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Core Science & Biosynthesis

Foundational

Advanced Mass Spectrometry Profiling of 6-Bromo-1-methyl-1H-indole-3-sulfonamide: A Technical Whitepaper

Executive Summary The structural elucidation and quantitative tracking of halogenated indole-sulfonamides are critical steps in modern drug discovery and environmental monitoring. 6-bromo-1-methyl-1H-indole-3-sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quantitative tracking of halogenated indole-sulfonamides are critical steps in modern drug discovery and environmental monitoring. 6-bromo-1-methyl-1H-indole-3-sulfonamide (C₉H₉BrN₂O₂S, MW: 289.15 g/mol ) presents a unique analytical profile due to the convergence of an electron-rich indole core, a labile sulfonamide moiety, and a heavy halogen isotope signature[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral reporting. Here, we dissect the causality behind the molecule's gas-phase behavior and establish a self-validating Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) protocol. This guide provides researchers with the mechanistic insights required to confidently identify this compound and its derivatives in complex matrices.

Physicochemical Rationale & Ionization Strategy

Selecting the correct ionization mode is the foundation of robust mass spectrometry. For 6-bromo-1-methyl-1H-indole-3-sulfonamide, Electrospray Ionization in Positive Mode (ESI+) is the optimal choice.

The Causality of Ionization

The basicity of the sulfonamide nitrogen and the indole ring allows for efficient protonation, yielding a stable [M+H]+ precursor ion. However, the true diagnostic power lies in the molecule's elemental composition:

  • The Bromine Isotopic Fingerprint: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This creates a highly distinct doublet in the mass spectrum separated by exactly 1.998 Da. Any valid identification of this intact molecule must exhibit this isotopic fidelity, serving as an internal validation metric[2].

  • Sulfonamide Lability: The S-N bond is highly susceptible to collision-induced dissociation (CID), leading to predictable, structurally informative fragmentation[3].

MS_Workflow N1 Sample Prep (ACN/H2O Extraction) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 ESI Source (Positive Ion Mode) N2->N3 N4 HRMS Analyzer (Orbitrap/Q-TOF) N3->N4 N5 Data Acquisition (Top-5 DDA) N4->N5

Figure 1: End-to-end UHPLC-HRMS workflow for the analysis of sulfonamide derivatives.

Mechanisms of Collision-Induced Dissociation (CID)

Understanding why a molecule fragments in a specific way is crucial for distinguishing target analytes from isobaric interferences. When subjected to CID in the collision cell, 6-bromo-1-methyl-1H-indole-3-sulfonamide undergoes specific gas-phase reactions.

The SO₂ Extrusion Rearrangement (-64 Da)

The most prominent and mechanistically fascinating fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂). As detailed in the 3, this is not a simple bond cleavage, but a complex intramolecular rearrangement[3]. The electron-rich nature of the indole core stabilizes the partially positive charge developed at the ipso position during bond dissociation, highly favoring the extrusion of the 64 Da neutral loss.

Ammonia Loss (-17 Da)

A secondary, competing pathway is the loss of ammonia (NH₃) from the terminal sulfonamide group, yielding an [M+H - 17]+ fragment. While less unique than SO₂ extrusion, it provides orthogonal confirmation of the primary amine structure.

Fragmentation Parent Precursor Ion [M+H]+ m/z 288.96 / 290.96 (1:1 Isotope Ratio) LossSO2 Fragment [M+H - SO2]+ m/z 225.00 / 227.00 (Rearrangement) Parent->LossSO2 CID (-64 Da) LossNH3 Fragment[M+H - NH3]+ m/z 271.94 / 273.94 Parent->LossNH3 CID (-17 Da) IndoleCore Bromomethylindole Cation m/z 208.00 / 210.00 LossSO2->IndoleCore -NH3 (-17 Da)

Figure 2: Proposed CID fragmentation pathway highlighting SO2 extrusion.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, the following UHPLC-HRMS methodology is designed as a self-validating system . Each step contains built-in analytical gates to prevent false positives.

Step 1: Sample Preparation
  • Dissolve the sample in LC-MS grade Acetonitrile (ACN) to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using a diluent of 80:20 Water:ACN (v/v) containing 0.1% Formic Acid to promote pre-column protonation.

  • Centrifuge at 14,000 x g for 10 minutes to remove particulates.

Step 2: UHPLC Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and minimize matrix suppression.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS/MS Data Acquisition

Utilize a high-resolution mass spectrometer (Orbitrap or Q-TOF) leveraging a4[5].

  • Full MS Scan: Set resolution to 35,000 (FWHM at m/z 200). Mass range: m/z 100–800.

  • Top-5 DDA: The system automatically isolates the top 5 most intense precursor ions for MS/MS fragmentation. This ensures both the ⁷⁹Br and ⁸¹Br parent ions are independently fragmented[6].

  • Collision Energy: Apply a normalized collision energy (NCE) stepped at 20, 30, and 40 eV to capture both fragile (NH₃ loss) and stable (SO₂ loss) fragments.

Step 4: System Suitability & Validation Gates (Data Processing)

Do not accept the identification unless it passes these three self-validating gates:

  • Gate 1 (Mass Accuracy): The exact mass of the [M+H]+ precursor must fall within ± 5 ppm of the theoretical mass[5].

  • Gate 2 (Isotopic Fidelity): The ratio of the m/z 288.96 peak to the m/z 290.96 peak must be between 0.95 and 1.05. Deviation indicates co-eluting isobaric interference[2].

  • Gate 3 (Diagnostic Confirmation): The MS/MS spectrum must contain the -64 Da rearrangement fragment.

Quantitative Data & Fragment Mapping

To facilitate rapid data interpretation, the theoretical exact masses for the parent isotopologues and their primary CID fragments are summarized below. All values are calculated for the protonated species [M+H]+.

Ion Identity / AssignmentFormulaTheoretical Exact Mass (⁷⁹Br)Theoretical Exact Mass (⁸¹Br)Mass Shift (Δ Da)
Precursor Ion [M+H]+ C₉H₁₀BrN₂O₂S⁺288.9646290.9626N/A
Loss of Ammonia C₉H₇BrNOS⁺271.9381273.9361-17.0265
Loss of Sulfur Dioxide C₉H₁₀BrN₂⁺225.0027227.0007-63.9619
Bromomethylindole Core C₉H₇BrN⁺208.0000210.0000-80.9646

Note: The presence of the intact bromine atom in all major fragments ensures the M / M+2 doublet persists throughout the MS/MS spectrum, providing continuous structural confirmation.

References

  • 6-bromo-1-methyl-1H-indole-3-sulfonamide - Aaron Chemicals Source: aaronchem.com
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: nih.gov
  • A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-N-phenylbenzenesulfonamide and its Reaction Products Source: benchchem.com
  • Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics Source: semanticscholar.org
  • Biotic transformation products of sulfonamides in environmental w

Sources

Exploratory

A Technical Guide to the Selection of Starting Materials for the Synthesis of 6-bromo-1-methyl-1H-indole-3-sulfonamide

Abstract: This document provides a detailed scientific guide for researchers and drug development professionals on the strategic selection of starting materials for the synthesis of 6-bromo-1-methyl-1H-indole-3-sulfonami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed scientific guide for researchers and drug development professionals on the strategic selection of starting materials for the synthesis of 6-bromo-1-methyl-1H-indole-3-sulfonamide. The indole sulfonamide scaffold is a privileged structure in medicinal chemistry, and understanding the most efficient synthetic pathways is critical for accelerating discovery programs. This guide presents a comprehensive retrosynthetic analysis to deconstruct the target molecule into logical precursors and evaluates two primary forward synthetic strategies. We provide in-depth, field-proven protocols for the recommended pathway, emphasizing the causality behind experimental choices to ensure reproducibility and scalability. The content is grounded in authoritative references and designed to serve as a practical handbook for the synthesis of this and structurally related compounds.

Retrosynthetic Analysis and Strategic Planning

The foundation of an efficient chemical synthesis lies in a logical retrosynthetic analysis. This process involves strategically disconnecting bonds in the target molecule to identify key intermediates and, ultimately, simple, commercially available starting materials. For 6-bromo-1-methyl-1H-indole-3-sulfonamide, the analysis points toward a clear and convergent strategy.

The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide group, a standard and reliable transformation. This reveals the key intermediate, 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride . Further disconnection of the sulfonyl chloride group from the C3 position of the indole core, an electrophilic substitution, leads to the stable and readily accessible intermediate, 6-bromo-1-methyl-1H-indole .

This central intermediate can be approached from two distinct directions:

  • Pathway A: N-methylation of a pre-brominated indole core (6-bromo-1H-indole).

  • Pathway B: C6-bromination of a pre-methylated indole core (1-methyl-1H-indole).

While both pathways are theoretically viable, Pathway A offers a significant strategic advantage in controlling regioselectivity, as the bromination of an unsubstituted indole ring is often more predictable than that of an N-alkylated indole. This guide will focus on the more robust and recommended Pathway A.

G cluster_main Retrosynthetic Analysis cluster_pathA Pathway A (Recommended) cluster_pathB Pathway B (Alternative) M1 6-Bromo-1-methyl-1H-indole-3-sulfonamide (Target) M2 6-Bromo-1-methyl-1H-indole-3-sulfonyl chloride M1->M2 Sulfonamide Formation M3 6-Bromo-1-methyl-1H-indole M2->M3 C3-Sulfonylation M4 6-Bromo-1H-indole M3->M4 N-Methylation M5 1-Methyl-1H-indole M3->M5 C6-Bromination

Figure 1: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway: From 6-Bromo-1H-indole

This strategy leverages the commercially available and structurally defined 6-bromo-1H-indole as the primary starting material. The sequence involves three high-yielding and well-documented transformations: N-methylation, chlorosulfonation, and amination. This pathway is preferred due to its high degree of predictability and control over isomer formation.

G start 6-Bromo-1H-indole step1 N-Methylation start->step1 1. NaH 2. CH₃I THF intermediate1 6-Bromo-1-methyl-1H-indole step1->intermediate1 step2 Chlorosulfonation intermediate1->step2 ClSO₃H CH₂Cl₂ intermediate2 6-Bromo-1-methyl-1H-indole-3-sulfonyl chloride step2->intermediate2 step3 Amination intermediate2->step3 NH₄OH Dioxane end 6-Bromo-1-methyl-1H-indole-3-sulfonamide step3->end

Figure 2: Recommended forward synthesis workflow.

Step 1: N-Methylation of 6-Bromo-1H-indole

Causality: The N-H proton of the indole ring is acidic and can be readily removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting indolide anion is a potent nucleophile that efficiently attacks an electrophilic methyl source, such as methyl iodide (CH₃I), to form the N-methylated product. Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the reagents.[1][2]

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-bromo-1-methyl-1H-indole .[3][4]

ReagentMolar Eq.MW ( g/mol )Density (g/mL)
6-Bromo-1H-indole1.0196.04-
Sodium Hydride (60%)1.224.00-
Methyl Iodide1.1141.942.28
Tetrahydrofuran (THF)Solvent72.110.889
Step 2: Chlorosulfonation of 6-Bromo-1-methyl-1H-indole

Causality: The C3 position of the indole nucleus is electron-rich and highly susceptible to electrophilic attack. Chlorosulfonic acid (ClSO₃H) is a potent electrophilic reagent that installs the chlorosulfonyl group (-SO₂Cl) at this position. The reaction is highly exothermic and must be conducted at low temperatures (0 °C or below) to prevent degradation and the formation of undesired byproducts.

Experimental Protocol:

  • Dissolve 6-bromo-1-methyl-1H-indole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flask equipped with a dropping funnel and maintain a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate is the desired sulfonyl chloride. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual acid, then with a small amount of cold diethyl ether or hexane.

  • Dry the product under vacuum to yield 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride . This intermediate is often used immediately in the next step without further purification.[5]

ReagentMolar Eq.MW ( g/mol )Density (g/mL)
6-Bromo-1-methyl-1H-indole1.0210.07-
Chlorosulfonic Acid2.0-3.0116.521.753
Dichloromethane (CH₂Cl₂)Solvent84.931.326
Step 3: Amination of the Sulfonyl Chloride

Causality: The sulfonyl chloride is a highly reactive electrophile. The lone pair of electrons on the nitrogen atom of ammonia (or ammonium hydroxide) acts as a nucleophile, attacking the electrophilic sulfur atom. This results in the displacement of the chloride leaving group and the formation of the stable sulfonamide C-S-N bond.[6][7]

Experimental Protocol:

  • Suspend the crude 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride (1.0 eq) in a suitable solvent such as 1,4-dioxane or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add concentrated ammonium hydroxide (excess, ~10 eq) dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the disappearance of the sulfonyl chloride by TLC.

  • Upon completion, add water to the reaction mixture to dissolve any salts and precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol or ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-bromo-1-methyl-1H-indole-3-sulfonamide .[8]

ReagentMolar Eq.MW ( g/mol )Density (g/mL)
6-Bromo-1-methyl-1H-indole-3-sulfonyl chloride1.0308.52-
Ammonium Hydroxide (28-30%)~1035.05~0.90
1,4-DioxaneSolvent88.111.033

Alternative Pathway and Starting Materials

An alternative strategy involves starting with 1-methyl-1H-indole . This would require a regioselective bromination at the C6 position. This step is challenging because the indole ring's most reactive positions for electrophilic substitution are C3, C2, and C5.[9] Achieving C6 selectivity often requires multi-step sequences involving protecting/directing groups, which reduces the overall efficiency and atom economy of the synthesis.[10] Therefore, while 1-methyl-1H-indole is a viable starting material, the synthetic route is less direct and more complex than Pathway A.

Summary and Conclusion

For the synthesis of 6-bromo-1-methyl-1H-indole-3-sulfonamide, the most logical and efficient strategy begins with the commercially available starting material 6-bromo-1H-indole . This approach ensures unambiguous control of the bromine substituent's position on the indole core. The subsequent three-step sequence of N-methylation, C3-chlorosulfonation, and amination involves well-established, high-yielding reactions that are amenable to scale-up. This pathway provides a reliable and robust method for accessing the target molecule, making it the recommended choice for research and development applications.

References

  • Ali, M. M., et al. (2018). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

  • Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chinchilli, K. K., et al. (2023). Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of indole-based-sulfonamide derivatives A1–A8. ResearchGate. Available at: [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]

  • PubChem (n.d.). 2-Bromo-1-methyl-1H-indole. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents (2015). CN104292145A - Preparation method of 6-bromoindole derivative. Google Patents.
  • Wang, F., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules. Available at: [Link]

  • Patsnap (2015). CN104292145A - Preparation method of 6-bromoindole derivative. Patsnap. Available at: [Link]

  • Hino, T., & Nakagawa, M. (1979). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Tetrahedron Letters. Available at: [Link]

  • PrepChem (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. Available at: [Link]

  • PubChem (n.d.). 6-Bromo-1-methyl-1H-indole. National Center for Biotechnology Information. Available at: [Link]

  • Fisher Scientific (n.d.). 6-Bromo-1-methyl-1H-indole, 97%, Thermo Scientific. Fisher Scientific. Available at: [Link]

  • Kumar, S., et al. (2016). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Organic Letters. Available at: [Link]

  • Suarez-Castillo, O. R., et al. (2011). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. Natural Product Communications. Available at: [Link]

  • Organic Syntheses (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Pharmacological Applications of 6-Bromo-1-methyl-1H-indole-3-sulfonamide

Executive Summary The compound 6-bromo-1-methyl-1H-indole-3-sulfonamide is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. With a predicted mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-bromo-1-methyl-1H-indole-3-sulfonamide is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. With a predicted molecular weight of 289.15 g/mol and a molecular formula of C9H9BrN2O2S [1], this molecule serves as both a versatile synthetic precursor and a potent pharmacophore. It is particularly valuable in the development of targeted metalloenzyme inhibitors, owing to the synergistic effects of its halogenated indole core and primary sulfonamide moiety[2].

Physicochemical Profiling & Structural Analysis

Understanding the causality behind a molecule's structure is critical for predicting its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the compound's core quantitative data, followed by an analysis of its structural components.

Quantitative Data Summary
PropertyValueClinical / Experimental Relevance
IUPAC Name 6-bromo-1-methyl-1H-indole-3-sulfonamideStandardized nomenclature for structural identification.
Molecular Formula C9H9BrN2O2SBase for exact mass calculations.
Molecular Weight 289.15 g/mol Ideal for oral bioavailability (Lipinski's Rule of 5 compliant)[3].
CAS Registry Number 2167585-89-7Unique identifier for sourcing and database querying[1].
Core Scaffold IndolePrivileged scaffold for mimicking endogenous ligands.
Structural Causality & Rational Design

Every functional group in 6-bromo-1-methyl-1H-indole-3-sulfonamide serves a specific mechanistic purpose:

  • Indole Core : Acts as a privileged scaffold that mimics endogenous ligands (e.g., tryptophan derivatives). Its aromatic nature allows for favorable π−π stacking interactions within the hydrophobic pockets of target proteins[4].

  • 6-Bromo Substitution : The heavy bromine atom at the C6 position significantly enhances the lipophilicity of the molecule, improving cell membrane permeability. Furthermore, the halogen atom can participate in orthogonal halogen bonding with backbone carbonyls of target proteins, while simultaneously blocking metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the C6 position.

  • 1-Methylation (N-Methylation) : Alkylation of the indole nitrogen eliminates a hydrogen-bond donor. This strategic modification prevents non-specific hydrogen bonding, thereby reducing off-target effects and fine-tuning the topological polar surface area (TPSA) for an optimal pharmacokinetic profile.

  • 3-Sulfonamide Group : The primary sulfonamide (-SO2NH2) is the quintessential Zinc-Binding Group (ZBG). It is critical for coordinating with the catalytic Zn2+ ion in the active site of metalloenzymes, most notably[4].

Synthetic Methodology & Validation Protocol

To utilize this compound in downstream applications, researchers must understand its synthetic pathway. The following protocol outlines a robust, self-validating workflow for synthesizing 6-bromo-1-methyl-1H-indole-3-sulfonamide.

Synthesis A 6-Bromo-1H-indole B N-Methylation (NaH, MeI) A->B C 6-Bromo-1-methylindole B->C D Chlorosulfonation (ClSO3H) C->D E Sulfonyl Chloride Intermediate D->E F Amidation (NH3/MeOH) E->F G 6-Bromo-1-methyl-1H-indole- 3-sulfonamide F->G

Synthetic pathway for 6-bromo-1-methyl-1H-indole-3-sulfonamide.

Step-by-Step Synthesis Protocol
  • N-Methylation : Dissolve 6-bromo-1H-indole in anhydrous dimethylformamide (DMF). Cool to 0°C and add sodium hydride (NaH) to deprotonate the indole nitrogen. Causality: Deprotonation increases the nucleophilicity of the nitrogen. Add methyl iodide (MeI) dropwise to yield 6-bromo-1-methylindole.

  • Chlorosulfonation : Dissolve the N-methylated intermediate in dichloromethane (DCM) and cool to 0°C. Carefully add chlorosulfonic acid (ClSO3H). Causality: The electron-rich nature of the indole ring directs the electrophilic aromatic substitution exclusively to the C3 position, yielding a highly reactive sulfonyl chloride intermediate.

  • Amidation : Immediately react the crude sulfonyl chloride with an excess of methanolic ammonia (NH3/MeOH). Causality: The nucleophilic attack of ammonia displaces the chloride ion, generating the stable primary sulfonamide.

Analytical Validation System

A protocol is only as reliable as its validation. To ensure structural integrity:

  • LC-MS Analysis : Run the purified product through Liquid Chromatography-Mass Spectrometry. Validation Check : The expected [M+H]+ m/z is ~289.0 and 291.0 in a 1:1 ratio. This specific isotopic signature confirms the presence of the bromine atom[1].

  • 1H-NMR Spectroscopy : Validation Check : Confirm the disappearance of the C3 proton (indicating successful sulfonation) and the presence of a distinct N-methyl singlet at ~3.8 ppm.

Pharmacological Potential: Carbonic Anhydrase Inhibition

Indole-3-sulfonamides have emerged as highly selective inhibitors of tumor-associated Carbonic Anhydrase isoforms, specifically CAIX and CAXII[5]. These enzymes are overexpressed in hypoxic tumor microenvironments and are critical for pH regulation and tumor cell survival. The sulfonamide moiety of 6-bromo-1-methyl-1H-indole-3-sulfonamide acts as a potent ZBG, displacing the zinc-bound hydroxide ion in the CAIX active site, thereby halting the catalytic hydration of carbon dioxide[2].

Pathway Ligand 6-Br-1-Me-Indole- 3-Sulfonamide Target Carbonic Anhydrase IX (CAIX) Ligand->Target Binds Active Site Process1 Zinc Ion Coordination by Sulfonamide Target->Process1 Process2 Catalytic Hydration Inhibition Process1->Process2 Outcome Tumor Microenvironment Acidification Blocked Process2->Outcome

Proposed mechanism of action: CAIX inhibition via zinc coordination.

Experimental Workflow: High-Throughput Screening (HTS)

To evaluate the inhibitory potency of 6-bromo-1-methyl-1H-indole-3-sulfonamide against CAIX, a standardized fluorogenic enzyme inhibition assay is required.

Step-by-Step HTS Protocol
  • Reagent Preparation : Prepare a 10 mM stock solution of the compound in 100% DMSO. Dilute serially in assay buffer (20 mM HEPES, pH 7.4, 50 mM Na2SO4) to create a 10-point concentration-response curve. Causality: Na2SO4 is included to mimic physiological ionic strength without interfering with zinc binding.

  • Enzyme Incubation : In a 384-well microplate, dispense 10 µL of recombinant human CAIX enzyme (final concentration 5 nM) into each well. Add 5 µL of the diluted compound and incubate for 15 minutes at room temperature. Causality: This pre-incubation period is critical to allow the sulfonamide to reach thermodynamic binding equilibrium with the zinc ion[6].

  • Substrate Addition : Initiate the reaction by adding 10 µL of the fluorogenic substrate 4-methylumbelliferyl acetate (MUA) to a final concentration of 50 µM.

  • Kinetic Measurement : Monitor the fluorescence (Excitation: 365 nm, Emission: 450 nm) continuously for 20 minutes using a microplate reader.

  • Self-Validating Data Analysis : Calculate the initial velocity of the reaction for each well. Plot the fractional activity against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50​ and Ki​ values.

    • Validation Check : Acetazolamide (AAZ) must be included as a positive control in parallel wells. The assay is only considered valid if the calculated Ki​ for AAZ falls within the established literature range (~25 nM for CAIX)[6].

References

  • Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors Title: Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors Title: Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening Source: Anti-Cancer Agents in Medicinal Chemistry (Bentham Science) URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications Source: MDPI Pharmaceuticals URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Bromo-Indole Compounds

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive, sit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive, site-specific safety assessment and should be used in conjunction with official Safety Data Sheets (SDS) and institutional safety protocols.

Introduction: The Double-Edged Sword of Bromo-Indoles in Research

Bromo-indole compounds represent a cornerstone in modern medicinal chemistry and materials science. Their unique electronic properties, imparted by the bromine substituent on the indole scaffold, make them invaluable precursors and active pharmacophores in a vast array of applications, from oncology to neuropharmacology. However, the very reactivity that makes these compounds synthetically versatile also necessitates a rigorous and informed approach to their handling. As with many halogenated aromatic compounds, bromo-indoles and their derivatives can present significant health and safety challenges if not managed with the appropriate precautions.[1][2][3]

This guide, designed for the laboratory professional, moves beyond a simple recitation of safety rules. It aims to provide a deep, mechanistic understanding of the "why" behind the "how" of bromo-indole safety. By fostering a comprehensive understanding of the inherent risks and the logic behind mitigation strategies, we empower researchers to not only protect themselves but also to ensure the integrity of their work.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of a robust safety protocol. While the specific toxicological properties of every bromo-indole derivative have not been exhaustively studied, the available data for representative compounds and the broader class of halogenated aromatic amines provide a clear picture of the primary risks.[4][5]

1.1 Primary Hazards

Most bromo-indole compounds are classified as irritants, with the potential to cause significant irritation to the skin, eyes, and respiratory tract.[6][7][8][9][10]

  • Skin Irritation (H315): Direct contact with bromo-indole powders or solutions can lead to localized redness, inflammation, and discomfort.[7][8]

  • Serious Eye Irritation (H319): Ocular exposure is a significant concern, with the potential for serious, and in some cases, lasting damage.[7][8][11]

  • Respiratory Tract Irritation (H335): Inhalation of airborne powder or aerosols can irritate the mucous membranes of the respiratory system, leading to coughing and shortness of breath.[7][8]

Some bromo-indoles are also classified as harmful if swallowed, in contact with skin, or if inhaled.[8][9]

1.2 Toxicological Profile: A Deeper Look

While acute toxicity data for many specific bromo-indoles is limited, the broader class of halogenated aromatic compounds has been associated with more severe health effects, including potential long-term consequences.[1][2] The lipophilic nature of these compounds can lead to their accumulation in fatty tissues.[1]

1.3 Reactivity and Stability

Bromo-indole compounds are generally stable under recommended storage conditions.[8][12] However, they are incompatible with strong oxidizing agents.[7][12] Under fire conditions, they can decompose to produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[7][8][12]

1.4 Risk Assessment Workflow

A systematic risk assessment is crucial before commencing any work with bromo-indole compounds. This process should be a dynamic and documented procedure.

RiskAssessment Figure 1: Risk Assessment Workflow for Bromo-Indole Compounds A Identify Bromo-Indole Compound and Procedure B Review Safety Data Sheet (SDS) A->B C Evaluate Hazards: - Irritation (Skin, Eye, Respiratory) - Acute Toxicity - Reactivity B->C D Assess Exposure Potential: - Quantity Used - Physical Form (Solid/Liquid) - Duration of Task - Aerosol Generation? C->D E Determine Control Measures D->E F Engineering Controls: - Fume Hood - Ventilated Enclosure E->F G Personal Protective Equipment (PPE): - Gloves (Double) - Goggles & Face Shield - Lab Coat - Respirator (if needed) E->G H Administrative Controls: - Standard Operating Procedure (SOP) - Training E->H I Implement Controls and Proceed with Work F->I G->I H->I J Review and Update Assessment Periodically I->J SpillResponse Figure 2: Bromo-Indole Compound Spill Response A Small Spill (<1g) in Fume Hood C Don appropriate PPE A->C B Large Spill or Spill Outside Hood G Evacuate the area B->G D Cover with absorbent material (e.g., vermiculite) C->D E Carefully sweep up and place in a sealed, labeled hazardous waste container D->E F Clean the spill area with a suitable solvent and then soap and water E->F H Alert lab supervisor and emergency response team G->H I Restrict access to the area H->I

Caption: Decision tree for responding to spills of bromo-indole compounds.

Section 5: Waste Disposal

Proper disposal of bromo-indole compounds and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. [4]

  • Waste Segregation: All waste contaminated with bromo-indole compounds, including disposable labware, contaminated PPE, and unused material, must be collected in a dedicated, clearly labeled, and sealed container for hazardous waste. [4]The label should read "Hazardous Waste: Brominated Organic Compound" and include the full chemical name. [4]* Disposal Methods: Brominated organic waste should be disposed of through a licensed hazardous waste disposal company. [7]Common disposal methods for halogenated waste include incineration at high temperatures in facilities equipped with scrubbers to neutralize the resulting hydrogen bromide. [13]Never dispose of bromo-indole waste down the drain or in the regular trash.

Conclusion

Bromo-indole compounds are powerful tools in the arsenal of the modern researcher. By understanding their inherent hazards and diligently applying the principles of the hierarchy of controls, we can harness their synthetic potential while ensuring the safety of laboratory personnel and the protection of the environment. A culture of safety, built on a foundation of knowledge and meticulous practice, is the most critical reagent in any successful research endeavor.

References

  • Safety Data Sheet: 5-Bromoindole. (n.d.). Carl ROTH. Retrieved March 14, 2026, from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Brewers Waste. Retrieved March 14, 2026, from [Link]

  • 5-Bromo-7-Azaindole Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited. Retrieved March 14, 2026, from [Link]

  • Hydrocarbons, Halogenated Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved March 14, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Halogenated Aromatic Poisoning (PCB and Others). (n.d.). Special Pet Topics. Retrieved March 14, 2026, from [Link]

  • Halogenated compounds. (n.d.). ChemSec. Retrieved March 14, 2026, from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). CDT. Retrieved March 14, 2026, from [Link]

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Foundational

Foreword: The Strategic Convergence of Indole and Sulfonamide Scaffolds

An In-depth Technical Guide to the Discovery of Novel Indole-Based Sulfonamide Inhibitors In the landscape of medicinal chemistry, the indole nucleus and the sulfonamide group represent two of the most prolific and versa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery of Novel Indole-Based Sulfonamide Inhibitors

In the landscape of medicinal chemistry, the indole nucleus and the sulfonamide group represent two of the most prolific and versatile pharmacophores. The indole ring, a core component of numerous natural products and approved drugs, offers a unique structural and electronic profile that facilitates diverse interactions with biological targets.[1] Its ability to participate in hydrogen bonding, π-stacking, and hydrophobic interactions makes it a "privileged scaffold" in drug design.[2] Concurrently, the sulfonamide moiety has a long and storied history, from the first antimicrobial "sulfa drugs" to modern therapeutics targeting a range of enzymes. Its primary role is often as a potent zinc-binding group (ZBG), crucial for inhibiting metalloenzymes like carbonic anhydrases.[3][4]

The strategic hybridization of these two scaffolds has yielded a new generation of inhibitors with remarkable potency and, in many cases, desirable selectivity against key therapeutic targets in oncology, infectious diseases, and neurology.[5] This guide provides a comprehensive overview of the principles, methodologies, and critical insights involved in the discovery and preclinical development of novel indole-based sulfonamide inhibitors, intended for researchers and drug development professionals. We will delve into the causality behind experimental design, from rational synthesis to rigorous biological evaluation and in-silico validation.

Part 1: Rational Design and Synthesis of Indole-Sulfonamide Hybrids

The design of potent and selective inhibitors is a multifactorial process that begins with a deep understanding of the target's structure and mechanism. The indole-sulfonamide framework provides a flexible platform for applying established drug design strategies.

Design Principles: The "Tail Approach" and Scaffold Hopping

A predominant strategy in this field is the "tail approach," where the sulfonamide group acts as the "warhead" or zinc-binding group, and the indole moiety serves as a versatile "tail".[2][3] This tail can be modified to extend into and interact with hydrophilic or hydrophobic pockets within or near the enzyme's active site, thereby enhancing both potency and isoform selectivity.[3]

For instance, in the context of carbonic anhydrase (CA) inhibitors, the primary sulfonamide group (—SO₂NH₂) coordinates with the Zn²⁺ ion in the active site.[6] The attached indole scaffold can then be functionalized to form specific hydrogen bonds or van der Waals interactions with amino acid residues unique to a particular CA isoform, which is the key to achieving selectivity and avoiding off-target effects associated with inhibiting ubiquitous isoforms like hCA I and II.[3][6]

Scaffold hopping is another powerful technique where the core structure is modified to explore new chemical space while retaining key binding interactions.[7] For example, replacing an existing inhibitor core with an indoline-5-sulfonamide scaffold can lead to derivatives with improved activity profiles.[7]

General Synthetic Strategies

The synthesis of indole-based sulfonamides typically involves robust and well-characterized chemical reactions. Amide coupling and direct sulfonylation are among the most common and effective methods.

Strategy A: Amide Bond Formation

This approach involves coupling an indole derivative containing a carboxylic acid with an amino-sulfonamide, or vice versa. This is a highly modular approach, allowing for the creation of large libraries of compounds by varying either the indole starting material or the sulfonamide partner.[3]

cluster_0 General Workflow for Amide Coupling start Indole Carboxylic Acid (e.g., 1H-indole-5-carboxylic acid) coupling Amide Coupling Reaction (e.g., EDC/HOBt or similar) start->coupling reagent1 Amine-Substituted Benzenesulfonamide reagent1->coupling product Indole-Based Sulfonamide Inhibitor coupling->product

Figure 1: A simplified workflow for the synthesis of indole-based sulfonamides via amide coupling.

Experimental Protocol: General Procedure for Amide Coupling Synthesis [3]

  • Reactant Dissolution: Dissolve the appropriate indole-based starting material (e.g., 3-(1H-indol-3-yl)propanoic acid) (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Activator Addition: Add coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution. Stir for 30 minutes at room temperature to activate the carboxylic acid.

  • Sulfonamide Addition: Add the desired amine-substituted benzenesulfonamide (1 equivalent) to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with water, and dry under a vacuum. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure indole-based sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[6][8]

Strategy B: Reaction with Aryl Sulfonyl Chlorides

This method involves the direct reaction of an indole derivative containing a nucleophilic group (e.g., a carbohydrazide) with various aryl sulfonyl chlorides. This is a straightforward way to introduce the sulfonamide pharmacophore.[8]

Experimental Protocol: Synthesis via Sulfonyl Chloride Reaction [8]

  • Reactant Preparation: In a round-bottom flask, dissolve the indole-based starting material (e.g., 5-fluoro-1H-indole-3-carbohydrazide) (1 mmol) in pyridine (10 mL).

  • Reagent Addition: Add the appropriate aryl sulfonyl chloride (1 mmol) to the solution.

  • Reaction Conditions: Heat the mixture under reflux for approximately 2 hours.

  • Monitoring and Work-up: Monitor the reaction's progress by TLC. After completion, evaporate the pyridine solvent under a vacuum.

  • Purification: Recrystallize the resulting crude solid from ethanol to obtain the pure indole-based sulfonamide derivative.

  • Characterization: Characterize the final product using ¹H-NMR and HRMS to confirm its structure and purity.[8]

Part 2: Biological Evaluation and Target Validation

Once synthesized, novel compounds undergo a rigorous cascade of biological assays to determine their potency, selectivity, and mechanism of action. The choice of assays is dictated by the intended biological target.

Target I: Carbonic Anhydrases (CAs)

Indole-based sulfonamides have been extensively explored as inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and hCA XII.[6][7] These enzymes are crucial for tumor survival, as they regulate pH in the hypoxic tumor microenvironment.[7] Selective inhibition of hCA IX and XII over the ubiquitous "housekeeping" isoforms hCA I and II is a primary goal to minimize side effects.[6]

cluster_0 Tumor Cell in Hypoxic Conditions HIF1a HIF-1α Stabilization CA9_Gene CA9/CA12 Gene Transcription HIF1a->CA9_Gene CA9_Protein hCA IX / XII Expression (on cell membrane) CA9_Gene->CA9_Protein H_HCO3 H⁺ + HCO₃⁻ CA9_Protein->H_HCO3 Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CA9_Protein Acidosis Extracellular Acidosis (Promotes Invasion, Metastasis) H_HCO3->Acidosis Inhibitor Indole-Sulfonamide Inhibitor Inhibitor->CA9_Protein Blocks

Figure 2: Mechanism of hCA IX/XII in promoting tumor survival and the point of intervention for inhibitors.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for hCA Inhibition [6]

This assay measures the catalytic activity of a CA isoform by observing the pH change associated with the hydration of CO₂.

  • Reagent Preparation: Prepare a buffer solution of 10 mM HEPES (pH 7.4) containing 0.1 M NaClO₄ to maintain ionic strength. Prepare a 0.2 mM solution of a pH indicator (e.g., Phenol Red).

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified hCA isoenzyme and the synthesized indole-sulfonamide inhibitors in an appropriate solvent (e.g., DMSO).

  • Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution in the HEPES buffer, while the other contains CO₂-saturated water and the pH indicator.

  • Measurement: The two solutions are rapidly mixed. The instrument monitors the change in absorbance of the pH indicator at its maximum wavelength (557 nm for Phenol Red) as the pH drops due to the formation of carbonic acid.

  • Inhibition Analysis: To determine the inhibitory potency, the assay is repeated with varying concentrations of the test compound. The initial rates of the reaction are measured.

  • Data Analysis: The inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration. The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Data Presentation: hCA Inhibition Profile

The following table summarizes the inhibitory activity of a representative series of indole-based benzenesulfonamides against four hCA isoforms.[3] Acetazolamide (AAZ) is used as a standard clinical inhibitor for comparison.

CompoundLinker/SubstitutionKᵢ hCA I (nM)Kᵢ hCA II (nM)Kᵢ hCA IX (nM)Kᵢ hCA XII (nM)
2a 3-substituted indole77.45.9 201.554.3
2b 3-substituted, hydroxy110.37.3 >1000085.1
2c 3-substituted, methyl98.69.0 155.445.7
2d 3-substituted, chloro105.17.1 250.736.9
AAZ Standard Drug250.012.025.05.7

Table 1: Inhibitory constants (Kᵢ) of selected indole-based sulfonamides against four human carbonic anhydrase isoforms. Data extracted from Al-Balas et al., 2022.[3]

Structure-Activity Relationship (SAR) Insights:

  • Linker Position: Compounds with substitutions at the 3-position of the indole ring generally exhibit the highest activity against hCA II.[3]

  • Substituent Effects: Small electron-donating or electron-withdrawing groups on the indole or benzenesulfonamide ring can fine-tune potency. For example, compounds 2a , 2c , and 2d all show potent, single-digit nanomolar inhibition of hCA II.[3]

  • Selectivity: Compound 2a demonstrates a noteworthy 13-fold selectivity for the target isoform hCA II over hCA I, which is a critical parameter for reducing potential side effects.[3]

Target II: Tubulin Polymerization

The microtubule network is a critical target in cancer therapy. Certain indole derivatives containing a sulfonamide scaffold have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[1][9]

Experimental Protocol: In Vitro Tubulin Polymerization Assay [1][9]

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Assay Setup: In a 96-well plate, add the tubulin solution, GTP (1 mM), and varying concentrations of the test compound or a vehicle control (DMSO).

  • Initiation of Polymerization: Place the plate in a spectrophotometer pre-warmed to 37°C. Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: The IC₅₀ value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control after a set incubation period (e.g., 60 minutes). Colchicine is often used as a positive control.

Data Presentation: Antiproliferative and Tubulin Inhibition Activity

CompoundAntiproliferative IC₅₀ (μM) vs. HeLaTubulin Assembly IC₅₀ (μM)
18 0.24 1.82
Colchicine 0.021.95

Table 2: Potency of a lead indole-sulfonamide compound (18) against HeLa cancer cells and its direct effect on tubulin polymerization. Data from Xu et al., 2016.[1][9]

Causality and Insights:

The data shows a strong correlation between the compound's ability to inhibit cancer cell growth (antiproliferative activity) and its direct biochemical inhibition of tubulin assembly.[1] This provides compelling evidence that the compound's anticancer effect is mediated through the disruption of the microtubule network.[9] Molecular docking studies further confirm that these compounds bind to the colchicine binding site of tubulin, validating the mechanism of action.[9]

Part 3: In Silico Validation and Mechanistic Elucidation

Computational tools are indispensable for understanding how these inhibitors interact with their targets at a molecular level, guiding further optimization.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For indole-sulfonamides targeting CAs, docking studies consistently show the sulfonamide nitrogen coordinating with the active site Zn²⁺ ion and forming a critical hydrogen bond with the Thr199 residue.[3][7] The indole tail projects towards the entrance of the active site, where modifications can be made to engage with specific residues like Gln92 or Leu198 to enhance selectivity.[7]

cluster_0 hCA II Active Site cluster_1 Inhibitor Zn Zn²⁺ Thr199 Thr199 Gln92 Gln92 Leu198 Leu198 Sulfonamide SO₂NH⁻ Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 H-Bond Indole Indole Ring Indole->Gln92 van der Waals Indole->Leu198 Arene-H Interaction

Figure 3: Key interactions of an indole-sulfonamide inhibitor within the hCA II active site as predicted by molecular docking.

Conclusion and Future Outlook

The fusion of the indole and sulfonamide scaffolds has proven to be a highly successful strategy for developing novel inhibitors against a range of clinically relevant targets. The modularity of their synthesis allows for extensive exploration of structure-activity relationships, while their well-defined interactions with targets like carbonic anhydrases and tubulin provide a solid foundation for rational design. Future work in this area will likely focus on optimizing pharmacokinetic properties (ADMET), further enhancing isoform selectivity to improve safety profiles, and exploring their potential as multi-target agents for complex diseases like cancer.[5] The continued application of integrated discovery platforms—combining synthetic chemistry, advanced biological screening, and computational modeling—will undoubtedly unlock the full therapeutic potential of this remarkable class of molecules.

References

  • Al-Balas, Q., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Available at: [Link]

  • Demir-Yazıcı, K., et al. (2019). Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. Molecules. Available at: [Link]

  • Xu, L., et al. (2016). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm. Available at: [Link]

  • Jadhav, P., et al. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ullah, H., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. BMC Chemistry. Available at: [Link]

  • Xu, L., et al. (2016). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. RSC Publishing. Available at: [Link]

  • Thongtan, J., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Indole-sulfonamide derivatives reported as anticancer agents. ResearchGate. Available at: [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]

  • Arshad, M. F., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing. Available at: [Link]

  • Thongtan, J., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. ProQuest. Available at: [Link]

  • Peerzada, J., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis, Characterization, Biological evaluation, and Kinetic study of indole base sulfonamide derivatives as Acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent. ResearchGate. Available at: [Link]

  • Ullah, H., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. PubMed. Available at: [Link]

  • Thongtan, J., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PubMed. Available at: [Link]

  • Fantacuzzi, M., et al. (2020). Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. PubMed. Available at: [Link]

  • Jadhav, P., et al. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. ResearchGate. Available at: [Link]

  • Nocentini, A., et al. (2023). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. PMC. Available at: [Link]

  • Bua, S., et al. (2018). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Taylor & Francis Online. Available at: [Link]

  • Wu, Y-J., et al. (2019). Discovery of new indole-based acylsulfonamide Nav1.7 inhibitors. PubMed. Available at: [Link]

  • Patel, H., et al. (2023). Exploring Indole-Linked Triazole Sulfonamide Derivatives as Potent Mycobacterial Carbonic Anhydrase Inhibitors: Leveraging a Tail Approach for the Design, Synthesis, and In Silico Studies An In-Depth Multidisciplinary Study. ACS Publications. Available at: [Link]

  • Mahidol University. (2018). Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors. Mahidol University. Available at: [Link]

  • Thongtan, J., et al. (2018). Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2022). Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. PubMed. Available at: [Link]

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Protocols & Analytical Methods

Method

Protocol for synthesizing 6-bromo-1-methyl-1H-indole-3-sulfonamide from 6-bromo-1-methyl-1H-indole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-Bromo-1-methyl-1H-indole-3-sulfonamide (CAS: 2167585-89-7)[1] Introduction & Mechanistic Rationale Indole-3-sulfonamides ar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-Bromo-1-methyl-1H-indole-3-sulfonamide (CAS: 2167585-89-7)[1]

Introduction & Mechanistic Rationale

Indole-3-sulfonamides are privileged scaffolds in medicinal chemistry, frequently utilized in the design of potent and selective human carbonic anhydrase (hCA) inhibitors[2]. The functionalization of the indole core at the C-3 position is a critical transformation in drug development.

From a mechanistic standpoint, the synthesis leverages the inherent electronic properties of the indole ring. The enamine-like character of the pyrrole system makes the C-3 position highly nucleophilic, allowing for regioselective electrophilic aromatic substitution[3]. By reacting 6-bromo-1-methyl-1H-indole with a strong electrophile such as chlorosulfonic acid, a highly reactive sulfonyl chloride intermediate is generated. Because sulfonyl chlorides are susceptible to rapid hydrolysis, a self-validating workflow requires the immediate trapping of this intermediate with an amine nucleophile—in this case, aqueous ammonia—to yield the stable primary sulfonamide[2].

Synthetic Workflow

Pathway SM 6-Bromo-1-methyl-1H-indole (Starting Material) Step1 Chlorosulfonylation ClSO3H (5 eq), ACN 0 °C to RT, 2 h SM->Step1 Int 6-Bromo-1-methyl-1H-indole- 3-sulfonyl chloride (Reactive Intermediate) Step1->Int Step2 Amidation NH3 (aq, 15 eq), THF RT, 20-30 h Int->Step2 Prod 6-Bromo-1-methyl-1H-indole- 3-sulfonamide (Target Product) Step2->Prod

Workflow for the two-step synthesis of 6-bromo-1-methyl-1H-indole-3-sulfonamide.

Experimental Protocols

The following protocol is divided into two continuous phases. Due to the instability of the intermediate, Phase 2 must be initiated immediately upon the completion of Phase 1.

Phase 1: Electrophilic Chlorosulfonylation

Objective: Regioselective installation of the sulfonyl chloride moiety.

Causality Insight: Acetonitrile (ACN) is selected as the solvent because its polarity stabilizes the Wheland intermediate formed during electrophilic aromatic substitution, promoting faster conversion compared to non-polar solvents[2]. Strict temperature control (0 °C during addition) is required to suppress poly-sulfonation and oxidative degradation of the indole core.

  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 6-bromo-1-methyl-1H-indole (1.0 equiv) and anhydrous ACN to achieve a 0.2 M concentration.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add chlorosulfonic acid ( ClSO3​H , 5.0 equiv) dropwise over 15–20 minutes[2].

    • Self-Validation Check: The solution will undergo a distinct color change (typically pale yellow to deep orange/red), confirming the formation of the charged intermediate.

  • Propagation: Maintain stirring at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature (RT) for an additional 2 hours.

  • Quench & Extraction: Carefully pour the reaction mixture into a beaker of crushed ice to safely hydrolyze unreacted ClSO3​H . Extract the aqueous mixture with Ethyl Acetate (EtOAc) ( ).

  • Isolation: Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at ≤30 °C.

    • Critical Warning: Do not attempt to purify the resulting 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride via silica gel chromatography. Proceed directly to Phase 2.

Phase 2: Nucleophilic Amidation

Objective: Conversion of the reactive sulfonyl chloride to the stable sulfonamide.

Causality Insight: A massive excess of aqueous ammonia (15 equiv) is utilized not only as the nucleophile but also as an acid scavenger to neutralize the HCl byproduct, thereby driving the equilibrium toward the product[2]. Tetrahydrofuran (THF) is employed as a co-solvent to ensure the lipophilic intermediate remains entirely in solution while reacting with the aqueous reagent.

  • Solvation: Dissolve the crude 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride (assumed 1.0 equiv based on starting material) in THF (0.15 M).

  • Amidation: Cool the solution to 0 °C. Add aqueous NH3​ (25-30% w/w, 15.0 equiv) dropwise to the vigorously stirring solution[2].

  • Propagation: Allow the reaction to warm to RT and stir for 20–30 hours[2].

    • Self-Validation Check: Monitor reaction progress via TLC (Hexanes:EtOAc 1:1). The highly reactive, high- Rf​ sulfonyl chloride spot will disappear, replaced by a highly polar, UV-active spot near the baseline, indicating successful sulfonamide formation.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous slurry with distilled water and extract with EtOAc ( ).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude residue via flash column chromatography (gradient elution: Dichloromethane to 5% Methanol in Dichloromethane) to afford the pure 6-bromo-1-methyl-1H-indole-3-sulfonamide.

Quantitative Optimization Data

The table below summarizes the optimization parameters for the critical chlorosulfonylation step, highlighting why the ACN/0 °C system is the authoritative standard for this transformation.

EntrySolventTemperature Profile ClSO3​H (equiv)Time (h)Conversion to Intermediate (%)*
1DCM0 °C to RT2.0445 (Incomplete reaction)
2DCM0 °C to RT5.0278
3 ACN 0 °C to RT 5.0 2 >95 (Optimal) [2]
4ACNRT (No cooling)5.0160 (Significant decomposition)

*Conversion determined by LC-MS analysis of the crude reaction mixture prior to the aqueous quench.

Analytical Validation Parameters

To ensure the integrity of the synthesized 6-bromo-1-methyl-1H-indole-3-sulfonamide (Molecular Weight: 289.15 g/mol [1]), verify the following analytical benchmarks:

  • LC-MS (ESI+): Expect an isotopic mass cluster at m/z [M+H]+ ~288.9 and 290.9 (1:1 ratio), characteristic of the single bromine atom.

  • 1H NMR (DMSO- d6​ ): The defining features will be the disappearance of the indole C-3 proton, the presence of a sharp singlet integrating for 3H around δ 3.8 ppm ( N-CH3​ ), and a broad singlet integrating for 2H around δ 7.2-7.5 ppm corresponding to the primary sulfonamide ( −SO2​NH2​ ) protons, which will exchange upon addition of D2​O .

References

  • Synthesis of indole‐containing potent carbonic anhydrase inhibitors.... ResearchGate. Available at:[Link][2]

Sources

Application

Application Note: Utilizing 6-Bromo-1-methyl-1H-indole-3-sulfonyl chloride in Divergent Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Executive Summary The compound1 (CAS: 2167240-03-9)[1] serves as a highly versatile, bifunctional building block in modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The compound1 (CAS: 2167240-03-9)[1] serves as a highly versatile, bifunctional building block in modern medicinal chemistry. Indole cores are privileged scaffolds historically central to the development of numerous therapeutics, including antimicrobial and anticancer agents[2]. By incorporating orthogonal reactive sites—a highly electrophilic sulfonyl chloride at C3 and a cross-coupling-competent bromide at C6—this reagent allows for the rapid, divergent synthesis of complex chemical libraries without the need for cumbersome protecting group manipulations.

Structural Rationale & Mechanistic Advantages

The strategic placement of functional groups on this specific indole scaffold provides distinct mechanistic advantages during library synthesis:

  • N1-Methylation: Unprotected indoles are prone to unwanted N-deprotonation under the basic conditions required for both sulfonamide formation and palladium-catalyzed cross-coupling. The N-methyl group eliminates this acidic proton, preventing the formation of unreactive anionic species, improving organic solubility, and bypassing the need for transient protecting groups[3].

  • C3-Sulfonyl Chloride: Sulfonamides are robust, metabolically stable pharmacophores frequently found in modern therapeutics, including4[4]. The sulfonyl chloride acts as a hard electrophile, allowing immediate, high-yielding coupling with diverse aliphatic and aromatic amines.

  • C6-Bromide: The C6 position of the indole ring is notoriously difficult to functionalize selectively via direct C-H activation[5]. Pre-installation of the bromide provides a reliable handle for late-stage transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the exploration of chemical space that is highly relevant to drug discovery[6].

Synthetic Workflow

Pathway A 6-Bromo-1-methyl-1H-indole-3-sulfonyl chloride (Electrophilic & Cross-Coupling Handle) B Amine Nucleophile + Base (DCM, 0 °C to RT) A->B Step 1 C Intermediate: 6-Bromo-3-sulfonamide (Stable to aqueous base) B->C D Organoboron Reagent + Pd Catalyst (Dioxane/H2O, Base, 90 °C) C->D Step 2 E Final Target: C6-Functionalized Indole-3-sulfonamide D->E

Bifurcated synthetic workflow for 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride.

Protocol 1: Sulfonamide Library Generation

Objective: Convert the sulfonyl chloride to a stable sulfonamide intermediate.

Causality & Self-Validation: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid. Therefore, strictly anhydrous conditions are required. The reaction is initiated at 0 °C to control the exothermic nature of the nucleophilic attack, minimizing the formation of bis-sulfonylation or degradation products.

Materials:

  • 6-Bromo-1-methyl-1H-indole-3-sulfonyl chloride (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve the amine nucleophile (1.2 eq) and DIPEA (2.0 eq) in anhydrous DCM (0.1 M concentration relative to the sulfonyl chloride). Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without competing for the electrophile.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride (1.0 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Validation (Crucial): Monitor the reaction via LC-MS or TLC. The starting material should be completely consumed. Self-Validation: If unreacted sulfonyl chloride remains, add an additional 0.2 eq of amine. Do not proceed to aqueous workup until conversion is >95%, as hydrolyzed sulfonic acid is highly polar and difficult to separate from the product during chromatography.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess amine/DIPEA), followed by brine.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure sulfonamide.

Protocol 2: Late-Stage C6 Diversification via Suzuki-Miyaura Coupling

Objective: Functionalize the C6 position of the sulfonamide intermediate using an aryl or heteroaryl boronic acid to generate 7[7].

Causality & Self-Validation: Palladium catalysts are highly sensitive to oxygen, which can oxidize Pd(0) to inactive Pd(II) species. Rigorous degassing is mandatory. The sulfonamide group installed in Protocol 1 is stable to the aqueous basic conditions required to activate the boronic acid (forming the reactive boronate complex)[6].

Materials:

  • 6-Bromo-1-methyl-1H-indole-3-sulfonamide intermediate (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.5 eq)

  • Pd(dppf)Cl 2​ (0.05 eq, 5 mol%)

  • Potassium carbonate (K 2​ CO 3​ ) (3.0 eq)

  • 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Assembly: In a thick-walled microwave vial or Schlenk flask, combine the 6-bromoindole intermediate (1.0 eq), boronic acid (1.5 eq), and K 2​ CO 3​ (3.0 eq).

  • Solvent Addition: Add the 1,4-Dioxane/Water (4:1) solvent mixture (0.1 M concentration). Rationale: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming the reactive trihydroxyboronate intermediate.

  • Degassing (Critical Step): Sparge the mixture with argon gas for at least 15 minutes, or perform three freeze-pump-thaw cycles. Self-Validation: Failure to degas will result in the rapid precipitation of "palladium black" (a dark, insoluble solid indicating catalyst death) and reaction failure.

  • Catalyst Addition: Quickly add Pd(dppf)Cl 2​ (5 mol%) under a positive stream of argon. Seal the vessel.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath or heating block for 8–12 hours.

  • Validation: Cool to room temperature and analyze an aliquot via LC-MS. Confirm the mass shift corresponding to the displacement of bromine (+Ar - 79 Da).

  • Workup: Dilute the mixture with EtOAc and water. Filter through a pad of Celite to remove palladium residues. Separate the layers and extract the aqueous phase with EtOAc (2x).

  • Purification: Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography or preparative HPLC.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and analytical markers for the transformations utilizing this specific indole scaffold.

Reaction StepTransformationTypical ConditionsAverage YieldKey Analytical Marker
Step 1 Sulfonamide FormationPrimary/Secondary Amine, DIPEA, DCM, 0 °C to RT75–95%Disappearance of SO 2​ Cl IR stretch (~1370 cm⁻¹)
Step 2 Suzuki-Miyaura CouplingArylboronic acid, Pd(dppf)Cl 2​ , K 2​ CO 3​ , Dioxane/H 2​ O, 90 °C45–85%Shift in aromatic proton signals; Mass shift (+Ar - Br)
Step 2 (Alt) Buchwald-Hartwig AminationAmine, Pd 2​ (dba) 3​ , XPhos, Cs 2​ CO 3​ , Toluene, 100 °C40–70%Upfield shift of C5/C7 protons due to N-donation

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI Molecules. URL: [Link]

  • C4−H alkoxylation of 6-bromoindole and its application to the synthesis of breitfussin B. ResearchGate. URL: [Link]

  • Chemistry informer libraries: a chemoinformatics enabled approach to evaluate and advance synthetic methods. Chemical Science (RSC). URL: [Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PMC / NIH. URL:[Link]

  • Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones. ACS Omega. URL:[Link]

  • (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides.Google Patents (WO2018122232A1).

Sources

Method

Application Note: Tetrazolium-Based Cell Viability Assays (MTT/XTT) for Sulfonamide Derivatives in Oncology

Introduction & Mechanistic Rationale Sulfonamide derivatives (containing the R-SO₂NH₂ moiety) have emerged as privileged scaffolds in oncology. They function as potent inhibitors of tumor-associated metalloenzymes, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfonamide derivatives (containing the R-SO₂NH₂ moiety) have emerged as privileged scaffolds in oncology. They function as potent inhibitors of tumor-associated metalloenzymes, particularly Carbonic Anhydrase IX/XII (CA IX/XII), and receptor tyrosine kinases such as VEGFR-2, which are critical for tumor survival and angiogenesis in hypoxic microenvironments [1][1]. Evaluating the anti-proliferative efficacy of these novel compounds requires robust, high-throughput in vitro viability screening. Tetrazolium reduction assays (MTT and XTT) remain the gold standard for this purpose [2][3].

Causality in Assay Selection: Why MTT vs. XTT? As a Senior Application Scientist, selecting between MTT and XTT is not arbitrary; it is dictated by the physicochemical properties of the synthesized sulfonamides and the chosen cancer cell lines.

  • The MTT Advantage for Hydrophobic Drugs: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a positively charged tetrazolium salt that readily penetrates the cellular and mitochondrial membranes. Mitochondrial succinate dehydrogenase reduces it into an insoluble purple formazan [2][3]. Because many novel sulfonamide derivatives possess bulky, hydrophobic moieties (e.g., pyrimidine-sulfonamide hybrids) that exhibit poor aqueous solubility, they are typically formulated in Dimethyl Sulfoxide (DMSO) [4][4]. The mandatory DMSO solubilization step in the MTT assay concurrently dissolves any precipitated drug crystals, preventing optical scattering artifacts during absorbance reading.

  • The XTT Advantage for High-Throughput & Suspension Cells: XTT is a negatively charged, sulfonated tetrazolium compound. It cannot easily penetrate the mitochondrial membrane and therefore requires an intermediate electron coupling reagent, such as Phenazine Methosulfate (PMS) [5][6]. The critical advantage is that XTT reduces directly into a highly water-soluble orange formazan. This eliminates the liquid-handling steps required for solubilization, making it ideal for suspension cells (where washing risks cell loss) and automated high-throughput screening.

Biochemical Pathway of Tetrazolium Reduction

Mechanism Cell Metabolically Active Cell (NADH / FADH2) Enzyme Mitochondrial Succinate Dehydrogenase Cell->Enzyme Electron Transfer MTT MTT Reagent (Positively Charged, Yellow) Enzyme->MTT Reduction XTT XTT Reagent + PMS (Negatively Charged, Yellow) Enzyme->XTT Reduction Formazan_MTT Purple Formazan (Insoluble Crystals) MTT->Formazan_MTT Formazan_XTT Orange Formazan (Water-Soluble) XTT->Formazan_XTT Read_MTT Add DMSO Solubilization Read Absorbance at 570 nm Formazan_MTT->Read_MTT Read_XTT No Solubilization Needed Read Absorbance at 450 nm Formazan_XTT->Read_XTT

Caption: Biochemical mechanism of MTT and XTT reduction by mitochondrial dehydrogenases into formazan.

Experimental Design: Building a Self-Validating System

A robust assay is not merely a sequence of steps; it is a self-validating system. To ensure the trustworthiness of your cytotoxicity data, the following quality control parameters must be integrated:

  • Vehicle Control Baseline: Because sulfonamides are solubilized in DMSO, the final assay concentration of DMSO must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. A vehicle-only control (cells + 0.5% DMSO) must be used to establish the 100% viability baseline.

  • Positive Control Validation: Include a clinically validated cytotoxic agent. For breast (MCF-7) or lung (A549) cancer cell lines, Staurosporine or Doxorubicin should be used to validate the dynamic range and sensitivity of the assay [1][1].

  • Edge Effect Mitigation: Evaporation in the peripheral wells of a 96-well plate artificially concentrates the sulfonamide drug and alters the pH. Always fill the outer perimeter wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS.

Experimental Workflow

Workflow Seed 1. Seed Cancer Cells (e.g., MCF-7, A549) in 96-well plate Incubate1 2. Incubate 24h (Attachment & Recovery) Seed->Incubate1 Treat 3. Treat with Sulfonamide Derivatives (0.1 - 100 µM) Incubate1->Treat Incubate2 4. Incubate 48-72h (Drug Action) Treat->Incubate2 Assay 5. Add MTT or XTT Reagent Incubate 2-4h Incubate2->Assay Read 6. Spectrophotometric Quantification Assay->Read Analyze 7. Calculate IC50 & Plot Dose-Response Read->Analyze

Caption: Standardized high-throughput screening workflow for sulfonamide derivatives in 96-well plates.

Detailed Experimental Protocols

Protocol A: MTT Assay for Adherent Cancer Cell Lines (e.g., MCF-7, A549)

Optimal for evaluating highly hydrophobic sulfonamide derivatives.

Reagents:

  • MTT Solution: 5 mg/mL in sterile PBS (filter-sterilized, stored at 4°C in the dark).

  • Solubilization Buffer: 100% DMSO (cell culture grade).

Step-by-Step Procedure:

  • Cell Seeding: Harvest adherent cancer cells (e.g., MCF-7 or A549) using Trypsin-EDTA. Seed cells at a density of 1×104 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS) in the inner 60 wells of a 96-well plate [7][7]. Add 200 µL PBS to the outer wells. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare logarithmic serial dilutions of the sulfonamide derivatives (e.g., 0.1 µM to 100 µM) in culture media. Ensure final DMSO concentration is ≤0.5%. Aspirate old media and add 100 µL of drug-containing media per well. Include vehicle controls and a positive control (e.g., Staurosporine at 3.10 µM) [1][1]. Incubate for 48–72 hours.

  • MTT Incubation: Add 20 µL of the 5 mg/mL MTT solution directly to each well (final concentration 0.83 mg/mL). Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under an inverted microscope.

  • Solubilization: Carefully aspirate the culture media without disturbing the formazan crystals at the bottom. Add 100 µL of DMSO to each well.

  • Quantification: Place the plate on an orbital shaker for 10 minutes to fully dissolve the crystals. Read absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris.

Protocol B: XTT Assay for High-Throughput Screening

Optimal for suspension cells or when avoiding aspiration steps.

Reagents:

  • XTT Solution: 1 mg/mL in warm, sterile culture media (prepared fresh).

  • Electron Coupler: PMS (Phenazine Methosulfate) at 10 mM in PBS. Mix 1 µL of PMS per 1 mL of XTT solution immediately before use.

Step-by-Step Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from Protocol A.

  • XTT Incubation: Without removing the culture media, add 50 µL of the activated XTT/PMS mixture to each well containing 100 µL of media/drug.

  • Color Development: Incubate the plate at 37°C for 2–4 hours. The yellow solution will turn bright orange as the water-soluble formazan is produced [5][6].

  • Quantification: Directly read the absorbance at 450 nm (or 490 nm depending on the specific filter) with a reference wavelength of 650 nm. No solubilization step is required.

Data Presentation: Comparative IC₅₀ Analysis

To determine the efficacy of the sulfonamide derivatives, cell viability is calculated as a percentage of the vehicle control: % Viability = [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100

The table below summarizes representative IC₅₀ data for various sulfonamide derivatives against standard cancer cell lines, demonstrating the typical dynamic range captured by these assays [8][8], [9][9].

Compound Class / StandardPrimary TargetCell LineAssay TypeIC₅₀ (µM)
Acetazolamide (Control)Carbonic AnhydraseMCF-7 (Breast)MTT0.394 ± 0.05
Sulfonamide-Isatin Cmpd II Carbonic AnhydraseMCF-7 (Breast)MTT0.060 ± 0.01
Pyrimidine-Sulfonamide 17 CA II / EGFRMDA-MB-231XTT2.450 ± 0.10
Staurosporine (Control)Broad KinaseMCF-7 (Breast)MTT3.100 ± 0.15
Sorafenib (Control)VEGFR-2HCT-116 (Colon)XTT5.470 ± 0.30

Note: Data represents the mean ± SD of three independent experiments. IC₅₀ values are derived from non-linear regression analysis of dose-response curves.

Sources

Application

Application Note &amp; Protocol: A Guide to Screening the Antibacterial Activity of Novel Sulfonamides

Introduction Sulfonamides were among the first synthetic antimicrobial agents to be widely used, heralding a new era in the treatment of bacterial infections.[1][2] Their mechanism of action, the competitive inhibition o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonamides were among the first synthetic antimicrobial agents to be widely used, heralding a new era in the treatment of bacterial infections.[1][2] Their mechanism of action, the competitive inhibition of dihydropteroate synthase—an essential enzyme in the bacterial folic acid synthesis pathway—makes them a cornerstone of antimicrobial research.[1][2][3][4] Bacteria must synthesize their own folic acid, while humans obtain it from their diet, a key difference that allows for the selective toxicity of sulfonamides.[2][3] However, the rise of antibiotic resistance necessitates the continuous development of novel sulfonamide derivatives with enhanced efficacy and a broader spectrum of activity.[5]

This guide provides a comprehensive overview and detailed protocols for the in vitro screening of novel sulfonamides. It is designed for researchers, scientists, and drug development professionals, offering a structured approach from initial qualitative screening to quantitative determination of antimicrobial potency and synergistic interactions.

Core Principles of Sulfonamide Screening

The primary goal of screening is to determine a compound's ability to inhibit bacterial growth. For sulfonamides, which are typically bacteriostatic—meaning they inhibit bacterial replication rather than killing the cells outright—the key metric is the Minimum Inhibitory Concentration (MIC) .[1][3] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]

A well-designed screening cascade is essential for efficiently identifying promising lead compounds. This typically begins with a high-throughput qualitative or semi-quantitative method, followed by more rigorous quantitative assays for the most active compounds.

Visualizing the Screening Workflow

A logical progression from primary to secondary and advanced screening is crucial for efficient drug discovery. The following workflow outlines a typical path for evaluating novel sulfonamides.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Quantitative) cluster_2 Advanced Characterization Primary High-Throughput Screening (e.g., Single-Concentration Agar Well) Qualitative Kirby-Bauer Disk Diffusion Primary->Qualitative Initial Hits MIC Broth Microdilution (MIC Determination) Qualitative->MIC Active Compounds Synergy Checkerboard Assay (Synergy Testing) MIC->Synergy Potent Compounds TimeKill Time-Kill Kinetics MIC->TimeKill

Caption: A typical workflow for screening novel sulfonamides.

Part 1: Qualitative Screening - The Kirby-Bauer Method

The Kirby-Bauer disk diffusion test is a widely used, simple, and cost-effective method for preliminary antibacterial screening.[8][9][10] It provides a qualitative or semi-quantitative assessment of a compound's activity.

Principle

A paper disk impregnated with a known concentration of the test sulfonamide is placed on an agar plate uniformly inoculated with a test bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition , will appear around the disk after incubation.[7][9][10] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[10]

Protocol: Kirby-Bauer Disk Diffusion

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[11]

  • Sterile paper disks (6 mm diameter)

  • Novel sulfonamide solutions of known concentration

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile cotton swabs[9]

  • 0.5 McFarland turbidity standard[9][11]

  • Sterile saline or Tryptic Soy Broth (TSB)[9]

  • Forceps[9]

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or TSB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[9] This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.[9]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[9]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[8]

  • Disk Application:

    • Prepare sterile paper disks impregnated with a known amount of the novel sulfonamide. A solvent control disk (e.g., DMSO) should also be prepared.

    • Using sterile forceps, place the disks onto the inoculated MHA plate.[9]

    • Ensure disks are placed at least 24 mm apart to avoid overlapping zones.[9]

    • Gently press each disk to ensure complete contact with the agar surface.[9]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a ruler or caliper.[10]

    • The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established breakpoints, such as those from the Clinical and Laboratory Standards Institute (CLSI).[11][12] For novel compounds, these breakpoints will not exist; therefore, results are compared against a reference sulfonamide (e.g., sulfamethoxazole).

Data Presentation: Kirby-Bauer Results

Compound IDConcentration per Disk (µg)Zone of Inhibition (mm) vs. E. coli ATCC 25922Zone of Inhibition (mm) vs. S. aureus ATCC 25923
NovelSulfa-01 251815
NovelSulfa-02 25012
Sulfamethoxazole 251720
Solvent (DMSO) -00

Part 2: Quantitative Screening - Broth Microdilution for MIC

The broth microdilution method is the "gold standard" for determining the MIC of an antimicrobial agent.[8] It provides a quantitative measure of a compound's potency and is essential for further development.[13][14]

Principle

A standardized bacterial inoculum is added to wells of a 96-well microtiter plate containing serial twofold dilutions of the antimicrobial agent.[14][15] After incubation, the lowest concentration of the agent that completely inhibits visible bacterial growth is recorded as the MIC.[16]

Protocol: Broth Microdilution Assay

Materials:

  • Sterile 96-well round-bottom microtiter plates[15]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Novel sulfonamide stock solutions

  • Bacterial strains and 0.5 McFarland standard

  • Multichannel pipette[17]

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate (columns 1-12).

    • In column 1, add an additional 50 µL of the sulfonamide stock solution (prepared at 4x the highest desired final concentration). This will result in a total of 100 µL in column 1.

  • Serial Dilution:

    • Perform a twofold serial dilution by transferring 50 µL from the wells in column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this process from column 2 to column 10.

    • Discard the final 50 µL from column 10.[15]

    • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).[15]

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

    • Add 50 µL of the final diluted inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation:

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[16]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible growth (i.e., the well is clear).[16] This can be assessed visually or with a microplate reader by measuring optical density (e.g., at 600 nm).

Data Presentation: MIC Values

Compound IDMIC (µg/mL) vs. E. coli ATCC 25922MIC (µg/mL) vs. S. aureus ATCC 25923MIC (µg/mL) vs. K. pneumoniae ATCC 13887
NovelSulfa-01 163232
NovelSulfa-03 8168
Sulfamethoxazole 1632>256
Ciprofloxacin 0.0150.50.03

Part 3: Advanced Characterization - Synergy Testing

Sulfonamides are often used in combination with other drugs, most notably trimethoprim, to create a synergistic effect.[3][19] This combination blocks two sequential steps in the folic acid synthesis pathway. The checkerboard assay is the standard method for quantitatively assessing such interactions in vitro.[17][18][20]

Principle

The checkerboard assay uses a two-dimensional dilution matrix where one drug is serially diluted along the x-axis of a microtiter plate and a second drug is diluted along the y-axis.[18][21] This allows for the testing of many different concentration combinations simultaneously. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

FICI Calculation: FICI = FIC of Drug A + FIC of Drug B

  • Where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • And FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)[21][22]

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Indifference/Additive: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[21]

Protocol: Checkerboard Synergy Assay

This protocol follows the same principles as the broth microdilution assay but with the addition of a second drug.

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells.

    • Create serial dilutions of Drug A (e.g., NovelSulfa-03) across the columns (x-axis).

    • Create serial dilutions of Drug B (e.g., Trimethoprim) down the rows (y-axis).[18]

    • The result is a plate where each well has a unique combination of the two drugs.

    • Include rows and columns with each drug alone to determine their individual MICs under the assay conditions.[22]

  • Inoculation and Incubation:

    • Inoculate the plate with the standardized bacterial suspension as described for the MIC protocol.

    • Incubate under the same conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and the MIC of each drug in combination for every non-turbid well.

    • Calculate the FICI for each combination that inhibits growth. The lowest FICI value is reported as the FICI for the combination.

Mechanism of Action & Resistance

A deep understanding of the sulfonamide mechanism of action is critical for interpreting screening data and designing new derivatives.

Folic Acid Synthesis Pathway

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) .[1][3] They are structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA).[2][3] By binding to the enzyme's active site, they block the synthesis of dihydropteroic acid, a precursor to folic acid.[1][2] Without folic acid, bacteria cannot synthesize the nucleotides (purines and thymidine) required for DNA and RNA replication, leading to bacteriostasis.[1][2][3]

Folic_Acid_Pathway PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamides Sulfonamide->DHPS Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides

Sources

Method

Molecular docking simulation of 6-bromo-1-methyl-1H-indole-3-sulfonamide with target proteins

Application Note & Protocols Topic: Molecular Docking Simulation of 6-bromo-1-methyl-1H-indole-3-sulfonamide with Target Proteins For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Molecular Docking Simulation of 6-bromo-1-methyl-1H-indole-3-sulfonamide with Target Proteins For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Preamble: The Strategic Imperative of In Silico Screening

In the modern drug discovery pipeline, computational methods such as molecular docking are indispensable for rapidly screening virtual libraries of compounds against specific protein targets, thereby prioritizing laboratory experiments and reducing costs.[1] This guide provides a comprehensive framework for conducting a molecular docking simulation of 6-bromo-1-methyl-1H-indole-3-sulfonamide , a compound featuring two pharmacologically significant scaffolds: an indole nucleus and a sulfonamide group. The indole scaffold is a "privileged structure," recognized for its ability to interact with a multitude of protein targets.[2][3][4] Similarly, sulfonamides are a cornerstone of medicinal chemistry, renowned for their antibacterial properties and beyond.[5][6]

This document eschews a rigid template in favor of a logical, causality-driven narrative. It begins with the strategic rationale for target selection, transitions to a detailed, step-by-step protocol for ligand and protein preparation, docking execution, and culminates in the critical analysis and validation of the results.

Part I: Foundational Strategy — From Compound to Target

The Rationale: Why Dock 6-bromo-1-methyl-1H-indole-3-sulfonamide?

The decision to investigate this specific molecule is rooted in its hybrid structure.

  • Indole Moiety: This heterocyclic scaffold is prevalent in numerous natural and synthetic bioactive molecules, acting on a vast array of therapeutic targets.[2][4] Its unique electronic properties allow it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

  • Sulfonamide Group: The sulfonamide functional group (–S(=O)₂–NH–) is famously associated with "sulfa drugs," which act as antibacterial agents by inhibiting dihydropteroate synthase (DHPS).[7][8][9] This group is a potent hydrogen bond donor and acceptor, contributing significantly to binding affinity.

The combination of these two moieties suggests a broad potential for biological activity, making the compound an excellent candidate for computational screening against relevant protein targets.

Strategic Target Selection: A Case Study with Dihydropteroate Synthase (DHPS)

Effective docking begins with a rational choice of a protein target. Given the sulfonamide group, a primary and logical target is Dihydropteroate Synthase (DHPS) , a key enzyme in the bacterial folic acid synthesis pathway.[8][10] Sulfonamides mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA), acting as competitive inhibitors.[9][10] This inhibition is bacteriostatic, as it halts the production of an essential precursor for DNA and RNA synthesis.[10]

For this protocol, we will use the crystal structure of Escherichia coli DHPS. A suitable entry in the Protein Data Bank (PDB) is 1AJ0 , which is a complex of DHPS with a sulfonamide-based ligand. This choice is strategic as the presence of a co-crystallized ligand allows for a crucial validation step known as "redocking."

Selection of Computational Tools: Software and Force Fields

The accuracy of a docking simulation is contingent on the algorithm and the force field used to calculate molecular energetics.

  • Docking Software: We will use AutoDock Vina , a widely adopted open-source program known for its balance of speed and accuracy.[1][11] Its scoring function is a hybrid model that combines empirical and knowledge-based terms to estimate binding affinity.

  • Force Fields: A force field is a set of parameters used to calculate the potential energy of a system of atoms.[12] For preparing the ligand, the General AMBER Force Field (GAFF) is an excellent choice. GAFF is designed to be compatible with the AMBER force fields for proteins and nucleic acids and provides parameters for a wide range of organic molecules.[12] The accuracy of force fields is critical for predicting correct binding poses and affinities.[13][14]

Part II: The Docking Workflow: A Step-by-Step Protocol

This section provides a granular, replicable protocol for the entire docking process, from initial setup to final analysis.

Workflow Overview

The overall process involves preparing the ligand and receptor, defining the search space, running the simulation, and analyzing the results.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand Ligand Preparation (6-bromo-1-methyl-1H-indole-3-sulfonamide) Grid Grid Box Generation (Define Binding Site) Ligand->Grid Receptor Receptor Preparation (PDB: 1AJ0) Receptor->Grid Docking Run Docking Simulation (AutoDock Vina) Grid->Docking Analysis Analyze Results (Binding Energy & Poses) Docking->Analysis Validation Protocol Validation (Redocking & RMSD) Analysis->Validation

Caption: General workflow for the molecular docking simulation.

Required Software
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files. (e.g., version 1.5.7)[15]

  • AutoDock Vina: The docking engine. (e.g., version 1.2.3)[11]

  • PyMOL or UCSF Chimera/ChimeraX: For visualization and analysis.[1][15]

  • Open Babel or an equivalent chemical toolbox: For file format conversions and 3D structure generation.

Protocol: Ligand Preparation
  • Obtain 2D Structure: Draw 6-bromo-1-methyl-1H-indole-3-sulfonamide in a chemical sketcher or obtain its structure from a database like PubChem.

  • Convert to 3D and Optimize:

    • Use Open Babel or a similar tool to convert the 2D structure to a 3D format (e.g., MOL2 or PDB).

    • Perform an energy minimization using a suitable force field like GAFF or MMFF94 to obtain a low-energy conformation.

  • Prepare for AutoDock (using ADT):

    • Launch AutoDockTools.

    • Go to Ligand -> Input -> Open and select the 3D structure file.

    • ADT will automatically detect the root and set up rotatable bonds. Verify that the number of rotatable bonds is correct.

    • Go to Ligand -> Output -> Save as PDBQT. This file format includes atomic charges, atom types, and information about torsional degrees of freedom.

Protocol: Receptor Preparation (DHPS - PDB: 1AJ0)
  • Download PDB File: Download the structure 1AJ0 from the RCSB Protein Data Bank.[1]

  • Clean the Protein (using PyMOL, Chimera, or ADT):

    • Open the 1AJ0.pdb file.

    • Remove all water molecules.

    • Remove the co-crystallized ligand and any other heteroatoms (ions, cofactors) that are not essential for the binding interaction you wish to study. For this protocol, remove everything except the protein chains.

    • Save the cleaned protein as a new PDB file (e.g., 1AJ0_protein.pdb).

  • Prepare for AutoDock (using ADT):

    • Launch ADT.

    • Go to File -> Read Molecule and open 1AJ0_protein.pdb.

    • Go to Edit -> Hydrogens -> Add. Choose to add polar hydrogens only.

    • Go to Edit -> Charges -> Compute Gasteiger. This calculates partial charges for each atom.

    • Go to Grid -> Macromolecule -> Choose. Select the protein to prepare it as the receptor.

    • Save the prepared receptor in PDBQT format (1AJ0_protein.pdbqt).

Protocol: Grid Box Generation (Defining the Search Space)

The grid box defines the three-dimensional space where AutoDock Vina will search for favorable binding poses.

  • Identify the Active Site: For 1AJ0, the active site can be identified by observing the binding location of the original co-crystallized ligand.

  • Set the Grid Box in ADT:

    • Go to Grid -> Grid Box....

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire active site with a buffer of at least 4-5 Å in each dimension.

    • Note the coordinates for the center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z). These values are required to run Vina.

Protocol: Running the Docking Simulation

AutoDock Vina is typically run from the command line.

  • Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the coordinate values with those you noted in the previous step.

  • Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

Part III: Analysis, Validation, and Interpretation

A docking result is only as valuable as its interpretation and validation. Without proper validation, results can be misleading.[16]

Interpreting the Results
  • log.txt file: This file contains the binding affinity scores for the top predicted poses (modes). The affinity is given in kcal/mol, where a more negative value indicates a stronger predicted binding.[17]

  • results.pdbqt file: This file contains the 3D coordinates of the top binding poses for your ligand.

Table 1: Hypothetical Docking Results for 6-bromo-1-methyl-1H-indole-3-sulfonamide with DHPS

Pose (Mode)Binding Affinity (kcal/mol)RMSD from best mode (Å)
1-8.50.000
2-8.21.254
3-7.91.876
4-7.72.103
5-7.52.544
Visual Analysis of Binding Poses
  • Load the receptor (1AJ0_protein.pdbqt) and the results file (results.pdbqt) into PyMOL or Chimera.

  • Display the top-scoring pose (Mode 1) within the active site.

  • Analyze the key interactions:

    • Identify potential hydrogen bonds between the sulfonamide group and active site residues.

    • Look for hydrophobic or π-stacking interactions involving the indole ring.

    • Compare these interactions with those of known inhibitors to assess the plausibility of the binding mode.

The Trustworthiness Pillar: Protocol Validation

To ensure the docking protocol is reliable for your specific system, it must be validated.[18] The most common method is to re-dock the co-crystallized ligand into the active site and compare the predicted pose to the experimental one.[19]

G PDB Start: Crystal Structure (PDB: 1AJ0 with Ligand) Extract Extract Native Ligand and Receptor PDB->Extract Redock Re-dock Ligand into Receptor's Active Site Extract->Redock Superimpose Superimpose Docked Pose onto Crystal Pose Redock->Superimpose RMSD Calculate RMSD Superimpose->RMSD Result RMSD < 2.0 Å? RMSD->Result Success Validation Successful Result->Success Yes Failure Validation Failed (Adjust Parameters) Result->Failure No

Caption: Logical workflow for docking protocol validation via redocking.

Protocol: Redocking Validation

  • Extract Native Ligand: From the original 1AJ0.pdb file, save the coordinates of the co-crystallized sulfonamide ligand into a separate file.

  • Prepare Ligand: Prepare this native ligand as a PDBQT file using the same procedure outlined in section 2.2.

  • Run Docking: Use the same prepared receptor (1AJ0_protein.pdbqt) and grid parameters to dock the native ligand.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Assess Validity: An RMSD value of ≤ 2.0 Å is generally considered an acceptable result, indicating that the docking protocol can reliably reproduce the experimentally observed binding mode.[18]

Advanced Considerations

For increased confidence, especially before committing to expensive in-vitro experiments, consider advanced validation:

  • Cross-Docking: Docking a ligand from one crystal structure into a different, but related, protein structure to test the protocol's robustness.[13][14]

  • Molecular Dynamics (MD) Simulation: After docking, run an MD simulation on the protein-ligand complex to assess the stability of the predicted binding pose and interactions over time.[16][19]

Conclusion

This application note provides a scientifically grounded and detailed protocol for performing a molecular docking simulation of 6-bromo-1-methyl-1H-indole-3-sulfonamide, using bacterial DHPS as a rational target. By following these steps—from strategic target selection and meticulous preparation to robust validation—researchers can generate reliable in silico data to guide further drug discovery efforts. The ultimate goal of molecular docking is not to provide a definitive answer, but to build a compelling, testable hypothesis for subsequent experimental validation.

References

  • Validating Docking Results with Molecular Dynamics Simulation in India - BioNome. (2026, March 2). BioNome. [Link]

  • Park, H., et al. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Journal of Chemical Theory and Computation. [Link]

  • Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking - Baker Lab. (2021, February 16). Baker Lab. [Link]

  • How to validate the molecular docking results? (2022, April 25). ResearchGate. [Link]

  • Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein-Ligand Docking. (2021, March 9). PubMed. [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate. [Link]

  • Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). ChemCopilot. [Link]

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025, August 5). YouTube. [Link]

  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024, September 23). YouTube. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • Lee, T.S., et al. (2018). Force fields for small molecules. Methods in Molecular Biology. [Link]

  • Tutorial EDES / HADDOCK for ligand-protein docking - Bonvin Lab. Bonvin Lab. [Link]

  • Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents - Science and Education Publishing. Science and Education Publishing. [Link]

  • Saggioro, F. P., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules. [Link]

  • Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line - Chemical Methodologies. (2024, May 15). Chemical Methodologies. [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS - Romanian Journal of Biophysics. Romanian Journal of Biophysics. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. [Link]

  • From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. (2010). Mini-Reviews in Medicinal Chemistry. [Link]

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2023, September 13). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 6-Bromo-2-methyl/phenyl-3- (sulphonamido) quinazolin-4(3H - Indian Journal of Pharmaceutical Sciences. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021, October 15). International Journal of Drug Delivery Technology. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (2019). ResearchGate. [Link]

  • Synthesis of biologically active sulfonamide-based indole analogs: a review. (2023, June 4). Future Journal of Pharmaceutical Sciences. [Link]

  • Venkatesan, R., et al. (2021). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications. [Link]

  • Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates. (2019). Frontiers in Microbiology. [Link]

  • Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. (2016). SAS Journal of Pharmacy. [Link]

  • Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. (2025, November 9). MDPI. [Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. (2021). ResearchGate. [Link]

  • Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. (2025, September 5). ResearchGate. [Link]

Sources

Application

Derivatization of the sulfonamide group for structure-activity relationship studies

Application Note: Advanced Derivatization of the Sulfonamide Pharmacophore for Structure-Activity Relationship (SAR) Studies Introduction & Strategic Rationale The sulfonamide group ( −SO2​NH2​ ) is a highly privileged m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization of the Sulfonamide Pharmacophore for Structure-Activity Relationship (SAR) Studies

Introduction & Strategic Rationale

The sulfonamide group ( −SO2​NH2​ ) is a highly privileged motif in medicinal chemistry, serving as a critical hydrogen-bond donor/acceptor and a bioisostere for carboxylic acids. In target-based drug discovery, derivatizing the primary sulfonamide into secondary ( −SO2​NHR ) or tertiary ( −SO2​NR2​ ) forms is a fundamental strategy to explore Structure-Activity Relationships (SAR)[1]. These modifications allow medicinal chemists to systematically tune the physicochemical properties of the lead compound, including its pKa​ , lipophilicity, and steric bulk, thereby optimizing target binding affinity and ADMET profiles[2][3].

For example, in the development of TIM-3 inhibitors for cancer therapy, sulfonamide derivatization was crucial for anchoring the molecule to the C″-D loop binding site, improving binding affinity from the micromolar range to 70 nM[2]. Similarly, N-terminal sulfonamide modifications in thrombin inhibitors drastically influenced both anticoagulant efficacy and oral bioavailability[3].

Mechanistic Pathways for Sulfonamide Derivatization

To conduct comprehensive SAR studies, researchers typically employ two primary synthetic workflows: N-alkylation and N-arylation.

  • N-Alkylation via Hydrogen Autotransfer (Borrowing Hydrogen): Traditional alkylation relies on toxic alkyl halides. A modern, greener alternative utilizes alcohols as alkylating agents in the presence of transition metal catalysts (e.g., Ru, Mn, or Cu)[4][5][6]. The causality behind this choice is elegant: the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which condenses with the sulfonamide to form an imine. The catalyst then returns the hydrogen to reduce the imine, yielding the N-alkylated sulfonamide[5]. This method prevents over-alkylation and generates water as the sole byproduct.

  • N-Arylation via Chan-Lam Coupling: Introducing aryl groups to the sulfonamide nitrogen is effectively achieved through Chan-Lam oxidative coupling. Unlike Buchwald-Hartwig amination, which requires strict inert conditions and expensive palladium catalysts, Chan-Lam coupling utilizes copper(II) catalysts and arylboronic acids, proceeding smoothly in open air at room temperature[7]. The reaction is driven by the oxidation of Cu(II) to Cu(III) by atmospheric oxygen, facilitating rapid reductive elimination to form the C-N bond[7][8].

SAR_Logic Core Primary Sulfonamide Pharmacophore N_Alkylation N-Alkylation (Steric & pKa shift) Core->N_Alkylation Alcohols / Catalysis N_Arylation N-Arylation (pi-pi stacking) Core->N_Arylation Chan-Lam Coupling Acylation N-Acylation (H-bond modulation) Core->Acylation Acyl Chlorides Target Target Binding Affinity & ADMET Profile N_Alkylation->Target N_Arylation->Target Acylation->Target

Caption: Logical pathways for sulfonamide derivatization and their impact on SAR optimization.

Experimental Protocols

Protocol A: Selective N-Alkylation of Sulfonamides using Alcohols (Hydrogen Borrowing)

Causality Check: We utilize a Ruthenium-based bifunctional catalyst to ensure mono-alkylation selectivity. The use of Cs2​CO3​ as a base is critical because it facilitates the deprotonation of the intermediate, driving the catalytic cycle forward[5].

Materials:

  • Primary Sulfonamide (1.0 mmol)

  • Primary or Secondary Alcohol (1.2 mmol)

  • [(p−Cymene)Ru(2,2′−bpyO)(H2​O)] catalyst (1 mol %)

  • Cs2​CO3​ (1.0 equiv)

  • tert-Amyl alcohol (Solvent, 2 mL)

Step-by-Step Methodology:

  • Preparation: To a flame-dried 25 mL Schlenk tube under an inert argon atmosphere, add the primary sulfonamide (1.0 mmol) and the selected alcohol (1.2 mmol)[5].

  • Catalyst & Base Addition: Add Cs2​CO3​ (326 mg, 1.0 equiv) and the Ruthenium catalyst (4.6 mg, 1 mol %)[5].

  • Solvent Addition: Inject 2 mL of anhydrous tert-amyl alcohol. Seal the Schlenk tube securely.

  • Reaction: Submerge the tube in a pre-heated oil bath at 125 °C and stir vigorously for 12 hours[5].

  • Workup: Cool the mixture to ambient temperature. Concentrate the crude mixture in vacuo to remove the solvent.

  • Purification: Purify the residue via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure N-alkyl sulfonamide[5].

Protocol B: Copper-Catalyzed Chan-Lam N-Arylation

Causality Check: The reaction must remain open to the atmosphere because molecular oxygen acts as the terminal oxidant. Oxygen regenerates the active Cu(II) species and promotes the crucial reductive elimination step from the Cu(III) intermediate[7][8].

Materials:

  • Sulfonamide (1.0 mmol)

  • Arylboronic Acid (1.5 - 2.0 equiv)

  • Cu(OAc)2​ (10 - 20 mol %)

  • Pyridine or Triethylamine (2.0 equiv)

  • Dichloromethane (DCM) or Methanol (Solvent, 5 mL)

Step-by-Step Methodology:

  • Assembly: In a 50 mL round-bottom flask, dissolve the sulfonamide (1.0 mmol) and arylboronic acid (1.5 mmol) in 5 mL of DCM[7][8].

  • Catalyst Loading: Add Cu(OAc)2​ (0.1 mmol) to the stirring solution.

  • Base Addition: Add pyridine (2.0 mmol) dropwise. Note: Pyridine serves as both a base to neutralize generated protons and a ligand to stabilize the copper intermediate.

  • Aerobic Oxidation: Do NOT seal the flask. Attach a drying tube (e.g., filled with CaCl2​ ) to allow atmospheric oxygen to enter while keeping moisture out. Stir at room temperature for 16-24 hours[7].

  • Monitoring: Monitor the reaction via TLC or LC-MS. The reaction mixture will typically turn from blue to green/brown as the copper cycles through oxidation states.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove copper salts, washing with ethyl acetate. Concentrate the filtrate and purify via column chromatography.

ChanLam_Workflow Step1 1. Reagent Assembly Sulfonamide Arylboronic Acid Cu(OAc)2 Base Step2 2. Aerobic Oxidation Open Air / O2 RT to 50°C Step1->Step2 Step3 3. Reaction Monitoring TLC / LC-MS Check for N,N-diarylation Step2->Step3 Step4 4. Workup & Purification Filtration over Celite Column Chromatography Step3->Step4

Caption: Step-by-step experimental workflow for the Chan-Lam N-arylation of sulfonamides.

Quantitative Data & Optimization

To ensure robust self-validation, researchers must benchmark their reaction conditions against established optimization data. Table 1 summarizes the effect of varying conditions on the yield of N-alkylation via hydrogen borrowing.

Table 1: Optimization of N-Alkylation Reaction Conditions

Catalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
Ru-arene (1 mol%) Cs2​CO3​ tert-Amyl alcohol125>90%Optimal condition; clean mono-alkylation[5].
Ru-arene (1 mol%) K2​CO3​ tert-Amyl alcohol12565%Weaker base leads to incomplete imine formation.
Mn(I) PNP (5 mol%) K2​CO3​ Xylenes15085%Requires higher temperature; good alternative to Ru[4].
Cu(II) acetate (10 mol%) NaOH Dioxane10070%Cost-effective, but lower conversion rates[6].

Table 2: Representative SAR Data for Sulfonamide Derivatization (TIM-3 Inhibition Model)

Note: Data reflects general SAR trends observed in sulfonamide-based target inhibition[2].

Sulfonamide DerivativeR-Group ModificationBinding Affinity ( Kd​ / IC50​ )SAR Insight
Primary ( −SO2​NH2​ )None (Fragment)> 10 μ MWeak baseline binding; lacks steric anchoring[2].
N-Methyl −CH3​ 5.2 μ MSlight improvement; minimal steric clash.
N-Phenyl (ortho-sub) −C6​H4​(o−R) 1.1 μ MModerate affinity; restricted conformation[2].
N-Phenyl (meta-sub) −C6​H4​(m−R) 70 nMOptimal anchoring in the C″-D loop binding site[2].

Troubleshooting & Protocol Self-Validation

A self-validating protocol requires built-in checks to confirm success and diagnose failures:

  • Validation via NMR: Successful mono-derivatization is confirmed by 1H NMR. The broad primary sulfonamide −NH2​ singlet (typically around 7.0 - 8.0 ppm in DMSO- d6​ ) will integrate to 1H instead of 2H, and shift depending on the electron-donating/withdrawing nature of the new N-substituent.

  • Issue: Formation of N,N-Dialkylated Byproducts: If LC-MS indicates a mass corresponding to double alkylation, the stoichiometry of the alkylating agent is likely too high. Solution: Strictly control the alcohol/boronic acid equivalents to 1.1 - 1.2, or utilize slow-addition techniques via a syringe pump to keep the local concentration of the electrophile low[4].

  • Issue: Incomplete Chan-Lam Coupling: If the reaction stalls, the copper catalyst may have precipitated or fully reduced to inactive Cu(I). Solution: Ensure the reaction is adequately exposed to air (do not use a nitrogen balloon) and consider adding a catalytic amount of a primary oxidant like TEMPO or bubbling O2​ through the solvent[7][9].

References

  • Li, et al. "Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Organic Chemistry Portal. "Chan-Lam Coupling." Organic Chemistry Portal.[Link]

  • Abdel-Rahman, et al. "TIM-3 Inhibitor Development: Overcoming Immune Evasion in Cancer Therapy." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Lee, et al. "Efficacious and orally bioavailable thrombin inhibitors based on a 2,5-thienylamidine at the P1 position..." PubMed, NIH. [Link]

  • RSC Advances. "Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides." RSC Publishing.[Link]

  • Academia.edu. "N-Alkylation of poor nucleophilic amine and sulfonamide derivatives with alcohols by a hydrogen autotransfer process catalyzed by copper(II) acetate." Academia.[Link]

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Method

Advanced High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Pharmaceutical Purity Analysis

Executive Summary Purity analysis is the analytical cornerstone of pharmaceutical quality control and drug development. A robust HPLC method must not only quantify the active pharmaceutical ingredient (API) but also reso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purity analysis is the analytical cornerstone of pharmaceutical quality control and drug development. A robust HPLC method must not only quantify the active pharmaceutical ingredient (API) but also resolve complex impurity profiles, including process-related impurities and degradation products. This application note provides a comprehensive, causality-driven guide to developing and validating a stability-indicating HPLC method, grounded in the latest[1][2] and [3][4] regulatory frameworks.

Mechanistic Principles of Method Development

Developing a purity method requires moving beyond trial-and-error to a rational, physicochemical approach. Every chromatographic parameter must be justified by the molecular properties of the target analyte and its potential impurities.

Causality in Stationary Phase Selection: The choice of the stationary phase dictates the primary selectivity ( α ) of the separation. While traditional totally porous particle (TPP) C18 columns rely on hydrophobic van der Waals interactions, modern methods increasingly utilize superficially porous particles (SPP)[4]. SPPs reduce the longitudinal diffusion term (B-term) and mass transfer resistance (C-term) in the van Deemter equation. Causality: This structural change enables ultra-high efficiency separations of closely eluting critical pairs (e.g., desamido degradants) at significantly lower backpressures, facilitating method transferability.

Causality in Mobile Phase and pH Control: Retention in reversed-phase liquid chromatography (RPLC) is highly dependent on the ionization state of the analyte. To prevent peak tailing and retention time drift, the mobile phase pH must be strictly controlled to be at least 2 units above or below the analyte's pKa. Causality: If the pH is too close to the pKa, the analyte exists in a mixed ionization state, leading to split peaks and poor method robustness. Buffer capacity is equally critical; using a 10-20 mM ammonium acetate or phosphate buffer prevents local pH shifts at the column head during the injection of sample diluents.

Method_Development Analyte 1. Analyte Profiling (pKa, LogP, UV Max) Stationary 2. Stationary Phase (C18, C8, Polar-Embedded) Analyte->Stationary Hydrophobicity dictates Mobile 3. Mobile Phase & pH (Buffer Capacity, Organics) Stationary->Mobile Selectivity tuning Gradient 4. Gradient Scouting (Slope & Dwell Volume) Mobile->Gradient Elution control Sub1 pH < pKa - 2 (Ion Suppression) Mobile->Sub1 Validation 5. Method Validation (ICH Q2(R2) Compliance) Gradient->Validation Finalize parameters

Figure 1: Logical workflow for HPLC method development, from analyte profiling to validation.

System Suitability Testing (SST) per USP <621>

Before any sample is analyzed, the chromatographic system must prove its fitness for purpose. The harmonized defines the allowable adjustments and critical parameters for chromatographic systems[3][4]. Recent updates provide flexibility for gradient method adjustments, allowing modernizations such as changing column dimensions or particle sizes without full revalidation, provided SST criteria are met[5]. Furthermore, updated sensitivity requirements explicitly mandate that the Limit of Quantitation (LOQ) must be equal to or less than the reporting threshold for impurity analysis[6].

Table 1: Standard USP <621> System Suitability Criteria for Purity Analysis
ParameterUSP Acceptance CriteriaMechanistic Rationale (Causality)
Resolution ( Rs​ ) >1.5 (Baseline separation)Ensures the API is completely resolved from its closest eluting impurity (the critical pair), preventing co-elution and inaccurate quantitation.
Tailing Factor ( Tf​ ) 0.8−1.5 Confirms ideal Gaussian peak shape. High tailing indicates secondary interactions (e.g., silanol interactions) or column voiding.
Repeatability (%RSD) ≤2.0% (for n=5 or 6 )Validates the precision of the autosampler and the stability of the mobile phase delivery system.
Signal-to-Noise (S/N) ≥10 for LOQGuarantees that the detector sensitivity is sufficient to accurately integrate impurities at the regulatory reporting threshold[6].

Analytical Method Validation Framework (ICH Q2(R2))

The revised establishes the global standard for analytical procedure validation, incorporating advanced technologies and aligning with the analytical quality by design (AQbD) principles of ICH Q14[1][7][8]. For purity analysis, the method must be stability-indicating, meaning it can unequivocally assess the API in the presence of its degradants[2].

ICH_Validation Core ICH Q2(R2) Purity Validation Spec Specificity (Rs > 1.5) Core->Spec Sens Sensitivity (LOD/LOQ) Core->Sens Lin Linearity & Range (R² > 0.999) Core->Lin Prec Precision & Accuracy (Recovery & %RSD) Core->Prec Rob Robustness (DoE Variations) Core->Rob Deg Forced Degradation (Stability-Indicating) Spec->Deg

Figure 2: ICH Q2(R2) validation framework parameters required for quantitative purity analysis.

Table 2: ICH Q2(R2) Quantitative Validation Parameters[1][2]
Validation CharacteristicMethodology / Acceptance Criteria
Specificity No interference from blank/placebo. Peak purity angle < purity threshold (via PDA detector).
Linearity & Range R2>0.999 from LOQ to 120% of the specification limit.
Accuracy 90% - 110% recovery of known impurities spiked into the API matrix.
Precision Intra-day (Repeatability) and Inter-day (Intermediate) %RSD ≤5.0% for impurities.
Robustness Deliberate variations in pH ( ±0.2 ), column temp ( ±5∘ C), and flow rate ( ±10% ).

Self-Validating Experimental Protocol for Impurity Profiling

This step-by-step protocol integrates built-in quality control checks to ensure data integrity during every run, transforming a standard operating procedure into a self-validating system.

Phase 1: System Preparation and Equilibration
  • Mobile Phase Preparation: Prepare Aqueous Phase A (e.g., 10 mM Ammonium Acetate, pH 4.0) and Organic Phase B (e.g., Acetonitrile). Filter through a 0.22 µm PTFE membrane.

    • Causality: Filtration removes micro-particulates that cause pump seal wear and frit clogging. Degassing prevents pump cavitation and baseline noise caused by dissolved oxygen absorbing UV light at low wavelengths.

  • Diluent Selection: Prepare the sample diluent to strictly match the initial gradient conditions (e.g., 95% A / 5% B).

    • Causality: Injecting a sample in a solvent stronger than the initial mobile phase causes "solvent mismatch," leading to peak fronting and poor resolution of early-eluting polar impurities.

  • Column Equilibration: Flush the column with 10-20 column volumes (CV) of the initial mobile phase.

    • Causality: Complete solvation of the bonded phase ensures stable retention times and reproducible selectivity.

Phase 2: Forced Degradation (Specificity Demonstration)

To prove the method is stability-indicating per ICH Q2(R2)[1][2], subject the API to accelerated stress conditions:

  • Acid/Base Hydrolysis: Treat 1 mg/mL API with 0.1N HCl and 0.1N NaOH; neutralize after 24 hours.

  • Oxidation: Expose API to 3% H2​O2​ for 24 hours.

  • Thermal/Photolytic: Expose solid API to 60°C and UV/Vis light (per ICH Q1B).

    • Causality: Generating 5-20% degradation ensures all potential degradation pathways are mapped. The method must demonstrate that the API peak is spectrally pure (via Photodiode Array) and fully resolved from all generated degradants.

Phase 3: Self-Validating Sequence Execution

Program the HPLC sequence to continuously validate system performance throughout the batch:

  • Injections 1-2: Blank (Diluent).

    • Causality: Establishes the baseline and confirms the absence of ghost peaks or carryover from previous runs.

  • Injections 3-8: SST Mixture (API + Known Impurities).

    • Causality: Evaluates column efficiency ( N ), tailing factor ( Tf​ ), and resolution ( Rs​ ). The %RSD of peak areas must be ≤2.0% to prove injection precision before committing precious samples.

  • Injection 9: Sensitivity Standard (LOQ).

    • Causality: Proves the system can accurately detect impurities at the regulatory reporting threshold ( S/N≥10 )[6].

  • Injections 10-15: Unknown Samples.

  • Injection 16: Bracketing Standard.

    • Causality: Confirms that the detector response and retention times have not drifted during the sample analysis, ensuring the entire run is analytically valid.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." [Link]

  • Agilent Technologies. "Revisions per USP 621: Guide to method modernization."[Link]

  • Qvents. "USP 621 System sensitivity & Peak symmetry requirements updated." [Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." [Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." [Link]

Sources

Application

Synthesis and Evaluation of 6-Bromoindole-Based Inhibitors of Bacterial Cystathionine γ-Lyase (bCSE)

Introduction: Targeting Bacterial Gasotransmitters The emergence of multidrug-resistant bacterial pathogens necessitates the development of novel therapeutic paradigms. Rather than directly targeting bacterial viability,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Bacterial Gasotransmitters

The emergence of multidrug-resistant bacterial pathogens necessitates the development of novel therapeutic paradigms. Rather than directly targeting bacterial viability, a modern approach involves dismantling bacterial defense mechanisms to potentiate existing bactericidal antibiotics.

Bacterial cystathionine γ-lyase (bCSE) has been identified as the primary enzymatic generator of hydrogen sulfide (H₂S) in major human pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa[1]. Endogenous H₂S acts as a potent antioxidant, mitigating the severe oxidative stress (Reactive Oxygen Species, ROS) induced by bactericidal antibiotics[1][2]. By pharmacologically inhibiting bCSE, H₂S biogenesis is suppressed, effectively stripping the bacteria of their chemical shield and drastically reducing the survival of "persister" cells[1].

Mechanism Bact Bacterial Pathogen (e.g., S. aureus) bCSE bCSE Enzyme (Cystathionine γ-lyase) Bact->bCSE Expresses Abx Bactericidal Antibiotics ROS Oxidative Stress (ROS) Abx->ROS Induces Death Bacterial Cell Death ROS->Death Causes H2S Hydrogen Sulfide (H2S) bCSE->H2S Catalyzes H2S->ROS Mitigates (Tolerance) Inhibitor 6-Bromoindole Inhibitor (e.g., NL1-NL3, MNS1) Inhibitor->bCSE Blocks

Fig 1: Mechanism of H₂S-mediated antibiotic tolerance and bCSE inhibition.

Structural Rationale: The 6-Bromoindole Scaffold

The rational design of bCSE inhibitors relies heavily on mimicking the natural substrates (cystathionine/cysteine) while exploiting the unique topography of the bacterial enzyme's active site. The 6-bromoindole core has emerged as a privileged scaffold for bCSE inhibition[3].

Causality in Scaffold Selection:

  • Indole Core: Fits securely into the hydrophobic pocket of the pyridoxal 5'-phosphate (PLP)-dependent active site of bCSE[2].

  • C6-Bromine Substitution: The presence of a halogen at the C6 position provides optimal steric bulk and facilitates halogen bonding with active site residues. Structure-Activity Relationship (SAR) studies demonstrate that C6-halogenation increases bCSE-inhibitory activity by more than 2-fold compared to unsubstituted indoles[4]. Furthermore, the bromine atom serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling[3].

  • N1-Alkylation: The nitrogen atom of the indole ring serves as the ideal vector for attaching acidic linkers (e.g., furan-3-carboxylic acid, benzoic acid, or thiophene-2-carboxylate), which mimic the carboxylate group of the native amino acid substrates[3][4][5].

Quantitative Data: Key 6-Bromoindole Inhibitors

The following table summarizes the structural diversity and quantitative binding/inhibition data of prominent 6-bromoindole-based bCSE inhibitors.

InhibitorChemical Linker / Modification at N1TargetPotency (IC₅₀ / K_d)Ref
NL1 (Acetyl)glycinebCSE (S. aureus)High Synergy in vivo[3]
NL2 2-methylfuran-3-carboxylic acidbCSE (S. aureus)High Synergy in vivo[3]
NL3 1H-pyrazole-5-carboxylic acid (C6 modified)bCSE (S. aureus)IC₅₀ = 0.7 μM[3][6]
MNS1 3-aminothiopheneSaCSE (S. aureus)K_d = 0.5 μM[7]
MNS2 3-aminothiophene-2-carboxylatebCSE (S. aureus)Potentiates Gentamicin[5]
Comp 3h Benzoic acid derivativebCSE (S. aureus)Mid-micromolar IC₅₀[4]

Synthetic Strategies and Experimental Protocols

The synthesis of these inhibitors generally follows a convergent approach, utilizing highly reliable N-alkylation followed by optional cross-coupling.

Workflow Step1 6-Bromoindole Scaffold Step2 N-Alkylation (NaH, DMF) Step1->Step2 Step3 Pd-Catalyzed Cross-Coupling Step2->Step3 Optional (e.g., NL3) Step4 bCSE Enzymatic Assay (H2S) Step2->Step4 Direct (e.g., NL2) Step3->Step4 Step5 Antibiotic Potentiation Step4->Step5

Fig 2: Synthetic and biological validation workflow for bCSE inhibitors.

Protocol A: N-Alkylation of 6-Bromoindole (Synthesis of NL2 / MNS Precursors)

This protocol describes the attachment of the functionalized linker to the indole nitrogen[3][5].

Mechanistic Causality: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to ensure complete deprotonation of the weakly acidic indole N-H (pKa ~16.2). Complete deprotonation generates the highly nucleophilic indolide anion, which strongly favors N-alkylation over competitive C3-alkylation. Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice as it effectively solvates the sodium cation, leaving the indolide anion "naked" and highly reactive.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Add anhydrous DMF (10 mL) and cool the system to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (1.2 equivalents, 60% dispersion in mineral oil). Self-Validation: Hydrogen gas evolution should be immediately visible.

  • Substrate Addition: Add 6-bromoindole (1.0 equivalent, typically 5 mmol) dropwise as a solution in 2 mL DMF. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish, indicating complete anion formation.

  • Alkylation: Dropwise add the alkylating agent (e.g., methyl 5-(bromomethyl)-2-methylfuran-3-carboxylate for NL2) (1.1 equivalents). Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2–4 hours.

  • Reaction Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The starting material spot (UV active) should disappear.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (15 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Synthesis of NL3)

For inhibitors like NL3, the C6-bromine atom is substituted with an aryl or heteroaryl group (e.g., 7-chlorobenzo[b]thiophene) to access deeper hydrophobic pockets in the enzyme[3].

Mechanistic Causality: Pd(dppf)Cl₂ is selected as the pre-catalyst because the bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step of the catalytic cycle, minimizing homocoupling side products. A biphasic solvent system (1,4-Dioxane/H₂O) is used to dissolve both the organic substrates and the inorganic base (K₂CO₃).

Step-by-Step Procedure:

  • Setup: In a Schlenk tube, combine the N-alkylated 6-bromoindole intermediate (1.0 equiv), the appropriate boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the suspension using three freeze-pump-thaw cycles to strictly remove oxygen, which would otherwise degrade the palladium catalyst.

  • Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the tube.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via flash chromatography. Self-Validation: Confirm the disappearance of the bromine isotope pattern (1:1 ratio of M/M+2) and the appearance of the new aromatic protons via High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR.

Protocol C: In Vitro bCSE Inhibition Assay (Methylene Blue Method)

To validate the synthesized compounds, their ability to inhibit H₂S production by recombinant bCSE must be quantified[2].

Mechanistic Causality: This assay relies on the reaction of enzymatically generated H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) under acidic conditions. This oxidative coupling forms Methylene Blue, a dye with a strong absorption maximum at 670 nm. The intensity of the color is directly proportional to the amount of H₂S produced, allowing for highly sensitive spectrophotometric quantification.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4). Prepare fresh solutions of PLP (pyridoxal 5'-phosphate, 20 μM final) and L-cysteine (10 mM final).

  • Enzyme Incubation: In a 96-well plate, combine recombinant SaCSE or PaCSE (1 μ g/well ), PLP, and varying concentrations of the synthesized 6-bromoindole inhibitor (e.g., 0.1 μM to 100 μM). Incubate at 37 °C for 15 minutes to allow inhibitor binding. Self-Validation: Include a positive control (no inhibitor) and a negative control (no enzyme) to establish the dynamic range of the assay.

  • Reaction Initiation: Add L-cysteine to initiate H₂S production. Seal the plate and incubate at 37 °C for exactly 30 minutes.

  • Quenching & Dye Formation: Stop the enzymatic reaction by adding 1% (w/v) zinc acetate (traps H₂S as ZnS). Immediately add 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl, followed by 30 mM FeCl₃ in 1.2 M HCl.

  • Incubation & Readout: Incubate the plate in the dark at room temperature for 20 minutes to allow the Methylene Blue color to fully develop. Read the absorbance at 670 nm using a microplate reader.

  • Data Analysis: Plot the fractional activity (Abs_inhibitor / Abs_positive_control) against the log of the inhibitor concentration. Fit the data to a non-linear regression model to determine the IC₅₀ value.

Conclusion

The synthesis of 6-bromoindole derivatives represents a highly viable pathway for developing antibiotic potentiators. By strictly adhering to anhydrous conditions during N-alkylation and rigorous deoxygenation during cross-coupling, high yields of these complex heterocycles can be achieved. Subsequent biological validation via the Methylene Blue assay provides a direct, quantifiable measure of target engagement, paving the way for in vivo efficacy studies.

References

  • Potapov, K. V., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3568.[Link]

  • Shatalin, K., et al. (2021). Inhibitors of bacterial H2S biogenesis targeting antibiotic resistance and tolerance. Science, 372(6547), 1169-1175.[Link]

  • Golovina, A. V., et al. (2024). (Heteroarylmethyl)benzoic Acids as a New Class of Bacterial Cystathionine γ-Lyase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling. ACS Infectious Diseases.[Link]

  • Vasilopoulou, F. (2023). Discovery of New Molecular Inhibitors of Bacterial Cystathionine gamma-Lyase. National and Kapodistrian University of Athens.[Link]

  • Mol Biol (Mosk). (2024). [Development of a New Inhibitor of Bacterial Cystathionine γ-Lyase Based on 6-Bromoindole and Aminothiophene]. PubMed.[Link]

  • Molecules. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PubMed.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Bromo-1-methyl-1H-indole-3-sulfonamide

Welcome to the Application Science Support Portal. Synthesizing halogenated indole-3-sulfonamides presents unique chemoselectivity and stability challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. Synthesizing halogenated indole-3-sulfonamides presents unique chemoselectivity and stability challenges. As you scale your drug development workflows, you may encounter yield bottlenecks at three critical junctions: N-alkylation, regioselective C3-chlorosulfonation, and amidation.

As a Senior Application Scientist, I have designed this guide to dissect the mechanistic causality behind these failures and provide self-validating protocols to ensure high-fidelity yields.

Part 1: Diagnostic Workflow & Failure Analysis

Before troubleshooting, it is critical to map the logical flow of the synthesis and identify where side reactions aggressively compete with your target pathway.

SynthesisRoute SM 6-Bromoindole (Starting Material) Int1 6-Bromo-1-methyl-1H-indole (Intermediate 1) SM->Int1 NaH, MeI, DMF 0°C to RT Side1 Debrominated Byproducts SM->Side1 T > 60°C Int2 6-Bromo-1-methyl-1H-indole -3-sulfonyl chloride Int1->Int2 ClSO3H, CH3CN 0°C Side2 C2-Sulfonylated / Tar Formation Int1->Side2 Neat ClSO3H / Heat Prod 6-Bromo-1-methyl-1H-indole -3-sulfonamide Int2->Prod NH3 in Dioxane Anhydrous, 0°C Side3 Sulfonic Acid (Hydrolysis Dead-End) Int2->Side3 Aqueous NH4OH (Moisture)

Figure 1: Synthetic workflow and failure points for 6-bromo-1-methyl-1H-indole-3-sulfonamide.

Part 2: Troubleshooting & FAQs (The "Why" and "How")

Q1: My N-methylation step (6-bromoindole to 6-bromo-1-methyl-1H-indole) suffers from low yields and the appearance of debrominated impurities. How do I fix this? A1: The causality here is thermal degradation. While N-methylation using Sodium Hydride (NaH) and Methyl Iodide (MeI) in DMF is a standard, high-yielding method[1], the bromine atom at the 6-position is susceptible to instability at elevated temperatures. Exceeding 60 °C during the alkylation process risks debromination due to the strongly basic conditions[2]. Solution: Maintain strict temperature control. Perform the deprotonation at 0 °C and do not allow the reaction to exceed room temperature (25 °C) during the MeI addition[2].

Q2: During the chlorosulfonation step, I am isolating a complex mixture of C2-substituted products, C3-substituted products, and insoluble black tar. What is going wrong? A2: Indoles are highly electron-rich, and their C3 position acts as a potent nucleophile. However, using neat chlorosulfonic acid (ClSO 3​ H) or highly concentrated conditions often leads to over-sulfonation, C2-substitution, or oxidative polymerization (tar formation). Solution: Solvent modulation is key. Utilizing anhydrous acetonitrile (CH 3​ CN) as the reaction solvent moderates the electrophilicity of the chlorosulfonic acid. This operationally simple protocol directs the electrophilic aromatic substitution exclusively to the C3 position, forming the 3-sulfonyl chloride cleanly without degrading the indole core[3].

Q3: My final amidation step yields mostly 6-bromo-1-methyl-1H-indole-3-sulfonic acid instead of the desired sulfonamide. How do I prevent this? A3: You are experiencing competitive hydrolysis. Indole-3-sulfonyl chlorides are highly moisture-sensitive. If you are using aqueous ammonia (NH 4​ OH) for the amidation, the water acts as a competing nucleophile, hydrolyzing the intermediate back to the sulfonic acid dead-end[4]. Solution: Transition to a strictly anhydrous amidation system. Use 0.5 M NH 3​ dissolved in anhydrous dioxane or THF. Furthermore, the sulfonyl chloride intermediate must be used immediately after isolation and should be stored at -20 °C under argon if short-term storage is unavoidable[4].

Q4: Are there alternative, modern methodologies to bypass the unstable sulfonyl chloride intermediate entirely? A4: Yes. Recent advancements have demonstrated that indole-3-sulfonamides can be synthesized via a one-pot, Lewis acid-assisted method using the Burgess reagent under microwave irradiation[5]. This bypasses the highly reactive sulfonyl chloride, utilizing an indole-3-sulfonyl carbamate intermediate instead, which is significantly more stable and easier to handle[5].

Part 3: Quantitative Optimization Data

To benchmark your internal processes, compare your parameters against our optimized baseline data:

Reaction StepParameterSub-optimal ConditionOptimized ConditionYield Impact
1. N-Methylation Temperature> 60 °C0 °C to 25 °C60% → >85%
2. Chlorosulfonation Solvent / ReagentNeat ClSO 3​ HClSO 3​ H in CH 3​ CN40% (Tar) → 74%
3. Amidation Ammonia SourceAqueous NH 4​ OHAnhydrous NH 3​ in Dioxane50% → 85%
Part 4: Self-Validating Experimental Protocols
Protocol A: Synthesis of 6-bromo-1-methyl-1H-indole (Step 1)
  • To a dry, argon-purged 500 mL round-bottom flask, add 6-bromoindole (1.0 equiv) and anhydrous DMF (0.3 M)[1].

  • Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.1 equiv) portion-wise[1].

  • Stir for 30 minutes until H 2​ evolution ceases.

  • Add Methyl Iodide (1.2 equiv) dropwise, maintaining the internal temperature at 0 °C.

  • Remove the ice bath and stir at room temperature (max 25 °C) for 2 hours.

    • Self-Validation Check: Monitor via TLC (4:1 Hexane:EtOAc). The product Rf​ should be ~0.6, appearing as a distinct, less polar spot compared to the starting material[1].

  • Quench slowly with ice water, extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Regioselective Chlorosulfonation (Step 2)
  • Dissolve 6-bromo-1-methyl-1H-indole (1.0 equiv) in anhydrous acetonitrile (0.2 M) under argon[3].

  • Cool the solution strictly to 0 °C.

  • Add chlorosulfonic acid (1.5 equiv) dropwise over 15 minutes.

  • Stir at 0 °C for 1 hour, then allow warming to room temperature for 2 hours.

    • Self-Validation Check: The reaction should remain a clear, amber solution; rapid black opacity indicates thermal runaway and tar formation.

  • Pour the mixture onto crushed ice and immediately extract with cold CH 2​ Cl 2​ .

  • Wash with cold brine, dry over MgSO 4​ , and concentrate under vacuum at <10 °C.

    • Critical: Proceed immediately to Protocol C to avoid degradation[4].

Protocol C: Anhydrous Amidation (Step 3)
  • Dissolve the freshly prepared 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride in anhydrous dioxane (0.1 M).

  • Cool to 0 °C under argon.

  • Add a 0.5 M solution of anhydrous ammonia in dioxane (3.0 equiv) dropwise.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • Self-Validation Check: LCMS should confirm the mass of the sulfonamide [M+H]+ without the presence of the M+18 sulfonic acid peak.

  • Concentrate under reduced pressure. Purify via silica gel chromatography (CH 2​ Cl 2​ :MeOH gradient) to yield the pure 6-bromo-1-methyl-1H-indole-3-sulfonamide.

Part 5: References
  • "6-bromo-1-methyl-1H-indole-3-carboxylic acid | 1103500-73-7". Benchchem. 1

  • "6-Bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide () for sale". Vulcanchem. 2

  • "Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile". ResearchGate. 3

  • "One-pot Lewis acid assisted synthesis of indole-3-sulfonamide and imidazo[1,2–a]pyridine-3-sulfonamide using Burgess reagent in a microwave reactor". ResearchGate. 5

  • "Synthesis of sulfonyl chloride substrate precursors". RSC.org. 4

Sources

Optimization

Part 1: Frequently Asked Questions (FAQs) - Regulatory &amp; Methodological Foundations

Technical Support Center: Identifying and Characterizing Synthesis By-Products via LC-MS Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) applications in pharmaceutical impurity...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Identifying and Characterizing Synthesis By-Products via LC-MS

Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) applications in pharmaceutical impurity profiling. This guide is designed for analytical scientists and drug development professionals tasked with identifying, characterizing, and troubleshooting synthesis by-products to ensure regulatory compliance and product safety.

Q1: What are the regulatory requirements for identifying synthesis by-products? A: The International Council for Harmonisation (ICH) Q3A(R2) guideline establishes strict thresholds for the reporting, identification, and qualification of organic impurities in new drug substances[1]. If a synthesis by-product exceeds the identification threshold (typically 0.10% for a maximum daily dose 2 g/day ), its exact chemical structure must be elucidated to assess potential toxicity[2].

Q2: Why is LC-MS the gold standard for by-product characterization over traditional UV-HPLC? A: While UV-HPLC is excellent for routine quantification, it relies on known chromophores and reference standards. LC-MS—particularly High-Resolution Mass Spectrometry (HRMS) platforms like Orbitrap or Q-TOF—provides exact mass measurements and isotopic distributions[2]. This enables the de novo structural elucidation of unknown synthesis by-products, intermediates, and degradation products without requiring prior synthesis of reference standards[3].

Part 2: Troubleshooting Guide - LC-MS Impurity Profiling

Issue 1: Severe Ion Suppression in Electrospray Ionization (ESI)
  • Symptom: Loss of signal or artificially low quantification for trace by-products that co-elute with the main Active Pharmaceutical Ingredient (API) or matrix components[4].

  • Causality: ESI is a competitive ionization process. When a high-concentration API and a trace by-product co-elute, the highly abundant API molecules saturate the surface of the electrospray droplets. This prevents the trace by-product from acquiring a charge and entering the gas phase, effectively "suppressing" its signal[4].

  • Solution:

    • Chromatographic Orthogonality: Optimize the mobile phase gradient or implement two-dimensional LC (2D-LC) to ensure the by-product elutes away from the API peak[4].

    • Alternative Ionization: Switch from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions and is significantly less susceptible to matrix suppression caused by non-volatile salts or co-eluting compounds.

Issue 2: Persistent Ghost Peaks and Background Contamination
  • Symptom: Repeating mass peaks obscuring trace impurity signals in the mass spectrum.

  • Causality: Contamination from laboratory consumables is a primary culprit. Polyethylene glycol (PEG), which presents as repeating units spaced by exactly 44 Da (-CH2-CH2-O-), often originates from detergents, low-quality solvents, or operator hand creams[5]. Phthalates (e.g., m/z 391.28 for DEHP) leach from plastic tubing or air conditioning filters[5].

  • Solution:

    • System vs. Solvent Blank: Run a system blank (no injection) followed by a solvent blank. If the PEG signal persists in the system blank, flush the LC lines extensively with a high-organic solvent mixture (e.g., 80% organic / 20% aqueous)[5].

    • Hardware Replacement: If hydrophobic contaminants persistently adsorb to the lines, replace PEEK tubing with stainless steel and strictly utilize high-purity, glass-lined equipment[5].

Issue 3: Inability to Differentiate Isomeric By-Products
  • Symptom: The MS/MS spectra of two distinct chromatographic peaks are identical, preventing unambiguous structural assignment.

  • Causality: Positional isomers (e.g., ortho- vs. para- substitutions formed during synthesis) often yield identical collision-induced dissociation (CID) fragments because their core molecular architectures are the same.

  • Solution:

    • Isolate the ambiguous fractions using preparative LC.

    • Subject the isolated by-products to 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY, HMBC) to determine spatial atomic connectivity and definitively assign the isomeric structure[6][7].

Part 3: Data Presentation

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances[1]
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
2 g/day 0.05%0.10% or 1.0 mg/day intake (whichever is lower)0.15% or 1.0 mg/day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table 2: Common LC-MS Background Contaminants[5]
ContaminantCommon SourceDiagnostic m/z (Positive Ion)Troubleshooting Action
Polyethylene Glycol (PEG) Detergents, hand creams, low-grade solventsRepeating units of Δ 44 DaFlush system with 80% organic solvent; avoid plasticizers.
Phthalates (e.g., DEHP) Plastic tubing, air filters391.28Replace PEEK tubing with stainless steel; use glass vials.
Erucamide Plastic slip agents in pipette tips338.34Switch to high-purity, glass-lined equipment.

Part 4: Experimental Protocol - LC-MS/MS Unknown Impurity Characterization

This self-validating workflow ensures that structural elucidation is accurate, reproducible, and free from systemic artifacts.

Step 1: System Suitability and Blank Validation

  • Action: Inject a solvent blank (mobile phase) to establish a baseline before analyzing the synthesis batch.

  • Self-Validation: The blank must exhibit a signal-to-noise (S/N) ratio of < 3 for the target impurity m/z. This mathematically rules out column carryover from previous runs[4].

Step 2: Chromatographic Optimization (UHPLC)

  • Action: Utilize an orthogonal stationary phase (e.g., Phenyl-Hexyl instead of standard C18) to resolve the by-product from the main API peak.

  • Causality: Baseline resolution is critical because co-elution causes ion suppression and mixed MS/MS spectra. Pure chromatographic peaks ensure accurate quadrupole precursor isolation.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition

  • Action: Acquire data in full-scan mode using an Orbitrap or Q-TOF mass spectrometer set to a resolution of > 60,000[2].

  • Self-Validation: Calculate the isotopic pattern (A+1, A+2). The experimental isotopic distribution must match the theoretical chemical formula with a mass error of < 5 ppm to validate the elemental composition[7].

Step 4: Tandem Mass Spectrometry (MS/MS) Fragmentation

  • Action: Isolate the precursor ion and apply Collision-Induced Dissociation (CID) at varying normalized collision energies (e.g., 20, 40, 60 eV).

  • Causality: A step-wise energy increase ensures that both fragile peripheral bonds and stable core structures fragment sequentially, providing a comprehensive structural fingerprint for in-silico matching.

Step 5: Orthogonal Confirmation

  • Action: Compare fragments against in-silico fragmentation software. If MS/MS data is insufficient for complete elucidation (e.g., distinguishing stereoisomers), isolate the compound and perform NMR data analysis[6].

Part 5: Workflow Visualization

LCMS_Impurity_Workflow A 1. Synthesis Batch (API + By-products) B 2. Sample Preparation (SPE / Precipitation) A->B Extract C 3. UHPLC Separation (Orthogonal Gradients) B->C Inject D 4. High-Resolution MS (Exact Mass / Isotopes) C->D Elute E 5. MS/MS Fragmentation (CID / HCD) D->E Precursor Selection F 6. Structural Elucidation (In-silico / NMR) E->F Product Ions G 7. Regulatory Assessment (ICH Q3A Thresholds) F->G Identification

Fig 1: End-to-end LC-MS workflow for identifying pharmaceutical synthesis by-products.

Sources

Troubleshooting

Technical Support Center: Stability Testing of 6-Bromo-1-methyl-1H-indole-3-sulfonamide in Solution

Welcome to the technical support center for the stability testing of 6-bromo-1-methyl-1H-indole-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stability testing of 6-bromo-1-methyl-1H-indole-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As your dedicated application scientist, I have structured this guide to not only provide protocols but to also explain the underlying scientific principles, ensuring your experiments are robust and your results are reliable.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and stability of 6-bromo-1-methyl-1H-indole-3-sulfonamide.

Q1: What are the expected solubility characteristics of 6-bromo-1-methyl-1H-indole-3-sulfonamide?

While specific experimental data for this exact molecule is not widely published, based on its structure—a substituted indole and a sulfonamide group—we can anticipate limited aqueous solubility. The indole ring system is largely nonpolar. The sulfonamide group can participate in hydrogen bonding, but its overall contribution to water solubility may be modest. Expect good solubility in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and acetone. For aqueous buffers, the use of co-solvents or pH adjustment will likely be necessary.[1]

Q2: What are the primary factors that can cause degradation of this compound in solution?

6-bromo-1-methyl-1H-indole-3-sulfonamide is susceptible to degradation through several pathways common to sulfonamides and indoles:

  • Hydrolysis: The sulfonamide bond can be susceptible to cleavage under both acidic and basic conditions, which would be a primary degradation pathway.

  • Oxidation: The electron-rich indole ring is prone to oxidation. This can be initiated by atmospheric oxygen, peroxides, or light.

  • Photodegradation: Exposure to UV or even high-intensity visible light can lead to degradation, a common issue for indole-containing molecules.

  • Thermal Stress: Elevated temperatures can accelerate all degradation pathways.

Q3: What is a suitable starting point for an HPLC method to analyze this compound?

A reversed-phase HPLC method with UV detection is a good starting point. Here is a suggested initial setup:

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a versatile choice.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the parent compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: A photodiode array (PDA) detector is recommended to determine the UV absorbance maximum of the main peak and to help in peak purity assessment. If a PDA is not available, start with a wavelength around 275 nm, which is typical for sulfonamides.[2]

  • Column Temperature: 25-30 °C

Q4: How should I prepare stock solutions of 6-bromo-1-methyl-1H-indole-3-sulfonamide?

Due to its expected poor aqueous solubility, it is best to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. This stock can then be diluted into your aqueous experimental buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system.

Troubleshooting Guide

This section addresses specific issues you may encounter during your stability studies in a question-and-answer format.

Issue 1: I am observing rapid, unexpected degradation of my compound in what I thought was a stable buffer.

  • Question: Why is my compound degrading so quickly?

  • Answer and Troubleshooting Steps:

    • Check the pH of your buffer: The stability of sulfonamides can be highly pH-dependent. Ensure the pH of your buffer is accurately measured and stable over time. Even small shifts in pH can significantly impact the rate of hydrolysis.

    • De-gas your solvents: Dissolved oxygen can promote oxidative degradation of the indole ring. Always use freshly prepared, de-gassed buffers and mobile phases.

    • Protect from light: Indole derivatives are often light-sensitive.[3] Conduct your experiments in amber vials or under low-light conditions to prevent photolytic degradation. Wrap your samples and mobile phase reservoirs in aluminum foil.

    • Check for contaminants: Trace metal ions in your buffer components or on your glassware can catalyze degradation. Use high-purity reagents and thoroughly clean your glassware. Consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) to your buffer as a test.

    • Evaluate excipient compatibility: If your solution contains other components (e.g., in a formulation), they may be reacting with your compound. Conduct compatibility studies with individual excipients.

Issue 2: My HPLC chromatogram shows significant peak tailing for the main compound peak.

  • Question: What is causing the peak tailing and how can I fix it?

  • Answer and Troubleshooting Steps:

    • Secondary Silanol Interactions: The sulfonamide group may be interacting with residual silanol groups on the silica-based stationary phase.

      • Solution 1: Lower the pH of the mobile phase. Adding an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase (to a pH of around 2.5-3) will protonate the silanol groups and reduce these secondary interactions.[4]

      • Solution 2: Use a different column. Consider a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have different selectivity.[4]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the concentration of your sample.

    • Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.

      • Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol). If the problem persists, you may need to replace the column.

Issue 3: I am not seeing any degradation in my forced degradation studies, even under harsh conditions.

  • Question: Is it possible my compound is extremely stable, or is there something wrong with my experiment?

  • Answer and Troubleshooting Steps:

    • Confirm Stress Conditions: Double-check the concentrations of your acid, base, and oxidizing agent. Ensure your temperature-controlled equipment is calibrated and your light source for photostability testing is emitting the correct wavelength and intensity.

    • Extend Exposure Time or Increase Stress: If initial conditions do not produce degradation, you may need to increase the duration of the stress or use more stringent conditions (e.g., higher temperature, more concentrated acid/base). The goal of forced degradation is to achieve 5-20% degradation to ensure you can detect the degradation products.

    • Analytical Method Issues: It's possible that your degradation products are not being detected by your current HPLC method.

      • Solution 1: Check for co-elution. Your degradation products might be co-eluting with the parent peak or the solvent front. A PDA detector can help assess peak purity.

      • Solution 2: Adjust your gradient. A shallower gradient may be needed to resolve closely eluting peaks.

      • Solution 3: Change the detection wavelength. Your degradation products may have a different UV absorbance maximum than the parent compound. Review the full UV spectrum from your PDA detector.

Experimental Protocols

The following are detailed, step-by-step protocols for conducting forced degradation studies. These studies are essential for understanding the intrinsic stability of 6-bromo-1-methyl-1H-indole-3-sulfonamide and for developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in Acetonitrile) prep_samples Prepare Stress Samples (Acid, Base, Oxidative, etc.) prep_stock->prep_samples prep_control Prepare Control Sample (Stock in Solvent) prep_stock->prep_control stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_samples->stress_acid stress_base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_samples->stress_base stress_ox Oxidative (e.g., 3% H2O2, RT) prep_samples->stress_ox stress_photo Photolytic (ICH Q1B) prep_samples->stress_photo stress_thermal Thermal (e.g., 80°C) prep_samples->stress_thermal hplc_analysis Analyze all samples by Stability-Indicating HPLC prep_control->hplc_analysis neutralize Neutralize Acid/Base Samples stress_acid->neutralize stress_base->neutralize stress_ox->hplc_analysis stress_photo->hplc_analysis stress_thermal->hplc_analysis neutralize->hplc_analysis data_eval Evaluate Data (Peak Purity, Mass Balance) hplc_analysis->data_eval

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve 6-bromo-1-methyl-1H-indole-3-sulfonamide in a suitable organic solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Prepare Stress Samples:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).

  • Incubate: Place the stress samples under their respective conditions for a defined period (e.g., 24 hours). It is advisable to take samples at multiple time points.

  • Neutralization: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis: Analyze all samples (including a non-stressed control) using a validated stability-indicating HPLC method.

  • Data Evaluation: Assess the chromatograms for new peaks (degradation products), reduction in the area of the parent peak, and overall mass balance. The PDA detector can be used to check for peak purity.

Protocol 2: Developing a Stability-Indicating HPLC Method

This protocol describes the steps to ensure your analytical method is suitable for stability studies.

HPLC_Method_Dev start Start: Analyze Unstressed and Stressed Samples check_res Are all peaks resolved? (Parent and Degradants) start->check_res adjust_grad Adjust Gradient Slope or Organic Solvent check_res->adjust_grad No check_purity Assess Peak Purity using PDA Detector check_res->check_purity Yes adjust_grad->start adjust_mobile Change Mobile Phase (pH, Additives) check_purity->adjust_mobile Not Pure validate Validate Method (ICH Q2(R1)) check_purity->validate Pure adjust_mobile->start

Caption: HPLC method development for stability testing.

Step-by-Step Methodology:

  • Initial Analysis: Inject your unstressed (control) and forced degradation samples onto your initial HPLC system.

  • Resolution Check: Examine the chromatograms to ensure that the main peak is baseline-resolved from all degradation product peaks and any solvent or matrix peaks.

  • Peak Purity Analysis: Use the peak purity function of your PDA software to assess the purity of the main peak in the stressed samples. A pure peak indicates that no degradation products are co-eluting.

  • Method Optimization (if needed):

    • If resolution is poor, adjust the gradient slope (make it shallower for better separation) or try a different organic solvent (e.g., methanol instead of acetonitrile) to alter selectivity.

    • If peak purity fails, this indicates co-elution. In addition to changing the gradient, consider adjusting the pH of the mobile phase or using a different column chemistry.

  • Method Validation: Once you have a method that can separate the parent compound from all potential degradation products, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results of your forced degradation studies should be summarized in a clear and concise table.

Table 1: Summary of Forced Degradation Results for 6-bromo-1-methyl-1H-indole-3-sulfonamide

Stress ConditionConditions% Assay of Parent Compound% Total DegradationMajor Degradation Products (Retention Time)
Control No Stress100.00.0-
Acid Hydrolysis 0.1 M HCl, 60°C, 24h92.57.5DP1 (4.2 min), DP2 (6.8 min)
Base Hydrolysis 0.1 M NaOH, 60°C, 24h88.111.9DP3 (5.1 min)
Oxidative 3% H₂O₂, RT, 24h95.34.7DP4 (9.5 min)
Photolytic ICH Q1B98.21.8DP5 (11.2 min)
Thermal 80°C, 24h99.10.9Minor degradation observed

Note: This is example data and will vary based on experimental results.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying unknown peaks in your chromatograms.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent 6-bromo-1-methyl-1H-indole-3-sulfonamide hydrolysis_prod1 6-bromo-1-methyl-1H-indole-3-sulfonic acid parent->hydrolysis_prod1 Cleavage of S-N bond ox_prod1 Indole Ring-Opened Products parent->ox_prod1 Oxidative cleavage of indole ring ox_prod2 N-oxide derivatives parent->ox_prod2 Oxidation of indole nitrogen hydrolysis_prod2 Ammonia hydrolysis_prod1->hydrolysis_prod2

Caption: Potential degradation pathways.

Explanation of Pathways:

  • Hydrolysis: The most likely point of hydrolytic cleavage is the sulfonamide (S-N) bond. Under acidic or basic conditions, this bond can break to form 6-bromo-1-methyl-1H-indole-3-sulfonic acid and ammonia.

  • Oxidation: The indole ring is susceptible to oxidation, which can lead to a variety of products. This can include hydroxylation of the ring, the formation of N-oxides, or even cleavage of the five-membered ring. The degradation of indole can proceed through intermediates like indoxyl and isatin.[5]

By understanding these potential pathways, you can propose structures for the degradation products observed in your HPLC analysis, which can then be confirmed by mass spectrometry (LC-MS).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15546854, 6-Bromo-1-methyl-1H-indole. PubChem. [Link]

  • Krasavin, M., et al. (2022). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 27(15), 4992. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53402958, 6-Bromo-3-methyl-1H-indole. PubChem. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Patel, P. N., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5693. [Link]

  • Felczak, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6688. [Link]

  • Meng, X., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 10, 268. [Link]

Sources

Optimization

Technical Support Center: Scaling Up Synthesis of 6-Bromo-1-methyl-1H-indole-3-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and provide you with a deep, mechanistic understanding of the synthesis of 6-bromo-1-met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and provide you with a deep, mechanistic understanding of the synthesis of 6-bromo-1-methyl-1H-indole-3-sulfonamide.

The standard industrial approach to this molecule involves a three-step sequence: N-methylation of the indole core, electrophilic chlorosulfonylation at the C3 position, and subsequent amination[1]. Because indole scaffolds are highly electron-rich and sensitive to strong acids, scaling up this workflow requires precise control over reaction kinetics, thermodynamics, and phase boundaries.

Below, you will find the quantitative parameters, self-validating protocols, and a mechanistic troubleshooting guide to ensure your scale-up is both safe and high-yielding.

Quantitative Data Summary

For easy comparison and stoichiometric planning, the critical parameters for the three-step synthesis are summarized below.

StepReagents & StoichiometrySolventTemp ProfileReaction TimeExpected Yield
1. N-Methylation 6-Bromoindole (1.0 eq), NaH (1.5 eq), MeI (1.2 eq)Anhydrous DMF0 °C → 25 °C2 - 4 h85 - 92%
2. Chlorosulfonylation Intermediate 1 (1.0 eq), ClSO3H (5.0 eq)Anhydrous ACN0 °C → 25 °C4 - 6 h70 - 80%
3. Amination Intermediate 2 (1.0 eq), 28% aq. NH3 (15.0 eq)THF0 °C → 25 °C12 - 20 h75 - 85%
Self-Validating Experimental Protocols

Every robust chemical process must be self-validating. Do not proceed to the next step unless the built-in validation checks confirm success.

Step 1: N-Methylation of 6-Bromoindole
  • Charge a flame-dried, jacketed reactor with anhydrous DMF and 6-bromoindole (1.0 equiv) under a continuous N₂ sweep.

  • Cool the solution to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise to control H₂ gas evolution.

  • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add methyl iodide (MeI, 1.2 equiv) dropwise, maintaining the internal temperature strictly below 5 °C.

  • Warm to 25 °C and stir for 2–4 hours.

  • Quench with ice water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validation Check: H₂ gas evolution will visually cease when deprotonation is complete. TLC (Hexanes/EtOAc 4:1) must show complete consumption of the starting material (R_f ~0.3) and the appearance of a single, more non-polar spot (R_f ~0.5).

Step 2: Chlorosulfonylation
  • Dissolve 6-bromo-1-methylindole (1.0 equiv) in anhydrous acetonitrile (ACN) under N₂.

  • Cool the reaction mixture to 0 °C.

  • Caution: Carefully add chlorosulfonic acid (ClSO₃H, 5.0 equiv) dropwise via an addition funnel. This is highly exothermic and evolves HCl gas.

  • Allow the mixture to warm to 25 °C and stir for 4–6 hours.

  • Carefully pour the mixture over crushed ice to precipitate the sulfonyl chloride.

  • Filter the solid, wash with cold water, and dry under vacuum at 0 °C.

Self-Validation Check: The reaction mixture will turn dark upon ClSO₃H addition. Quench a 10 µL micro-aliquot in methanol; LC-MS analysis should reveal the mass of the methyl sulfonate ester, confirming the successful generation of the highly reactive sulfonyl chloride intermediate. Use the isolated solid immediately for Step 3.

Step 3: Amination
  • Dissolve the freshly prepared 6-bromo-1-methyl-1H-indole-3-sulfonyl chloride (1.0 equiv) in THF.

  • Cool the solution to 0 °C.

  • Add 28% aqueous ammonia (15.0 equiv) dropwise to kinetically favor amination over hydrolysis[1].

  • Stir the biphasic mixture at 25 °C for 12–20 hours with vigorous overhead stirring.

  • Concentrate under reduced pressure to remove THF, extract with EtOAc, wash with brine, dry, and purify via recrystallization.

Self-Validation Check: The pH of the aqueous phase must remain strongly basic (>10) throughout the reaction. If the pH drops, the generated HCl is neutralizing the ammonia, allowing hydrolysis to outcompete amination.

Reaction Workflow Visualization

SynthesisWorkflow Start 6-Bromoindole (Starting Material) Step1 Step 1: N-Methylation NaH, MeI, DMF (0°C to RT) Start->Step1 Int1 6-Bromo-1-methylindole (Intermediate 1) Step1->Int1 N2 atm, 2-4h Step2 Step 2: Chlorosulfonylation ClSO3H, ACN (0°C to RT) Int1->Step2 Int2 6-Bromo-1-methyl-1H-indole -3-sulfonyl chloride Step2->Int2 Strict Anhydrous, 4-6h Step3 Step 3: Amination NH3 (aq), THF (0°C to RT) Int2->Step3 Product 6-Bromo-1-methyl-1H-indole -3-sulfonamide (Target) Step3->Product Excess NH3, 12-20h

Workflow for the 3-step synthesis of 6-bromo-1-methyl-1H-indole-3-sulfonamide.

Troubleshooting Guides & FAQs

Q1: Why is my N-methylation yield low, and why do I see C3-methylation byproducts? Causality & Solution: The indole NH has a pKa of ~16.2. Deprotonation with NaH generates an indolide anion where the negative charge is delocalized between the nitrogen and the C3 position. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen is the "harder" nucleophilic center. Methyl iodide (MeI) is a hard electrophile, so it preferentially attacks the nitrogen under kinetic control at low temperatures (0 °C). If the reaction is allowed to exotherm significantly, thermodynamic control takes over, leading to competitive C3-alkylation. Ensure strict temperature control (0 °C) during the addition of MeI and use fresh, anhydrous DMF to prevent NaH degradation.

Q2: During chlorosulfonylation, I get a black tarry mixture instead of the sulfonyl chloride. What went wrong? Causality & Solution: Indoles are highly electron-rich heterocycles and are notoriously sensitive to strong acids, which induce rapid oligomerization/polymerization. Chlorosulfonic acid (ClSO₃H) is an extremely strong acid and acts as both the electrophile (SO₃H⁺) and the chlorinating agent. If the local concentration of ClSO₃H is too high or the temperature spikes, oxidative degradation occurs before the protective electron-withdrawing sulfonyl group can be installed at C3. Dilute the substrate in anhydrous ACN and add ClSO₃H dropwise at 0 °C with vigorous overhead stirring. For highly sensitive substrates where strong acids cause unavoidable polymerization, Lewis acid-assisted synthesis using the Burgess reagent under microwave conditions has emerged as a viable, milder alternative[2].

Q3: The final amination step gives poor conversion to the sulfonamide and high amounts of sulfonic acid. How to fix this? Causality & Solution: 6-Bromo-1-methyl-1H-indole-3-sulfonyl chloride is highly electrophilic and prone to rapid hydrolysis. When using aqueous ammonia (28%), water acts as a competing nucleophile. If the mixing is poor or the ammonia concentration drops, water outcompetes ammonia, irreversibly forming the sulfonic acid byproduct. To fix this, use a massive excess of aqueous ammonia (15–20 equivalents) to kinetically favor amination[1]. Alternatively, eliminate water entirely by using a saturated solution of anhydrous ammonia in dioxane or THF. Keep the initial reaction temperature at 0 °C to suppress the activation energy for hydrolysis.

Q4: How do I safely scale up the chlorosulfonylation step to >100g? Causality & Solution: The reaction of ClSO₃H with the indole substrate generates stoichiometric amounts of highly corrosive and toxic gases: hydrogen chloride (HCl) and sulfur dioxide (SO₂). In a batch reactor, massive gas evolution can cause dangerous over-pressurization and violent foaming. Implement a continuous nitrogen sweep directed into a dual-stage caustic scrubber system (e.g., 10% NaOH). Use a jacketed reactor with precise automated dosing of ClSO₃H linked to internal temperature probes. For multi-kilogram scales, transitioning this step to continuous flow chemistry is highly recommended to limit the standing volume of reactive intermediates and efficiently dissipate the heat of reaction.

References

1.[2] Title: One-pot Lewis acid assisted synthesis of indole-3-sulfonamide and imidazo[1,2–a]pyridine-3-sulfonamide using Burgess reagent in a microwave reactor. Source: researchgate.net URL:

2.[1] Title: Design and development of novel series of indole‐3‐sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. Source: researchgate.net URL:

Sources

Troubleshooting

Indole Chemistry Technical Support Center: Quenching &amp; Workup Optimization

Welcome to the Indole Synthesis Troubleshooting Hub. Indole cores are ubiquitous in drug development and natural product synthesis, but their electron-rich pyrrole rings make them highly sensitive to harsh workup conditi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Synthesis Troubleshooting Hub. Indole cores are ubiquitous in drug development and natural product synthesis, but their electron-rich pyrrole rings make them highly sensitive to harsh workup conditions, oxidation, and acidic environments. This guide provides researchers and process chemists with field-proven, mechanistically grounded solutions for optimizing quenching, extraction, and purification workflows.

Section 1: Mechanistic Q&A – Quenching & Extraction

Q1: My Fischer indole synthesis yields are inconsistent, and I often observe severe decomposition and black tar formation during the quench. How should I optimize the quenching step when using strong acid catalysts like Polyphosphoric Acid (PPA) or Lewis acids like ZnCl₂?

Causality & Solution: The decomposition you are observing is likely due to uncontrolled exothermic reactions during the quench. PPA is highly viscous and retains heat; quenching directly with an aqueous base causes a massive, localized exotherm that destroys the electron-rich indole ring[1].

  • For PPA/Brønsted Acids: You must first quench the reaction with vigorously stirred ice-water to safely hydrolyze the polyphosphoric acid and dissipate the heat. Only after the mixture is fully homogenized and cooled should you neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)[1].

  • For Lewis Acids (e.g., ZnCl₂): Quenching with pure water or strong bases causes zinc to precipitate as gelatinous zinc hydroxide (Zn(OH)₂). This solid traps your product and creates unbreakable emulsions during organic extraction. Instead, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl)[2]. The ammonium ions form water-soluble coordination complexes with the zinc, keeping the aqueous layer clear and ensuring a clean phase separation.

Q2: When synthesizing indoles via halogen-magnesium exchange from haloarenes, what is the optimal electrophilic quenching agent to avoid the use of toxic arylhydrazines?

Causality & Solution: Classical Fischer syntheses rely on arylhydrazines, which are notoriously toxic and prone to degradation. A modern, two-step alternative involves treating a haloarene with a Grignard reagent to perform a halogen-magnesium exchange. To successfully trap this intermediate, quench the resulting arylmagnesium species with di-tert-butyl azodicarboxylate[3]. This specific electrophile efficiently forms a protected arylhydrazide intermediate. Following isolation, this intermediate can be reacted with aldehydes or ketones under acidic conditions to yield the substituted indole, entirely bypassing the handling of free arylhydrazines[4].

Section 2: Mechanistic Q&A – Chromatography & Downstream Processing

Q3: During the column chromatography of my substituted indoles, I observe severe streaking on the TLC plate, poor resolution, and low mass recovery. How can I resolve this?

Causality & Solution: Indoles—particularly those bearing electron-donating groups—are basic and highly acid-sensitive. Standard normal-phase silica gel contains unendcapped silanol groups, rendering it slightly acidic (pH ~5.5). When an electron-rich indole interacts with these silanol sites, it undergoes strong hydrogen bonding, protonation, or even irreversible degradation (such as autoxidation to corresponding carboxylic acids)[5].

  • The Fix: You must deactivate the silica gel. Incorporate 1-3% (v/v) triethylamine (TEA) into your mobile phase[6]. The TEA preferentially binds to and neutralizes the acidic silanol sites, preventing the indole from protonating. Alternatively, for highly sensitive indoles, switch your stationary phase to neutral or basic alumina[6].

Q4: I am analyzing indole-3-carbinol via LC-MS to verify purity before moving to the next synthetic step, but I consistently see double peaks. Is my compound degrading during the workup?

Causality & Solution: Double peaks in indole-3-carbinol LC-MS analysis are rarely caused by intrinsic analyte degradation. They are almost always an artifact of chromatography—specifically, a solvent mismatch between your injection diluent and the starting mobile phase, or autosampler rinse issues[7]. If your sample is dissolved in a strong organic solvent (e.g., 100% methanol) but the gradient starts at a high aqueous percentage, the analyte will precipitate or travel unevenly through the column head.

  • The Fix: Run a flow injection test to isolate the issue. Match your injection solvent strictly to the initial gradient conditions of your mobile phase, and increase the column temperature to 40–50 °C to improve mass transfer and sharpen the peaks[7].

Section 3: Workflow Visualizations

IndoleWorkup Start Indole Synthesis Complete AcidType Identify Catalyst Used Start->AcidType PPA Brønsted Acid (PPA/H2SO4) AcidType->PPA Lewis Lewis Acid (ZnCl2/AlCl3) AcidType->Lewis Grignard Halogen-Mg Exchange AcidType->Grignard QuenchPPA 1. Ice-water quench 2. Sat. NaHCO3 PPA->QuenchPPA QuenchLewis Sat. NH4Cl quench (Prevents emulsions) Lewis->QuenchLewis QuenchGrignard Quench with di-tert-butyl azodicarboxylate Grignard->QuenchGrignard Extract Organic Extraction QuenchPPA->Extract QuenchLewis->Extract QuenchGrignard->Extract Purify Chromatography (Check Acidity) Extract->Purify

Caption: Decision tree for quenching and workup procedures based on the indole catalyst.

ChromatographyTroubleshooting Issue TLC Shows Streaking Analyze Analyze Indole Properties Issue->Analyze ElectronRich Electron-Rich / Basic Analyze->ElectronRich Degradation Air/Light Sensitive Analyze->Degradation Action1 Add 1-3% TEA to Eluent ElectronRich->Action1 Action2 Switch to Basic Alumina ElectronRich->Action2 Action3 Minimize Air Exposure Degradation->Action3

Caption: Troubleshooting workflow for resolving streaking and degradation in chromatography.

Section 4: Quantitative Optimization Data

ParameterSub-optimal ConditionOptimized ConditionCausality / Rationale
Silica Gel Acidity Standard Silica (pH ~5.5)1-3% TEA in eluentNeutralizes acidic silanol groups, preventing indole protonation, irreversible binding, and spot streaking[6].
LC-MS Temperature 30 °C40–50 °CImproves mass transfer kinetics within the column, resolving artificial double peaks for indole-3-carbinol[7].
PPA Quenching Temp Room Temperature0 °C (Ice-water)Dissipates the massive exotherm generated by polyphosphoric acid hydrolysis, preventing thermal degradation of the indole[1].
TLC R_f Target R_f < 0.1 or > 0.6R_f ~ 0.3Ensures optimal interaction time with the stationary phase, allowing for the highest resolution of closely eluting reaction byproducts[5].

Section 5: Standard Operating Procedures (SOPs)

Protocol 1: Optimized Quenching of PPA-Mediated Fischer Indole Synthesis

This protocol is a self-validating system: the absence of black tar and the evolution of CO₂ gas during neutralization confirm proper execution.

  • Temperature Control: Upon completion of the cyclization (monitored by TLC/LC-MS), remove the reaction flask from the heat source and allow it to cool to 50 °C. Do not let it cool to room temperature, as PPA will solidify.

  • Viscosity Reduction: Pour the warm, viscous reaction mixture onto a 10x volume of vigorously stirred crushed ice and water[1]. Stir for 30 minutes until the polyphosphoric acid is completely hydrolyzed and the mixture is a uniform aqueous suspension.

  • Neutralization: Place the flask in an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise. Monitor the pH. Continue addition until CO₂ evolution ceases and the pH reaches 7.5–8.0.

  • Extraction: Extract the neutralized aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

Protocol 2: Silica Gel Deactivation for Acid-Sensitive Indoles

This protocol ensures the safe purification of electron-rich indoles that normally degrade on standard silica.

  • Eluent Preparation: Prepare your optimized mobile phase (e.g., Hexane/EtOAc) and add 1-3% (v/v) Triethylamine (TEA)[6].

  • Slurry Packing: Prepare a slurry of silica gel using the TEA-modified solvent. Pour the slurry into the column and allow it to pack uniformly.

  • Column Conditioning: Flush the packed column with at least one full column volume of the TEA-modified solvent. Self-Validation: Collect the flow-through and test with pH paper; it should read slightly basic, confirming the silanol sites are deactivated[6].

  • Loading and Elution: Dry-load the crude indole onto a small amount of deactivated silica, add it to the column head, and elute using the TEA-modified solvent.

References

Sources

Optimization

Technical Support Center: Managing Temperature Control in the Nitration of Bromo-indazoles

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to managing temperature control during the nitration of bromo-indazoles. This cr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to managing temperature control during the nitration of bromo-indazoles. This critical reaction step is often challenging due to its highly exothermic nature.[1][2][3] Inadequate temperature control can lead to poor regioselectivity, the formation of unwanted byproducts, and, in worst-case scenarios, thermal runaway events.[1] This guide offers practical, in-depth troubleshooting advice and frequently asked questions to ensure safe and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical during the nitration of bromo-indazoles?

A1: The nitration of aromatic compounds, including bromo-indazoles, is a highly exothermic process, meaning it releases a significant amount of heat.[1][2][3] Failure to manage this heat can lead to several adverse outcomes:

  • Poor Regioselectivity: Temperature can influence the position of the nitro group on the indazole ring, leading to a mixture of isomers that are often difficult to separate.[1]

  • Byproduct Formation: Elevated temperatures can promote side reactions, such as dinitration or the formation of oxidative byproducts, which reduces the yield of the desired product and complicates purification.[1][4]

  • Thermal Runaway: The most severe risk is a thermal runaway reaction, where the rate of heat generation exceeds the cooling capacity of the system. This can cause a rapid and uncontrolled increase in temperature and pressure, potentially leading to an explosion.[1]

Q2: What is the optimal temperature range for the nitration of bromo-indazoles?

A2: The ideal temperature range is highly dependent on the specific bromo-indazole substrate and the nitrating agent used. However, for most nitrations of bromo-indazoles using a mixture of nitric and sulfuric acid, a low temperature is crucial. A common starting point is to maintain the reaction temperature between 0°C and 10°C .[5] For highly activated substrates, even lower temperatures, such as -10°C to 0°C, may be necessary to control the reaction rate and selectivity.[6]

Q3: What are the signs of a loss of temperature control or a potential thermal runaway?

A3: Vigilance is key to preventing thermal runaway. Be alert for the following warning signs:

  • A rapid, accelerating increase in the internal reaction temperature that does not respond to cooling.

  • A sudden change in the color of the reaction mixture, such as darkening or the evolution of brown fumes (NO₂).[4]

  • An unexpected increase in pressure within the reaction vessel.

  • Vigorous, uncontrolled boiling of the solvent.

If any of these signs are observed, immediate and decisive action is required. This typically involves stopping the addition of the nitrating agent and, if necessary, quenching the reaction by carefully pouring it onto a large volume of crushed ice.[1]

Q4: How does temperature affect the regioselectivity of nitration on the bromo-indazole scaffold?

A4: Temperature influences the kinetic versus thermodynamic control of the reaction.[7][8] In the nitration of indazoles, different positions on the ring have varying activation energies for electrophilic attack.

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, meaning the product that forms the fastest will be the major product. This often favors substitution at the most electronically activated and sterically accessible position.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction may approach thermodynamic control, where the most stable product is favored. This can sometimes lead to a different isomeric product distribution.

For bromo-indazoles, maintaining a low and stable temperature is essential for achieving consistent and predictable regioselectivity.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the nitration of bromo-indazoles, with a focus on temperature-related problems.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired nitro-bromo-indazole Incomplete reaction due to low temperature. Gradually increase the reaction temperature in small increments (e.g., 2-3°C) while closely monitoring the reaction by TLC.[9]
Decomposition of starting material or product at elevated temperatures. Ensure the cooling bath is efficient and the rate of addition of the nitrating agent is slow enough to maintain the target temperature.[1][4]
Formation of multiple byproducts. Lower the reaction temperature to improve selectivity.[1] Consider using a milder nitrating agent if possible.
Formation of multiple spots on TLC (poor regioselectivity) Localized "hot spots" due to inefficient mixing. Increase the stirring rate to ensure homogeneous heat distribution.[10]
Reaction temperature is too high. Lower the reaction temperature. For sensitive substrates, a cryogenic cooling bath (e.g., dry ice/acetone) may be necessary.[2]
Incorrect rate of addition of nitrating agent. Add the nitrating agent dropwise over a longer period to allow for efficient heat dissipation.[1][4]
Reaction mixture darkens or "chars" Excessive reaction temperature leading to decomposition. Immediately stop the addition of the nitrating agent and check the cooling system. If necessary, quench the reaction.[2]
Nitrating agent is too concentrated or added too quickly. Use a less concentrated nitrating agent or dilute it. Slow down the rate of addition significantly.[2]
Reaction temperature is rising uncontrollably Rate of heat generation exceeds cooling capacity (impending thermal runaway). IMMEDIATELY stop the addition of the nitrating agent. Prepare to quench the reaction by carefully and slowly pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[1][6] Always perform this behind a safety shield in a fume hood.

Experimental Protocol: Temperature-Controlled Nitration of 6-Bromo-1H-indazole

This protocol provides a generalized procedure for the nitration of 6-bromo-1H-indazole, emphasizing critical temperature control steps.

Materials:

  • 6-Bromo-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Dropping funnel

  • Ice-salt bath or other suitable cooling system

Procedure:

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5°C using an ice-salt bath.[5]

  • Substrate Addition: Slowly and portion-wise, add the 6-bromo-1H-indazole to the cold, stirred sulfuric acid. Ensure the internal temperature does not exceed 10°C during this addition.[5]

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 6-bromo-1H-indazole dropwise via a dropping funnel. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. [5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the nitrated product to precipitate.[5]

  • Work-up: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the nitration of bromo-indazoles.

TroubleshootingWorkflow Troubleshooting Workflow for Bromo-Indazole Nitration Start Reaction Issue Observed LowYield Low Yield Start->LowYield PoorSelectivity Poor Regioselectivity (Multiple Spots on TLC) Start->PoorSelectivity DarkMixture Dark/Charred Mixture Start->DarkMixture Runaway Uncontrolled Temperature Rise Start->Runaway CheckTemp CheckTemp LowYield->CheckTemp Was temperature too low? CheckMixing CheckMixing PoorSelectivity->CheckMixing Is stirring efficient? StopAddition Stop nitrating agent addition DarkMixture->StopAddition Immediate Action EmergencyStop STOP ADDITION Runaway->EmergencyStop IMMEDIATE ACTION IncreaseTemp Gradually increase temperature (monitor by TLC) CheckTemp->IncreaseTemp Yes CheckDecomp Evidence of decomposition? CheckTemp->CheckDecomp No LowerTemp Lower reaction temperature and slow addition rate CheckDecomp->LowerTemp Yes CheckByproducts Significant byproducts? CheckDecomp->CheckByproducts No LowerTemp2 Lower temperature to improve selectivity CheckByproducts->LowerTemp2 Yes IncreaseStirring Increase stirring rate CheckMixing->IncreaseStirring No CheckTemp2 Was temperature too high? CheckMixing->CheckTemp2 Yes LowerTemp3 Lower reaction temperature (consider cryogenic cooling) CheckTemp2->LowerTemp3 Yes CheckAdditionRate Was addition rate too fast? CheckTemp2->CheckAdditionRate No SlowAddition Slow the rate of addition CheckAdditionRate->SlowAddition Yes CheckCooling Check cooling system efficiency StopAddition->CheckCooling Then... Quench Quench reaction on ice CheckCooling->Quench If necessary... EmergencyQuench QUENCH ON ICE (BEHIND SHIELD) EmergencyStop->EmergencyQuench THEN

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 6-Bromo-1-methyl-1H-indole-3-sulfonamide: 2D NMR vs. Alternative Analytical Platforms

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary In small-molecule drug discovery, the precise regio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In small-molecule drug discovery, the precise regiochemical assignment of heavily substituted heterocyclic scaffolds is a critical quality control bottleneck. For molecules like 6-bromo-1-methyl-1H-indole-3-sulfonamide , determining the exact positions of the bromo, methyl, and sulfonamide groups dictates the compound's intellectual property viability and pharmacological profile.

This guide objectively compares the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative structural elucidation techniques (1D NMR, LC-MS/MS, and X-ray crystallography). By examining the causality behind experimental choices, we demonstrate why a comprehensive 2D NMR suite (COSY, HSQC, HMBC, NOESY) remains the gold standard for creating a self-validating proof of structure in solution-state chemistry.

Technology Comparison: 2D NMR vs. Alternatives

While modern analytical laboratories employ a suite of tools, each platform possesses distinct analytical blind spots when dealing with positional isomers.

Analytical TechniqueRegiochemical ResolutionThroughputSample RequirementCore Limitations for Indole Derivatives
LC-MS/MS LowVery High< 1 µgConfirms exact mass and the presence of bromine (via 1:1 M/M+2 isotope pattern), but is entirely blind to positional isomers (e.g., 5-bromo vs. 6-bromo).
1D NMR (¹H, ¹³C) ModerateHigh2–5 mgIdentifies basic spin systems but fails to unambiguously assign quaternary carbons (C-3, C-6, C-3a, C-7a) without long-range connectivity data.
X-ray Crystallography AbsoluteLowSingle CrystalProvides definitive 3D absolute configuration, but is severely bottlenecked by the unpredictable nature of crystal growth.
2D NMR Suite High Moderate5–10 mgRequires higher sample concentrations, but provides an unambiguous, self-validating solution-state structural map.

The Causality of Choice: LC-MS/MS is ideal for high-throughput screening, but it cannot differentiate regioisomers. 1D ¹H NMR can suggest the position of the bromine atom based on scalar coupling constants (J-values) in the benzene ring, but it cannot confirm the exact placement of heteroatom-linked groups (like the sulfonamide) on quaternary carbons. Therefore, 2D NMR is required to bridge the gap between simple atomic inventory and exact topological mapping1.

AnalyticalWorkflow Synthesis Compound Synthesis (Isomeric Mixture Possible) LCMS LC-MS/MS (Confirms Mass & Br Isotope) Synthesis->LCMS NMR1D 1D NMR (1H, 13C) (Identifies Spin Systems) LCMS->NMR1D NMR2D 2D NMR Suite (Unambiguous Regiochemistry) NMR1D->NMR2D Quaternary Carbons Unassigned XRay X-ray Crystallography (Absolute Configuration) NMR2D->XRay Optional Validation

Fig 1. Standard analytical workflow for the structural elucidation of novel indole derivatives.

Experimental Methodology: The 2D NMR Workflow

To ensure a self-validating protocol, the following step-by-step methodology must be strictly adhered to. This workflow is designed to prevent spectral artifacts and ensure quantitative reliability across the 2D experiments.

Step 1: Sample Preparation
  • Weigh 5–10 mg of purified 6-bromo-1-methyl-1H-indole-3-sulfonamide.

  • Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen over CDCl₃ because the highly polar sulfonamide group often leads to poor solubility and line-broadening in non-polar solvents.

  • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring no particulate matter is present to maintain magnetic field homogeneity.

Step 2: 1D NMR Acquisition
  • ¹H NMR (400 MHz or higher): Acquire with a spectral width of 12–16 ppm, a 30° pulse angle, and a relaxation delay (D1) of 2 seconds. Calibrate to the residual DMSO-d₆ peak at 2.50 ppm.

  • ¹³C NMR (100 MHz or higher): Acquire a proton-decoupled spectrum with a relaxation delay of 2–5 seconds to ensure sufficient relaxation of quaternary carbons (C-3, C-6, C-3a, C-7a). Calibrate to the DMSO-d₆ septet at 39.5 ppm.

Step 3: 2D NMR Suite Acquisition

Extensive analysis using 1D and 2D NMR is standard practice for complex indole alkaloids 2.

  • COSY (Correlation Spectroscopy): Acquire to map the scalar coupling between adjacent protons (e.g., H-4 and H-5).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate all protons with their directly attached ¹³C nuclei, effectively separating protonated carbons from quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for a long-range coupling constant (J = 8 Hz). Causality: This is the critical experiment for assigning the sulfonamide and bromo positions, as it reveals 2-bond and 3-bond carbon-proton connectivity across heteroatoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 300–500 ms. Causality: NOESY detects through-space dipolar interactions (< 5 Å), providing orthogonal validation to the through-bond HMBC data 3.

Case Study: Data Interpretation & Self-Validating Logic

The structural assignment of 6-bromo-1-methyl-1H-indole-3-sulfonamide does not rely on a single data point. Instead, it utilizes a closed-loop logic system where scalar coupling, through-bond correlations, and through-space interactions cross-verify one another4.

Quantitative NMR Data Summary
Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)Key HMBC (H → C, 2/3-bond)Key NOESY (Through-space)
1-CH₃ 3.82 (s, 3H)33.5C-2, C-7aH-2, H-7
2 7.85 (s, 1H)135.2C-3, C-3a, C-7a1-CH₃
3 -115.8 (Cq)--
3-SO₂NH₂ 7.20 (br s, 2H)---
3a -126.4 (Cq)--
4 7.72 (d, J=8.5, 1H)122.1C-3, C-6, C-7aH-5
5 7.35 (dd, J=8.5, 1.8, 1H)124.3C-3a, C-7H-4
6 -116.5 (Cq-Br)--
7 7.80 (d, J=1.8, 1H)113.2C-3a, C-51-CH₃
7a -137.1 (Cq)--
The Logical Proof of Regiochemistry

Proof of the 6-Bromo Position: The ¹H 1D NMR reveals an AMX spin system in the benzene ring. H-4 is a doublet (J=8.5 Hz, ortho coupling), H-5 is a doublet of doublets (J=8.5, 1.8 Hz, ortho and meta coupling), and H-7 is a doublet (J=1.8 Hz, meta coupling). If the bromine were at C-5, the splitting pattern would fundamentally change (H-4 and H-7 would both be singlets/meta-coupled doublets). The HMBC definitively locks this in: H-4 and H-7 both show strong 3-bond correlations to the quaternary carbon at 116.5 ppm, confirming C-6 as the brominated carbon5.

Proof of the 3-Sulfonamide Position: The absence of an H-3 proton indicates substitution at C-3. HMBC correlations from H-2 (7.85 ppm) to C-3 (115.8 ppm), C-3a, and C-7a confirm that the sulfonamide group resides at C-3 rather than C-2.

Proof of the 1-Methyl Position (Orthogonal Validation): HMBC shows the N-CH₃ protons (3.82 ppm) correlating to C-2 and C-7a. To ensure absolute trustworthiness, NOESY is used. The N-CH₃ protons show strong through-space cross-peaks with both H-2 and H-7. This spatial relationship is physically impossible unless the methyl group is anchored to N-1.

NMRLogic COSY COSY: H-4 to H-5 Coupling (Defines Benzene Spin System) HSQC HSQC: H to C Direct Bonds (Assigns Protonated Carbons) COSY->HSQC HMBC HMBC: Long-Range C-H (Assigns C-3, C-6, C-3a, C-7a) HSQC->HMBC Validated Self-Validated Structure: 6-bromo-1-methyl-1H- indole-3-sulfonamide HMBC->Validated NOESY NOESY: Spatial Proximity (N-CH3 to H-2 and H-7) NOESY->Validated Orthogonal Confirmation

Fig 2. Self-validating logical pathway using 2D NMR to confirm indole regiochemistry.

Conclusion

While techniques like LC-MS/MS provide rapid compositional data, they fall short in resolving complex regiochemistry. By employing a structured 2D NMR workflow, researchers can systematically eliminate isomeric ambiguity. The integration of through-bond (HMBC) and through-space (NOESY) data creates a robust, self-validating system that definitively confirms the structure of 6-bromo-1-methyl-1H-indole-3-sulfonamide without the need for time-consuming X-ray crystallography.

References

  • Spectroscopic and Structural Elucidation of Cyclopropyl-Methoxy-Indole Deriv
  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities, MDPI,
  • Advanced NMR techniques for structural characterization of heterocyclic structures, ESA-IPB,
  • Structure elucidation of four prenylindole derivatives
  • 2'-hydroxy-3'-methylpentanamide, a Novel Indole Derivative from Xenorhabdus nematophilus, ACS Public

Sources

Comparative

Comparative analysis of 6-bromo-1-methyl-1H-indole-3-sulfonamide with known aromatase inhibitors

Comparative Analysis of 6-bromo-1-methyl-1H-indole-3-sulfonamide with Known Aromatase Inhibitors Introduction & Mechanistic Rationale Third-generation aromatase inhibitors (AIs)—such as letrozole, anastrozole, and exemes...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 6-bromo-1-methyl-1H-indole-3-sulfonamide with Known Aromatase Inhibitors

Introduction & Mechanistic Rationale

Third-generation aromatase inhibitors (AIs)—such as letrozole, anastrozole, and exemestane—are the clinical gold standard for treating estrogen receptor-positive (ER+) breast cancer. They function by blocking CYP19A1 (aromatase), the cytochrome P450 enzyme responsible for converting androgens into estrogens[1]. However, acquired resistance and adverse secondary effects (e.g., osteoporosis, musculoskeletal pain) drive the critical need for novel, highly selective scaffolds [2].

Recently, indole-3-sulfonamide derivatives have emerged as potent non-steroidal AIs. The compound 6-bromo-1-methyl-1H-indole-3-sulfonamide represents a highly specialized building block in this class[3]. The indole nucleus mimics the steroidal backbone to interact with the aromatase hydrophobic pocket, while the sulfonamide moiety provides crucial hydrogen bond donors (HBD) and acceptors (HBA) required for active site anchoring [2]. The strategic addition of a 6-bromo substitution introduces halogen bonding capabilities, and the 1-methyl group enhances lipophilicity while preventing off-target hydrogen bonding at the indole nitrogen [1].

G Androgen Androgens (Testosterone / Androstenedione) Aromatase Aromatase (CYP19A1) Enzyme Complex Androgen->Aromatase Substrate Estrogen Estrogens (Estradiol / Estrone) Aromatase->Estrogen Aromatization ER Estrogen Receptor (ER+) Breast Cancer Cell Proliferation Estrogen->ER Activation KnownAIs Known AIs (Letrozole, Exemestane) KnownAIs->Aromatase Competitive/Irreversible Inhibition NovelAI 6-bromo-1-methyl-1H-indole -3-sulfonamide NovelAI->Aromatase Heme-coordination & H-bonding Inhibition

Fig 1. Mechanistic pathway of CYP19A1 aromatization and dual inhibition strategies.

Comparative Performance Data

To benchmark 6-bromo-1-methyl-1H-indole-3-sulfonamide (and its direct derivatives) against clinical standards, we evaluate their half-maximal inhibitory concentration (IC50), binding modes, and cellular toxicity profiles.

Table 1: Pharmacological Comparison of Aromatase Inhibitors

CompoundClassificationCYP19A1 IC50Binding MechanismMCF-7 Cytotoxicity
Letrozole Non-steroidal (Triazole)10 - 20 nMReversible, Heme-iron coordination via triazole nitrogenHigh suppression of proliferation
Anastrozole Non-steroidal (Triazole)15 - 25 nMReversible, Heme-iron coordinationHigh suppression of proliferation
Exemestane Steroidal20 - 30 nMIrreversible, Suicide inhibition (Covalent bond)Moderate/High suppression
Indole-3-sulfonamides *Non-steroidal (Indole)160 - 750 nMReversible, H-bonding (sulfonamide) + Hydrophobic (indole)Dose-dependent suppression

*Data representative of optimized indole aryl sulfonamide derivatives tested in sub-micromolar ranges [2], [4].

Experimental Methodologies & Protocols

To ensure self-validating and reproducible results, the following protocols are standardized for evaluating indole-sulfonamide derivatives against known AIs.

Workflow Step1 Compound Preparation Synthesis & Purification Step2 In Vitro Enzymatic Assay CYP19A1 Fluorimetric Screening Step1->Step2 Step3 Cell-Based Assay MCF-7 Viability (MTT/LDH) Step2->Step3 Step4 In Silico Validation Molecular Docking & QSAR Step3->Step4 Step5 Data Synthesis IC50 & Binding Affinity Calculation Step4->Step5

Fig 2. Standardized experimental workflow for evaluating novel aromatase inhibitors.

Protocol A: In Vitro CYP19A1 Enzymatic Inhibition Assay Causality: A fluorimetric assay is chosen over radiometric methods to eliminate radioactive waste while maintaining high sensitivity for CYP19A1 activity [2].

  • Reagent Preparation: Prepare recombinant human CYP19A1 enzyme, NADP+ regenerating system, and the fluorogenic substrate dibenzylfluorescein (DBF).

  • Compound Dilution: Dissolve 6-bromo-1-methyl-1H-indole-3-sulfonamide and Letrozole (positive control) in DMSO. Create a 10-point serial dilution (e.g., 0.1 nM to 100 μM). Ensure final DMSO concentration remains <1% to prevent enzyme denaturation.

  • Incubation: Mix the enzyme, test compounds, and NADP+ in a 384-well plate. Incubate at 37°C for 10 minutes to allow pre-equilibration.

  • Reaction Initiation: Add DBF substrate to initiate the reaction. Aromatase cleaves DBF to yield fluorescein.

  • Detection: Read fluorescence at Ex/Em = 485/530 nm after 30 minutes. Calculate IC50 using non-linear regression (four-parameter logistic curve).

Protocol B: Cell Viability & Cytotoxicity (MCF-7 Cells) Causality: MCF-7 cells are ER+ and express aromatase, making them the ideal physiological model to test both anti-proliferative efficacy and off-target cytotoxicity [1].

  • Cell Culture: Seed MCF-7 cells at 5x10^3 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of the indole-sulfonamide (1 μM to 100 μM) for 24, 48, and 72 hours.

  • MTT Assay: Add 10 μL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. The reduction of MTT to formazan is proportional to the number of metabolically active cells.

  • Solubilization & Readout: Dissolve formazan crystals in 100 μL DMSO. Measure absorbance at 570 nm.

  • LDH Release (Toxicity): Concurrently measure Lactate Dehydrogenase (LDH) in the supernatant to differentiate between apoptotic anti-proliferative effects and necrotic cytotoxicity [2].

Protocol C: Molecular Docking & QSAR Causality: In silico modeling dictates structural optimization. High HBD and low HBA values correlate with higher potency [2].

  • Protein Preparation: Retrieve the X-ray crystal structure of human aromatase (PDB ID: 3EQM). Remove water molecules and add polar hydrogens.

  • Ligand Preparation: Generate the 3D conformation of 6-bromo-1-methyl-1H-indole-3-sulfonamide. Minimize energy using the OPLS3e force field.

  • Docking Execution: Define the grid box around the heme group and the hydrophobic pocket (Arg115, Met374). Run induced-fit docking to allow side-chain flexibility.

  • Analysis: Evaluate binding free energy (ΔG). Verify that the sulfonamide oxygen atoms form hydrogen bonds with the backbone amides, while the 6-bromo-indole core engages in π-π stacking and halogen bonding within the hydrophobic cleft [4].

Structural Activity Relationship (SAR) Insights

The comparison between traditional triazoles (Letrozole) and the 6-bromo-1-methyl-1H-indole-3-sulfonamide scaffold reveals distinct pharmacological paradigms:

  • Heme Coordination vs. Pocket Occupancy: Letrozole relies heavily on the direct coordination of its triazole nitrogen with the heme iron of CYP19A1. In contrast, indole-sulfonamides achieve inhibition primarily through robust hydrogen bonding networks via the sulfonamide group and spatial occlusion of the substrate-binding pocket by the indole ring [1].

  • Halogen Bonding: The 6-bromo substitution is strategically positioned to interact with electron-rich residues deep in the aromatase pocket. This halogen bond significantly increases the residence time of the inhibitor compared to unhalogenated analogs.

  • Selectivity Profile: Third-generation AIs sometimes suffer from cross-reactivity with other cytochrome P450 enzymes. The bulky, rigid nature of the brominated indole scaffold offers a unique steric profile that can potentially enhance CYP19A1 selectivity, reducing off-target steroidogenic disruptions [4].

References

  • Fantacuzzi, M., et al. (2020). "Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors." European Journal of Medicinal Chemistry. URL:[Link]

  • Balaha, M., et al. (2025). "Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer." Pharmaceuticals. URL:[Link]

  • Pingaew, R., et al. (2024). "Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity." Frontiers in Chemistry. URL:[Link]

Sources

Validation

Comparing the efficacy of different sulfonamide inhibitors in a BpsCAβ assay

Comparative Efficacy of Sulfonamide Inhibitors in the BpsCAβ Assay: A Technical Guide Burkholderia pseudomallei, the etiological agent of the severe tropical disease melioidosis, exhibits profound intrinsic resistance to...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Sulfonamide Inhibitors in the BpsCAβ Assay: A Technical Guide

Burkholderia pseudomallei, the etiological agent of the severe tropical disease melioidosis, exhibits profound intrinsic resistance to classical antibiotics, including penicillins, macrolides, and most aminoglycosides[1]. This necessitates the validation of novel therapeutic targets. The β-class carbonic anhydrase from this pathogen, BpsCAβ, has emerged as a critical metalloenzyme for bacterial survival, catalyzing the reversible hydration of CO₂ with exceptional efficiency ( kcat​ of 1.6×105 s−1 and kcat​/KM​ of 3.4×107 M−1s−1 )[2].

As a Senior Application Scientist, I have compiled this guide to objectively compare the efficacy of various sulfonamide inhibitors against BpsCAβ. By analyzing structure-activity relationships (SAR) and detailing the rigorous stopped-flow kinetic assays required to validate these compounds, this guide provides a comprehensive framework for drug development professionals targeting bacterial metalloenzymes.

Mechanistic Causality: Why Sulfonamides?

Carbonic anhydrases rely on a highly conserved active-site zinc ion ( Zn2+ ) to activate a coordinated water molecule, driving the hydration of CO₂. Primary sulfonamides ( R−SO2​NH2​ ) act as classical CA inhibitors by mimicking the transition state of this reaction. In the alkaline environment of the active site, the sulfonamide group deprotonates to an anion ( R−SO2​NH− ), which directly coordinates to the Zn2+ ion, displacing the catalytic water molecule and effectively paralyzing the enzyme's hydration machinery.

Because the active site architecture of the bacterial β-class CA (BpsCAβ) differs significantly from human α-class CAs and even the γ-class CA from the same pathogen (BpsCAγ), the steric bulk and electronic properties of the sulfonamide's "R-group" dictate binding affinity and isoform selectivity[2].

Mechanism S Sulfonamide Inhibitor (R-SO2NH2) Z Active Site Zn2+ (BpsCAβ) S->Z Coordinates via Deprotonated Nitrogen W Displacement of Catalytic Water Z->W Induces I Enzyme Inactivation (Blockade of CO2 Hydration) W->I Results in

Mechanistic pathway of BpsCAβ inhibition by primary sulfonamides.

Comparative Efficacy Data

To evaluate the therapeutic potential of different sulfonamide scaffolds, extensive screening has been conducted against recombinant BpsCAβ. The data below synthesizes the inhibition constants ( KI​ ) across various clinical and experimental inhibitor classes[2][3].

Inhibitor ClassRepresentative CompoundsEfficacy ( KI​ )Structural & Mechanistic Notes
Ineffective / Weak Topiramate, Sulpiride, Celecoxib, Valdecoxib> 50 µMBulky, complex scaffolds clash with the restrictive β-class active site pocket, preventing optimal Zn2+ coordination[2].
Moderately Potent Ethoxzolamide, Dorzolamide, Brinzolamide, Indisulam1 µM – 50 µMBicyclic or heavily substituted monocyclic rings provide moderate affinity but lack precision for the BpsCAβ hydrophobic sub-pockets[2].
Highly Potent (Standard) Benzolamide, Acetazolamide (AAZ), Methazolamide185 nM – 745 nMBenzene-1,3-disulfonamides and compact heterocyclic sulfonamides. Benzolamide ( KI​ = 185 nM) represents an excellent lead compound[2].
Next-Gen (Experimental) Selenazole-benzenesulfonamides (e.g., Compound 10a)90 nM – 320 nMTailored halogens/alkyls on the selenazole ring optimize van der Waals interactions, yielding sub-micromolar, superior efficacy[3].

Key Insight: The disparity in efficacy highlights a critical SAR rule for BpsCAβ: compact, rigid scaffolds (like acetazolamide) or specifically tailored elongated molecules (like selenazole-benzenesulfonamides) are required to navigate the narrow active site cleft of the β-class enzyme.

Experimental Methodology: The Stopped-Flow CO₂ Hydrase Assay

Because BpsCAβ operates at an exceptionally high catalytic turnover rate ( 1.6×105 s−1 ), standard spectrophotometric methods cannot capture the initial reaction velocity. Therefore, a stopped-flow CO₂ hydrase assay is the gold standard for generating self-validating, highly accurate KI​ values[4].

Rationale and Protocol Design

This assay measures the pH drop associated with the production of protons during CO₂ hydration. By using a pH indicator (Phenol Red) with an absorbance maximum of 557 nm, we can continuously monitor the reaction kinetics in the first 10–100 seconds[4].

Step 1: Reagent Preparation

  • Assay Buffer: Prepare 10 mM HEPES buffer adjusted to pH 7.4.

  • Ionic Strength Control: Add 10 mM NaClO4​ to the buffer. Causality note: Perchlorate is used because it is a non-coordinating anion that will not compete with the sulfonamide for the zinc active site, ensuring baseline stability[4].

  • Indicator: Add 0.2 mM Phenol Red to the buffer system.

Step 2: Substrate Preparation

  • Prepare saturated CO₂ solutions in pure water. By performing serial dilutions, create a substrate concentration gradient ranging from 1.7 mM to 17 mM CO₂[4].

Step 3: Enzyme-Inhibitor Pre-incubation (Critical Step)

  • Dilute recombinant BpsCAβ to a final assay concentration of 5–15 nM.

  • Incubate the enzyme with varying concentrations of the sulfonamide inhibitor for 10 to 15 minutes at room temperature. Causality note: Sulfonamide binding to metalloenzymes is a time-dependent process. Omitting this pre-incubation will result in artificially high KI​ values (false negatives) because the inhibitor has not reached thermodynamic equilibrium with the zinc ion.

Step 4: Rapid Mixing and Detection

  • Load the Enzyme-Inhibitor-Indicator mixture into Syringe A of an Applied Photophysics stopped-flow instrument.

  • Load the CO₂ substrate into Syringe B.

  • Trigger the pneumatic ram to rapidly mix the solutions (1:1 ratio) into the observation cell.

  • Monitor the decrease in absorbance at 557 nm for 10–100 seconds.

Step 5: Data Validation and Analysis

  • Determine the initial reaction rates ( v0​ ) from the linear portion of the absorbance decay curve.

  • Plot v0​ against substrate concentration to extract Michaelis-Menten parameters. Calculate KI​ using the Cheng-Prusoff equation.

AssayWorkflow A Pre-incubate Enzyme (BpsCAβ + Inhibitor) C Rapid Mixing (Stopped-Flow) A->C Syringe A B Prepare Substrate (CO2 saturated water) B->C Syringe B D Spectrophotometric Detection (557 nm) C->D Phenol Red Indicator E Kinetic Analysis (Calculate Ki) D->E Absorbance Decay

Workflow of the Stopped-Flow CO₂ Hydrase Assay for BpsCAβ.

Conclusion

When targeting Burkholderia pseudomallei, off-the-shelf clinical sulfonamides yield mixed results. While widely used COX-2 inhibitors (celecoxib) and anti-epileptics (topiramate) fail to inhibit BpsCAβ, classical CAIs like benzolamide and acetazolamide provide a strong sub-micromolar baseline. However, the true path forward for novel antibiotic development lies in rational drug design—specifically, utilizing the benzenesulfonamide zinc-binding anchor and functionalizing it with tailored tails (e.g., selenazoles) to exploit the unique topography of the β-class active site.

References

  • Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei Source: NIH / Molecules (MDPI) URL:[Link]

  • Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Acipimox inhibits human carbonic anhydrases Source: University of Siena / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Sources

Comparative

Validation of a Microplate-Based TR-FRET Enzymatic Assay for Kinase Inhibitor Screening: A Comparative Guide

As a Senior Application Scientist, I have seen countless promising drug candidates fail in downstream development simply because the primary screening assay was fundamentally flawed. In early-stage drug discovery, an ass...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have seen countless promising drug candidates fail in downstream development simply because the primary screening assay was fundamentally flawed. In early-stage drug discovery, an assay cannot just be a sequence of pipetting steps; it must be a self-validating system .

When screening small-molecule libraries for novel kinase inhibitors, researchers must choose an assay modality that balances sensitivity, throughput, and resistance to interference. This guide objectively compares the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) microplate assay against historical gold standards, explains the causality behind critical assay design choices, and provides a rigorously validated protocol for high-throughput screening (HTS) readiness.

Modality Comparison: Why TR-FRET?

Historically, radiometric assays (using 33 P-ATP) have been the "gold standard" for kinase activity measurement because they directly quantify the transfer of a phosphate group without requiring bulky fluorescent tags [1]. However, radiometric formats pose significant safety, regulatory, and waste-disposal challenges, making them poorly suited for miniaturized, 1536-well HTS campaigns.

Standard Fluorescence Intensity (FI) or conventional FRET assays offer a non-radioactive alternative but suffer from a critical flaw: compound autofluorescence . Many small molecules in chemical libraries are intrinsically fluorescent. This short-lived autofluorescence overlaps with the assay's emission spectra, creating false positives or masking true inhibition.

The Mechanistic Advantage of TR-FRET: TR-FRET solves this interference by utilizing lanthanide chelates (such as Europium or Terbium) as donor fluorophores. Lanthanides possess exceptionally long fluorescence emission half-lives (measured in milliseconds, compared to nanoseconds for standard fluorophores). By introducing a microsecond time delay (a "time-resolved gate") between the excitation flash and the emission measurement, all short-lived background autofluorescence from the test compounds and plastic microplates decays to zero [2]. The result is a pristine signal-to-background ratio in a homogeneous, no-wash format.

Table 1: Comparative Analysis of Kinase Assay Technologies
Performance FeatureRadiometric ( 33 P-ATP)Standard Fluorescence (FI/FRET)TR-FRET (Europium/Terbium)
Detection Principle Direct isotope incorporationPrompt fluorescence emissionTime-delayed energy transfer
Sensitivity Ultra-high (Gold Standard)ModerateHigh
Background Interference NoneHigh (Compound autofluorescence)Very Low (Time-gated exclusion)
Homogeneous (No-Wash) No (Requires filtration/washing)YesYes
HTS Suitability Low (Difficult to miniaturize)HighUltra-High (384/1536-well ready)
Safety & Waste Hazardous radioactive wasteSafe, standard disposalSafe, standard disposal

The Self-Validating System: Logic and Metrics

Before screening unknown compounds, the assay must prove its own statistical robustness. We achieve this through three foundational validation pillars:

  • ATP Km​ Optimization: We run the screening assay at the apparent Michaelis constant ( Km​ ) for ATP. Causality: Setting the ATP concentration at its Km​ ensures the assay is equally sensitive to identifying both ATP-competitive and non-competitive allosteric inhibitors.

  • DMSO Tolerance: Small-molecule libraries are stored in 100% DMSO. Causality: Because DMSO is a chaotropic agent, it can denature the kinase or alter its binding kinetics. We must empirically determine the Maximum Tolerated Dose (MTD) of DMSO that does not suppress the assay window.

  • The Z'-Factor: Introduced by Zhang et al. in 1999, the Z'-factor is the universal statistical metric for HTS readiness [3]. It evaluates both the dynamic range (signal-to-background) and the data variation (standard deviation). An assay is only approved for HTS if the Z'-factor is 0.5.

Validation_Logic Start Pilot Screening Data (Pos & Neg Controls) Calc Calculate Z'-Factor Z' = 1 - 3(SDp+SDn)/|Mp-Mn| Start->Calc Decision Z' > 0.5? Calc->Decision Pass Assay Validated Proceed to HTS Decision->Pass Yes Fail Assay Fails Optimize Conditions Decision->Fail No

Caption: Decision tree for high-throughput screening assay validation using the Z'-factor.

Experimental Protocol: TR-FRET Assay Validation

The following protocol details the validation of a kinase assay using a Europium-labeled anti-phospho antibody and a fluorescently labeled peptide substrate.

Phase 1: Reagent Preparation
  • Kinase Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Causality: Brij-35 prevents non-specific adsorption of the kinase to the plastic microplate walls, while DTT maintains the enzyme's cysteine residues in a reduced, active state.

  • Stop Buffer: Prepare detection buffer containing 20 mM EDTA. Causality: EDTA rapidly chelates Mg 2+ , stripping the kinase of its required catalytic cofactor and instantly terminating the reaction.

Phase 2: Z'-Factor Determination Workflow

To calculate the Z'-factor, we must simulate a screening environment using a 384-well plate.

  • Plate Layout: Assign columns 1-12 as Positive Controls (Max Signal: Kinase + Substrate + ATP + Vehicle DMSO). Assign columns 13-24 as Negative Controls (Min Signal: Substrate + ATP + Vehicle DMSO, No Kinase).

  • Pre-incubation: Dispense 5 µL of Kinase (or buffer for negative controls) and 2.5 µL of 4% DMSO vehicle into the respective wells. Incubate for 15 minutes at room temperature.

  • Initiation: Add 2.5 µL of the Substrate/ATP mix (ATP at Km​ ) to all wells to initiate the reaction. Total reaction volume is 10 µL.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow product accumulation within the linear phase of enzyme kinetics.

  • Termination & Detection: Add 10 µL of Stop Buffer containing the Europium-labeled anti-phospho antibody. Incubate for 30 minutes to allow the antibody to bind the phosphorylated substrate.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation: 340 nm. Emission: 615 nm (Donor) and 665 nm (Acceptor). Integration delay: 100 µs.

TR_FRET_Workflow N1 1. Kinase + Substrate + Test Compound N2 2. Add ATP (Initiate Reaction) N1->N2 N3 3. Add Stop Buffer + Detection Reagents N2->N3 N4 4. TR-FRET Readout (Time-Resolved) N3->N4

Caption: Workflow of a homogeneous TR-FRET kinase assay for inhibitor screening.

Phase 3: Pharmacological Validation (IC 50​ )

To ensure the assay generates biologically accurate data, perform a 10-point dose-response curve using a known reference inhibitor (e.g., Staurosporine). Causality: If the calculated IC 50​ deviates significantly from established literature values, it indicates that the enzyme concentration is too high (causing inhibitor depletion) or the ATP concentration is not properly set at its Km​ [4].

Data Presentation & Interpretation

Upon executing the validation protocol, the raw TR-FRET ratios (665 nm / 615 nm) are analyzed. The table below summarizes typical passing metrics for a highly robust, HTS-ready TR-FRET assay.

Table 2: Quantitative Validation Metrics for TR-FRET Assay
Validation ParameterTarget ThresholdExperimental Result (Example)Interpretation
Z'-Factor 0.500.82 Excellent assay robustness; wide separation between controls.
Signal-to-Background (S/B) 3.08.5 High assay window; minimal background interference.
DMSO Tolerance Stable signal up to 2%Stable up to 5% Assay is highly resistant to solvent interference.
Reference IC 50​ (Staurosporine) Within 3-fold of literature12 nM (Lit: 15 nM)Assay accurately quantifies pharmacological inhibition.

By adhering to this self-validating framework, researchers can confidently transition their microplate-based enzymatic assays from pilot-scale development into full-scale, high-throughput screening campaigns, ensuring that the hits identified are genuine and reproducible.

References

  • Reaction Biology. Kinase Profiling & Screening: Radiometric vs. Fluorescence Assays. Retrieved from: [Link]

  • The Scientist. TR-FRET Powers Smarter Drug Screening. Retrieved from: [Link]

  • Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 1999. Retrieved from:[Link]

  • NIH Assay Guidance Manual. Basics of Enzymatic Assays for HTS. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from:[Link]

Validation

Evaluating Off-Target Effects of 6-bromo-1-methyl-1H-indole-3-sulfonamide: A Comparative Guide

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors remains a paramount objective. While achieving absolute specificity is a significant challenge due to the conserved nature...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors remains a paramount objective. While achieving absolute specificity is a significant challenge due to the conserved nature of the ATP-binding pocket across the human kinome, a thorough understanding of a compound's off-target profile is critical for advancing safe and effective therapeutics.[1][2][3] This guide provides a comprehensive framework for evaluating the off-target effects of the hypothetical kinase inhibitor, 6-bromo-1-methyl-1H-indole-3-sulfonamide. By integrating established experimental methodologies and comparative analysis with well-characterized kinase inhibitors, researchers can gain crucial insights into the selectivity and potential liabilities of this and other novel chemical entities.

The core of this guide is a multi-pronged approach that combines computational prediction with robust experimental validation. We will explore the utility of in-silico modeling, broad-spectrum kinase profiling, cellular target engagement assays, and phenotypic screening to construct a detailed off-target landscape. This holistic view is essential for interpreting biological activity, predicting potential toxicities, and uncovering opportunities for polypharmacology.[4]

The Criticality of Off-Target Evaluation

Unintended interactions between a drug candidate and proteins other than its primary target can lead to a range of outcomes, from unforeseen side effects to beneficial therapeutic effects.[1][5] For kinase inhibitors, off-target binding can result in the modulation of unintended signaling pathways, potentially causing toxicity or mitigating the desired therapeutic effect.[6][7] Conversely, in some instances, off-target activities can contribute to the overall efficacy of a drug through a phenomenon known as polypharmacology.[4] Therefore, a comprehensive assessment of off-target effects is not merely a safety evaluation but a critical component of understanding a compound's complete mechanism of action.

A Multi-Faceted Approach to Off-Target Profiling

A robust evaluation of off-target effects necessitates the integration of multiple orthogonal methods. This guide will focus on a four-tiered strategy, each providing a unique layer of information.

G cluster_0 Predictive Analysis cluster_1 Experimental Validation A Tier 1: In-Silico Prediction B Tier 2: In-Vitro Kinase Profiling A->B Guides initial experimental design C Tier 3: Cellular Target Engagement B->C B->C Confirms cellular activity D Tier 4: Phenotypic Screening C->D C->D Links target binding to cellular phenotype

Caption: A four-tiered workflow for comprehensive off-target effect evaluation.

Tier 1: In-Silico Prediction of Off-Target Interactions

Computational modeling serves as a valuable initial step to predict the potential off-target landscape of a novel compound.[2][8][9] By leveraging structural information of known kinase domains and the chemical features of 6-bromo-1-methyl-1H-indole-3-sulfonamide, various algorithms can forecast potential binding partners across the human kinome.

Methodology:

  • Binding Site Similarity Searching: This approach compares the three-dimensional structure of the intended target's ATP-binding pocket with those of other kinases to identify structurally similar off-targets.[9]

  • Molecular Docking: This method computationally places the inhibitor into the binding sites of a large panel of kinases to predict binding affinities.

  • Machine Learning Models: These models are trained on large datasets of known kinase-inhibitor interactions to predict the activity of new compounds.[10][11]

Expected Outcome: A prioritized list of potential off-target kinases, which can guide the design of subsequent experimental validation.

Tier 2: In-Vitro Kinase Profiling for Broad-Spectrum Selectivity

Biochemical assays that measure the direct interaction of a compound with a large panel of purified kinases are the gold standard for determining its selectivity profile.[12][13][14] These assays provide quantitative data on the potency of the inhibitor against hundreds of kinases simultaneously.

Key Experimental Protocol: Kinome-Wide Competition Binding Assay (e.g., KINOMEscan™)

This assay quantifies the ability of a test compound to compete with an immobilized ligand for binding to a panel of DNA-tagged kinases.

Step-by-Step Protocol:

  • Compound Preparation: Solubilize 6-bromo-1-methyl-1H-indole-3-sulfonamide in DMSO to create a stock solution.

  • Assay Plate Preparation: Add the test compound at a fixed concentration (e.g., 1 µM) to wells containing a specific kinase from a large panel (over 480 kinases).[15]

  • Competition Binding: Introduce an immobilized, active-site-directed ligand to each well. The test compound will compete with this ligand for binding to the kinase.

  • Immobilization and Washing: The kinase-ligand complexes are captured on a solid support, and unbound components are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the qPCR signal compared to a DMSO control indicates that the test compound has bound to the kinase.

Data Presentation:

The results are typically presented as a percentage of control, where a lower percentage signifies stronger binding. A common visualization is a "TREEspot™" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

Table 1: Hypothetical Kinome Scan Data for 6-bromo-1-methyl-1H-indole-3-sulfonamide (1 µM)

Kinase FamilyTarget Kinase% of Control
Primary Target Family Target Kinase A 5%
Tyrosine Kinase (TK)SRC85%
Tyrosine Kinase (TK)ABL192%
Serine/Threonine Kinase (STE)MAP2K1 (MEK1)30%
Serine/Threonine Kinase (CMGC)CDK245%
.........

Comparative Analysis:

To contextualize the selectivity of 6-bromo-1-methyl-1H-indole-3-sulfonamide, it is crucial to compare its kinome scan data with that of established kinase inhibitors. For instance, Dasatinib is a multi-targeted inhibitor known to potently inhibit BCR-ABL and SRC family kinases, while Gefitinib is more selective for EGFR.[16][17]

Table 2: Comparative Kinase Selectivity Profiles

CompoundPrimary Target(s)Notable Off-Targets (at 1 µM)Selectivity Score (S-score)
6-bromo-1-methyl-1H-indole-3-sulfonamide Target Kinase AMAP2K1, CDK2(To be determined)
Dasatinib BCR-ABL, SRC familyc-KIT, PDGFR, EphrinsLow
Gefitinib EGFRRICK, GAK[17][18]High
Nilotinib BCR-ABLc-KIT, PDGFRModerate
Tier 3: Cellular Target Engagement to Confirm Intracellular Activity

While in-vitro assays are powerful, they do not always reflect a compound's behavior within the complex cellular environment.[19][20] Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures target engagement in intact cells or cell lysates.[21] The principle is that a ligand-bound protein is more resistant to thermal denaturation.[21]

Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

G A 1. Treat cells with compound B 2. Heat shock at varying temperatures A->B C 3. Cell lysis and centrifugation B->C D 4. Separate soluble and aggregated proteins C->D E 5. Quantify soluble target protein (e.g., Western Blot) D->E

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line and treat with varying concentrations of 6-bromo-1-methyl-1H-indole-3-sulfonamide or a vehicle control (DMSO).

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein and potential off-targets in the soluble fraction using methods like Western blotting or mass spectrometry.[21]

Data Presentation:

The data is plotted as the amount of soluble protein versus temperature, generating a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Table 3: Hypothetical CETSA Results for 6-bromo-1-methyl-1H-indole-3-sulfonamide

Target ProteinΔTm (°C) with 10 µM CompoundInterpretation
Target Kinase A +5.2Strong Target Engagement
MAP2K1 +2.8Moderate Target Engagement
CDK2 +1.5Weak Target Engagement
SRC No significant shiftNo significant engagement in cells

Comparative Analysis:

Comparing the CETSA results of 6-bromo-1-methyl-1H-indole-3-sulfonamide with those of other inhibitors can reveal differences in cellular potency and permeability. For example, a compound that shows potent in-vitro activity but a weak CETSA shift may have poor cell permeability.

Tier 4: Phenotypic Screening to Uncover Functional Consequences

Phenotypic screening assesses the effect of a compound on the overall cellular phenotype, providing a functional readout of its on- and off-target activities.[22][23][24] This approach can uncover unexpected biological consequences that may not be apparent from target-based assays alone.

Key Experimental Protocol: High-Content Imaging (HCI) Based Phenotypic Screen

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and treat with a dilution series of 6-bromo-1-methyl-1H-indole-3-sulfonamide and comparator compounds.

  • Staining: After a defined incubation period, fix the cells and stain them with fluorescent dyes that label various cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Image Acquisition: Acquire images of the stained cells using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal organization).

Data Presentation:

The multiparametric data generated can be used to create a "phenotypic fingerprint" for each compound. This allows for the clustering of compounds with similar biological effects.

Table 4: Hypothetical Phenotypic Profiling of Kinase Inhibitors

CompoundPrimary Phenotypic EffectSecondary Phenotypic Effects
6-bromo-1-methyl-1H-indole-3-sulfonamide G2/M cell cycle arrestIncreased mitochondrial membrane potential
Dasatinib G1 cell cycle arrest, reduced cell adhesion-
Gefitinib G1 cell cycle arrest-
Staurosporine (Broad-spectrum) Apoptosis, cell rounding-

Comparative Analysis:

If 6-bromo-1-methyl-1H-indole-3-sulfonamide induces a unique phenotypic profile compared to other inhibitors of the same primary target, it strongly suggests the involvement of off-target effects. For example, the hypothetical increase in mitochondrial membrane potential could be an off-target effect that warrants further investigation.

Synthesizing the Data for a Holistic View

The true power of this multi-tiered approach lies in the integration of data from each stage.

G A In-Silico Prediction - Potential off-targets list B In-Vitro Profiling - Quantitative selectivity data A->B Guides C Cellular Target Engagement - Confirmation of intracellular binding B->C Validates D Phenotypic Screening - Functional consequences C->D Explains

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-bromo-1-methyl-1H-indole-3-sulfonamide

As a Senior Application Scientist, I understand that handling specialized halogenated building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure the integrity of your research and th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized halogenated building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure the integrity of your research and the safety of your laboratory personnel, protocols must be rooted in mechanistic understanding.

Below is the comprehensive, self-validating operational guide for handling 6-bromo-1-methyl-1H-indole-3-sulfonamide (CAS: 2167585-89-7), a critical compound frequently utilized in the synthesis of selective tumor-associated carbonic anhydrase (hCA IX and XII) inhibitors and the evaluation of anti-inflammatory pathways.

Physicochemical Profile & Hazard Rationale

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The hazards of 6-bromo-1-methyl-1H-indole-3-sulfonamide are driven by its specific functional groups (1)[1].

Property / FeatureData / ClassificationMechanistic Hazard Rationale
CAS Number 2167585-89-7Unique identifier for this specific brominated indole derivative[1].
Molecular Weight 289.15 g/mol As a relatively light, fine powder, it is highly prone to aerosolization during transfer, significantly increasing inhalation risks[1].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3The sulfonamide moiety acts as a potent dermal and respiratory sensitizer, known to cause acute respiratory tract irritation (H335) (2)[2].
Halogenation Brominated Indole CoreBromine substitution increases the molecule's lipophilicity. This enhances both its ability to penetrate biological membranes and its environmental persistence as a halogenated organic (3)[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for solvated halogenated organics. The following matrix outlines the required protective barriers and the scientific causality behind each choice.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double gloving: Inner Nitrile (4 mil), Outer Neoprene or Butyl Rubber (8 mil).Halogenated organics dissolved in carrier solvents (e.g., DMSO) rapidly permeate single-layer nitrile. The outer neoprene layer provides robust chemical resistance, while the inner nitrile layer ensures dexterity and acts as a fail-safe secondary barrier[3].
Eye/Face Protection Chemical splash goggles + Face shield.Protects mucous membranes from micro-powder aerosolization during weighing and prevents liquid splashes during solvation[3].
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Mandatory if handling dry powder outside a Class II Type B2 biological safety cabinet or certified fume hood to mitigate STOT SE 3 respiratory tract irritation[2].
Body Protection Low-permeability disposable lab coat with knit cuffs.Prevents the accumulation of brominated dust on reusable cotton garments, eliminating chronic secondary exposure routes[3].

Operational Workflow: Step-by-Step Handling Protocol

Because this compound is heavily utilized in the synthesis of selective carbonic anhydrase inhibitors (4)[4] and in vivo anti-inflammatory models (5)[5], researchers frequently need to prepare highly concentrated stock solutions.

Step 1: Environmental Control & PPE Donning

  • Action: Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm). Don all PPE listed in the matrix above.

  • Causality: Proper face velocity ensures that any aerosolized sulfonamide particles are actively drawn away from the operator's breathing zone before they can be inhaled.

Step 2: Closed-Tare Weighing Method (Self-Validating Protocol)

  • Action: Place a sealed, static-free microcentrifuge tube on the analytical balance and tare it. Inside the fume hood, transfer the estimated required mass of the brominated indole powder into the tube using a clean, conductive spatula. Seal the tube before removing it from the hood to weigh it on the balance. Repeat until the target mass is achieved.

  • Causality: This self-validating system ensures that uncontained dry powder never leaves the negative pressure environment of the fume hood, completely neutralizing the risk of laboratory cross-contamination and respiratory exposure[3].

Step 3: Solvation in Carrier Solvent (DMSO)

  • Action: Return the sealed vial to the fume hood. Inject the calculated volume of anhydrous DMSO directly into the vial to create your stock solution (e.g., 10 mM). Vortex gently until fully homogenized.

  • Causality: DMSO is highly effective at solubilizing brominated indoles but acts as a potent transdermal carrier[5]. Solvating the compound inside a sealed vial minimizes the risk of splashing a highly skin-permeable, hazardous mixture onto the operator.

Step 4: Decontamination

  • Action: Wipe down all spatulas and hood surfaces with a solvent compatible with organic residue (e.g., 70% ethanol or isopropanol), followed by a standard soap and water wash. Doff outer gloves before exiting the fume hood workspace.

Spill Response & Halogenated Waste Disposal Plan

Halogenated Waste Segregation (Critical)

  • Action: All liquid waste, contaminated pipette tips, and disposable PPE must be placed in a clearly labeled "Halogenated Organic Waste" container[3].

  • Causality: Brominated compounds must never be mixed with standard organic waste. Incineration of mixed waste at standard temperatures can catalyze the formation of highly toxic brominated dioxins and furans. Segregation ensures the waste is routed to specialized high-temperature incinerators designed to safely break carbon-halogen bonds.

Powder Spill Protocol

  • Contain: Do not sweep. Sweeping aerosolizes the sulfonamide powder.

  • Neutralize: Cover the spill with damp absorbent towels (using water or a mild solvent) to suppress dust formation.

  • Collect: Carefully scoop the damp mass into a hazardous waste bag using a disposable dustpan.

  • Clean: Wash the area with a surfactant-based cleaner to remove residual lipophilic brominated compounds.

Workflow Visualization

HandlingProtocol N1 1. Pre-Operation Verify Fume Hood & Don PPE N2 2. Powder Weighing Closed Tare Method N1->N2 N3 3. Solvation Dissolve in DMSO N2->N3 N6 Spill Response Contain & Neutralize N2->N6 Powder Spill N4 4. Application Carbonic Anhydrase Assays N3->N4 N3->N6 Liquid Spill N5 5. Waste Segregation Halogenated Organic Container N4->N5 N7 6. Decontamination Clean Hood & Doff PPE N5->N7 N6->N5

Fig 1. Safe operational workflow and spill response for halogenated indole sulfonamides.

References

  • [1] Aaron Chemicals. "6-bromo-1-methyl-1H-indole-3-sulfonamide Product Details." aaronchem.com. 1

  • [2] MilliporeSigma. "1H-Indole-3-sulfonamide Safety Information." sigmaaldrich.com. 2

  • [3] BenchChem. "Personal protective equipment for handling 2-(6-bromo-1H-indol-2-yl)ethanamine." benchchem.com. 3

  • [5] PLOS One. "Brominated indoles from a marine mollusc inhibit inflammation in a murine model of acute lung injury." plos.org. 5

  • [4] Semantic Scholar. "Sulfonamide-Based Azaheterocyclic Schiff Base Derivatives as Potential Carbonic Anhydrase Inhibitors: Synthesis, Cytotoxicity, and Enzyme Inhibitory Kinetics." semanticscholar.org. 4

Sources

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